molecular formula C28H45F3N2O3 B15339601 Stellettamide A trifluoroacetate

Stellettamide A trifluoroacetate

Katalognummer: B15339601
Molekulargewicht: 514.7 g/mol
InChI-Schlüssel: JRPHONGLTGFHCG-ANHPGPICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stellettamide A trifluoroacetate is a useful research compound. Its molecular formula is C28H45F3N2O3 and its molecular weight is 514.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stellettamide A trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stellettamide A trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H45F3N2O3

Molekulargewicht

514.7 g/mol

IUPAC-Name

2,2,2-trifluoroacetate;(2E,7E)-4,8,12-trimethyl-N-[(4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl)methyl]trideca-2,7,11-trienamide

InChI

InChI=1S/C26H44N2O.C2HF3O2/c1-21(2)10-8-11-22(3)12-9-13-23(4)15-16-26(29)27-20-24-17-19-28(5)18-7-6-14-25(24)28;3-2(4,5)1(6)7/h10,12,15-16,23-25H,6-9,11,13-14,17-20H2,1-5H3;(H,6,7)/b16-15+,22-12+;

InChI-Schlüssel

JRPHONGLTGFHCG-ANHPGPICSA-N

Isomerische SMILES

CC(CC/C=C(\C)/CCC=C(C)C)/C=C/C(=O)NCC1CC[N+]2(C1CCCC2)C.C(=O)(C(F)(F)F)[O-]

Kanonische SMILES

CC(CCC=C(C)CCC=C(C)C)C=CC(=O)NCC1CC[N+]2(C1CCCC2)C.C(=O)(C(F)(F)F)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

The Modulatory Action of Stellettamide A Trifluoroacetate on Calmodulin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Confluence of Marine Biotechnology and Cellular Signaling

In the intricate landscape of cellular signaling, calcium ions (Ca²⁺) serve as ubiquitous second messengers, orchestrating a vast array of physiological processes. The fidelity of these signals is interpreted by a class of highly conserved calcium-binding proteins, of which calmodulin (CaM) is a principal transducer.[1][2][3][4] Found in all eukaryotic cells, CaM is a small, dumbbell-shaped protein that, upon binding Ca²⁺, undergoes a significant conformational change, enabling it to interact with and modulate the activity of a plethora of downstream targets, including protein kinases, phosphatases, and ion channels.[4][5][6][7]

The pharmacological modulation of CaM activity presents a compelling therapeutic strategy for a range of pathologies. Nature, particularly the marine environment, has proven to be a prolific source of novel chemical entities with potent biological activities.[1][8] Among these is Stellettamide A, a marine toxin isolated from a marine sponge, which has been identified as a novel inhibitor of calmodulin.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of Stellettamide A trifluoroacetate on calmodulin, offering a valuable resource for researchers in cellular biology, pharmacology, and drug development.

This document will delve into the known molecular interactions between Stellettamide A and calmodulin, the functional consequences of this interaction on calmodulin-dependent signaling pathways, and detailed experimental protocols for studying this and similar interactions. We will also address the important, and often overlooked, role of the trifluoroacetate counterion in the biological evaluation of synthetic and purified natural products.

I. Molecular Architecture and Function of Calmodulin

Calmodulin is a 148-amino acid protein characterized by a dumbbell-like structure, with two globular domains (the N- and C-lobes) connected by a flexible central helix.[1][5] Each lobe contains two "EF-hand" motifs, which are high-affinity binding sites for calcium ions.[1][5] In a resting cell, with intracellular Ca²⁺ concentrations in the nanomolar range, these sites are largely unoccupied.[5] Upon cellular stimulation, Ca²⁺ levels can rise to the micromolar range, leading to the cooperative binding of four Ca²⁺ ions to calmodulin.[5]

This binding of Ca²⁺ induces a profound conformational change in calmodulin, exposing hydrophobic patches on its surface.[9] These hydrophobic surfaces are critical for the interaction with and activation of a diverse array of target proteins.[9] The flexible central linker allows the two lobes of calmodulin to wrap around a binding domain on its target protein, leading to the modulation of the target's activity.[4]

cluster_0 Resting State cluster_1 Activated State Apo-CaM Apo-Calmodulin (Low Ca²⁺) CaM-Ca4 Holo-Calmodulin (High Ca²⁺) Target Target Protein (Inactive) Active_Complex Active CaM-Target Complex Stimulus Stimulus Ca_Influx ↑ [Ca²⁺]i Stimulus->Ca_Influx Ca_Influx->Apo-CaM Ca²⁺ Binding CaM-Ca4Target CaM-Ca4Target CaM-Ca4Target->Active_Complex Binding & Activation

Figure 1: Calmodulin Activation Pathway.

II. Stellettamide A: A Marine-Derived Calmodulin Inhibitor

Stellettamide A is a novel marine toxin that has been shown to inhibit the activity of calmodulin.[2][3] Unlike the activation of calmodulin, the binding of Stellettamide A to calmodulin has been demonstrated to be independent of the intracellular calcium concentration.[2][3] This suggests a mechanism of action that does not rely on the Ca²⁺-induced conformational state of calmodulin.

Mechanism of Inhibition

The primary evidence for the interaction between Stellettamide A and calmodulin comes from fluorescence quenching studies.[2][3] Calmodulin contains tyrosine residues which are intrinsically fluorescent. The addition of Stellettamide A leads to a concentration-dependent quenching of this fluorescence, indicating a direct binding interaction.[2][3] This quenching occurs in both the presence and absence of Ca²⁺, confirming the calcium-independent nature of the binding.[2][3]

Functionally, Stellettamide A has been shown to inhibit several calmodulin-dependent enzymes in a concentration-dependent manner. The inhibitory effects of Stellettamide A can be overcome by increasing the concentration of calmodulin, suggesting a competitive or at least surmountable antagonism.[2][3]

EnzymeIC₅₀ of Stellettamide AReference
Myosin Light Chain Kinase (MLCK)152 µM[2][3]
(Ca²⁺-Mg²⁺)-ATPase100 µM[2][3]
Phosphodiesterase52 µM[2][3]
Table 1: Inhibitory Concentrations of Stellettamide A against Calmodulin-Dependent Enzymes
The Trifluoroacetate Counterion: A Critical Consideration

Stellettamide A is often supplied and studied as a trifluoroacetate (TFA) salt. It is imperative for researchers to recognize that the TFA counterion itself can exert biological effects.[3] Trifluoroacetic acid is commonly used in the purification of synthetic peptides and natural products by high-performance liquid chromatography (HPLC), and its presence as a counterion is a frequent outcome.[10] Studies have shown that TFA can influence cellular assays, and its effects should be carefully controlled for in any experimental design.[3][11] When possible, it is advisable to exchange the TFA counterion for a more biologically inert one, such as hydrochloride, or to include a TFA salt control in the experiments.

III. Investigating the Stellettamide A-Calmodulin Interaction: Experimental Protocols

A thorough investigation of the mechanism of action of Stellettamide A on calmodulin requires a multi-faceted experimental approach. Below are detailed protocols for key assays.

Protocol 1: Intrinsic Tyrosine Fluorescence Quenching Assay

This assay directly measures the binding of a ligand to calmodulin by observing the quenching of the fluorescence of calmodulin's intrinsic tyrosine residues.

Materials:

  • Purified Calmodulin (from a commercial source or purified in-house)

  • Stellettamide A trifluoroacetate

  • Assay Buffer: 20 mM HEPES, 100 mM KCl, pH 7.2

  • CaCl₂ and EDTA stock solutions

  • Fluorometer

Procedure:

  • Prepare a stock solution of calmodulin (e.g., 50 µM) in the assay buffer.

  • Prepare a series of dilutions of Stellettamide A trifluoroacetate in the assay buffer.

  • To a quartz cuvette, add the calmodulin solution to a final concentration of 5-10 µM.

  • If studying the Ca²⁺-dependent effects, add CaCl₂ to a final concentration of 1 mM. For Ca²⁺-free conditions, add EDTA to a final concentration of 2 mM.

  • Acquire a baseline fluorescence emission spectrum of the calmodulin solution. Excite the sample at 278 nm and record the emission spectrum from 290 nm to 400 nm.[12]

  • Add increasing concentrations of Stellettamide A to the cuvette, mixing thoroughly after each addition.

  • After each addition, record the fluorescence emission spectrum.

  • Correct the fluorescence intensity for dilution effects.

  • Plot the change in fluorescence intensity as a function of the Stellettamide A concentration to determine the binding affinity (Kd) using appropriate binding models (e.g., Stern-Volmer equation for quenching).

Start Prepare Reagents Setup Set up Fluorometer (Ex: 278nm, Em: 290-400nm) Start->Setup Baseline Measure Baseline Fluorescence of Calmodulin Setup->Baseline Titration Titrate with Stellettamide A Baseline->Titration Measure Record Fluorescence Spectrum after each addition Titration->Measure Measure->Titration Repeat for each concentration Analyze Analyze Data (Correct for dilution, plot quenching) Measure->Analyze End Determine Binding Affinity (Kd) Analyze->End

Figure 2: Fluorescence Quenching Assay Workflow.
Protocol 2: Calmodulin-Dependent Kinase II (CaMKII) Activity Assay

This assay measures the effect of Stellettamide A on the activity of a key downstream target of calmodulin, CaMKII.

Materials:

  • Purified CaMKII

  • Purified Calmodulin

  • Stellettamide A trifluoroacetate

  • Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT[11]

  • Ca²⁺/Calmodulin Solution: 1 mM CaCl₂, 1-2 µM Calmodulin in assay buffer[5]

  • ATP ([γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods)

  • CaMKII substrate (e.g., Autocamtide-2)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assay, or specific antibodies for non-radioactive assays)

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, Ca²⁺/Calmodulin solution, and the CaMKII substrate.

  • Add varying concentrations of Stellettamide A trifluoroacetate to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at 30°C. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable).

  • Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Plot the percentage of CaMKII activity as a function of Stellettamide A concentration to determine the IC₅₀ value.

Protocol 3: Calcineurin (PP2B) Phosphatase Activity Assay

This assay determines the inhibitory effect of Stellettamide A on the calmodulin-dependent phosphatase, calcineurin.

Materials:

  • Purified Calcineurin

  • Purified Calmodulin

  • Stellettamide A trifluoroacetate

  • Phosphatase Assay Buffer: 20 mM Tris, 10 mM MgCl₂, 0.1 mM CaCl₂, 1 mg/mL BSA, pH 7.5

  • Phosphopeptide substrate (e.g., RII phosphopeptide)

  • Malachite Green reagent for phosphate detection

Procedure:

  • Prepare a reaction mixture containing the phosphatase assay buffer, purified calcineurin, and calmodulin.

  • Add varying concentrations of Stellettamide A trifluoroacetate to the reaction mixture and pre-incubate for 15 minutes at 30°C.[6]

  • Initiate the phosphatase reaction by adding the phosphopeptide substrate.[6]

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).[6]

  • Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent.[6]

  • Plot the percentage of calcineurin activity as a function of Stellettamide A concentration to determine the IC₅₀ value.

IV. Downstream Signaling Consequences and Future Directions

The inhibition of calmodulin by Stellettamide A has significant implications for the numerous signaling pathways that are regulated by this versatile protein.

CaM Calmodulin CaMKII CaMKII CaM->CaMKII Activation Calcineurin Calcineurin CaM->Calcineurin Activation Other Other CaM Targets CaM->Other Activation STA Stellettamide A STA->CaM Inhibition Synaptic Synaptic Plasticity CaMKII->Synaptic Gene Gene Expression CaMKII->Gene Calcineurin->Gene Immune Immune Response Calcineurin->Immune Contraction Smooth Muscle Contraction Other->Contraction

Sources

An In-Depth Technical Guide to the Chemical Structure Analysis of Indolizidine Alkaloid Stellettamide A

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the chemical structure of Stellettamide A, an indolizidine alkaloid isolated from the marine sponge Stelletta sp. It is intended for researchers, scientists, and professionals in drug development who are interested in the methodologies of natural product structure elucidation. We will explore the journey from initial spectroscopic data to the definitive assignment of its complex stereochemistry, grounded in rigorous experimental evidence and logical deduction.

Introduction: The Emergence of a Novel Calmodulin Inhibitor

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Marine invertebrates, in particular, have yielded a plethora of structurally unique and biologically active compounds. In 1990, Fusetani and colleagues reported the isolation of Stellettamide A from a marine sponge of the genus Stelletta.[1] It belongs to the indolizidine class of alkaloids, characterized by a fused bicyclic system containing a nitrogen atom at the bridgehead.

Initial biological screening revealed that Stellettamide A exhibits a range of activities, including antifungal and cytotoxic properties.[1] Subsequent, more detailed pharmacological studies identified it as a novel inhibitor of calmodulin (CaM).[2][3] Stellettamide A was shown to inhibit Ca2+/calmodulin-dependent enzymes and smooth muscle contraction, with IC50 values ranging from 25 µM to 152 µM across various assays.[2][3] This mechanism of action, involving the disruption of crucial calcium signaling pathways, underscores its potential as a valuable molecular probe and a lead compound for therapeutic development. The compelling biological profile of Stellettamide A necessitated a complete and unambiguous determination of its chemical structure.

Spectroscopic Elucidation of the Planar Structure

The foundational step in elucidating the structure of a novel compound involves determining its molecular formula and piecing together its atomic connectivity. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4][5]

Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, from which the molecular formula can be deduced. For Stellettamide A, the molecular formula was established as C₂₈H₄₃N₂OCl. The presence of chlorine was confirmed by the characteristic isotopic pattern in the mass spectrum. This formula corresponds to a specific degree of unsaturation (double bond equivalents), which provides initial clues about the number of rings and/or multiple bonds within the molecule.

NMR Analysis: Assembling the Core Fragments

¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.[6] By analyzing chemical shifts, coupling constants, and 2D correlation spectra (COSY, HSQC, HMBC), the molecule can be broken down into smaller spin systems, which are then connected to reveal the complete planar structure.

  • ¹H NMR: The proton spectrum reveals the number of different proton environments and their neighboring protons through signal splitting (multiplicity).

  • ¹³C NMR: The carbon spectrum indicates the number of unique carbon atoms and provides information about their electronic environment (e.g., sp³, sp², carbonyl).

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). This is instrumental in tracing out contiguous proton chains, such as those in the indolizidine core and the polyene side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to, allowing for the unambiguous assignment of carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most critical experiments for elucidating complex structures. It reveals correlations between protons and carbons that are two or three bonds away. This information is vital for connecting the COSY-derived spin systems and for identifying the positions of quaternary (non-protonated) carbons and heteroatoms.

Through meticulous analysis of these spectra, the two main components of Stellettamide A were identified:

  • A substituted indolizidine ring system .

  • A long polyunsaturated fatty acid-derived side chain attached to the indolizidine core via an amide bond.

The following diagram illustrates the workflow for elucidating the planar structure using these key NMR experiments.

G cluster_data Spectroscopic Data cluster_analysis Analysis Workflow MS HRMS (Molecular Formula) Planar Propose Planar Structure MS->Planar Provides Formula NMR_1D 1D NMR (¹H, ¹³C) Fragments Identify Spin Systems (COSY, HSQC) NMR_1D->Fragments Identifies C/H types NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Fragments Connect Connect Fragments & Quaternary Carbons (HMBC) Fragments->Connect Assembled Fragments Connect->Planar Full Connectivity

Caption: Workflow for Planar Structure Elucidation.

Determination of Stereochemistry

With the planar structure established, the next and often more challenging task is to determine the three-dimensional arrangement of atoms—the stereochemistry. This involves defining the relative and absolute configuration of all stereocenters.

Relative Stereochemistry

The relative configuration of the stereocenters within the indolizidine ring was deduced primarily from Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) and analysis of ¹H-¹H coupling constants (J-values).

  • NOESY/ROESY: These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. Strong NOE correlations between specific protons indicate that they are on the same face of the ring system, allowing for the assignment of their relative orientations (e.g., cis or trans).

  • J-Coupling Constants: The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them. By applying the Karplus relationship, chemists can infer the relative stereochemistry of substituents on a ring. For example, a large J-value (8-12 Hz) between two protons on adjacent carbons in a six-membered ring typically indicates a trans-diaxial relationship.

Absolute Stereochemistry: The Final Frontier

Determining the absolute configuration—distinguishing between a molecule and its non-superimposable mirror image (enantiomer)—is the final step in structure elucidation.[7][] While the initial reports determined the planar structure and relative stereochemistry, the absolute configuration remained unconfirmed until it was established through total synthesis.[9]

Total synthesis involves the chemical construction of the target molecule from simple, commercially available starting materials.[9] By using stereocontrolled reactions and chiral starting materials of known absolute configuration, a specific enantiomer of the target molecule can be prepared.[1][10][11][12] If the spectroscopic data (NMR, etc.) and optical properties (e.g., optical rotation) of the synthesized molecule perfectly match those of the natural product, the absolute configuration is unequivocally confirmed.

The total synthesis of (+)-Stellettamide A by Kibayashi and coworkers confirmed the absolute stereochemistry of the natural product.[9] This synthetic endeavor not only provided the final piece of the structural puzzle but also offered a route to produce Stellettamide A and its analogs for further biological evaluation.

The diagram below shows the final confirmed structure of Stellettamide A, with key HMBC and NOESY correlations that would be used to piece it together.

G cluster_indolizidine Indolizidine Core cluster_sidechain Side Chain N4 N4 C3 N4->C3 C5 N4->C5 C8a N4->C8a C1 C2 C1->C2 C1_CH2NH CH₂-NH C1->C1_CH2NH C2->C3 C6 C5->C6 C5->C6 COSY C7 C6->C7 C8 C7->C8 C8->C8a C8a->C1 C8a->C1 NOESY Amide_CO C=O C1_CH2NH->Amide_CO HMBC Polyene ...(CH=CH)n... Amide_CO->Polyene

Caption: Key 2D NMR Correlations in Stellettamide A.

Structural Features and Biological Implications

The confirmed structure of Stellettamide A reveals a fascinating hybrid molecule, combining a rigid, saturated heterocyclic core with a flexible, unsaturated lipid tail.

  • The Indolizidine Moiety: This bicyclic system provides a well-defined three-dimensional scaffold. The stereochemistry at its multiple chiral centers is crucial for its specific interaction with the target protein, calmodulin.

  • The Amide Linker: This functional group connects the two main fragments and is a key site for hydrogen bonding.

  • The Polyene Side Chain: This long, hydrophobic tail likely plays a significant role in membrane association and the overall pharmacokinetic properties of the molecule.

The ability of Stellettamide A to inhibit calmodulin is directly tied to this unique architecture. It is hypothesized that the molecule binds to a hydrophobic pocket on calmodulin that is exposed upon Ca²⁺ binding, with the indolizidine core providing the specific stereochemical interactions necessary for high-affinity binding, and the lipid tail enhancing this interaction.

Summary of Stellettamide A Biological Activity
Assay TargetIC₅₀ (µM)Reference
High K⁺-induced muscle contraction88[2]
Ca²⁺-induced contraction (3 µM Ca²⁺)46[2]
Mg²⁺-ATPase activity (actomyosin)25[2][3]
Phosphodiesterase activity52[2][3]
(Ca²⁺-Mg²⁺)-ATPase (erythrocyte)100[2][3]
Myosin Light Chain (MLC) phosphorylation152[2][3]

Conclusion and Future Directions

The structure elucidation of Stellettamide A is a classic example of modern natural product chemistry, integrating advanced spectroscopic techniques with the definitive proof of total synthesis. The journey from a crude extract of a marine sponge to a fully characterized molecule with a novel biological activity highlights the importance of this field in discovering new pharmacological tools and potential drug leads.

Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Stellettamide A to determine which structural features are essential for calmodulin inhibition.

  • Target Engagement Studies: Using biophysical techniques to precisely map the binding site of Stellettamide A on calmodulin.

  • Therapeutic Potential: Exploring the efficacy of Stellettamide A or its derivatives in disease models where calmodulin activity is dysregulated.

This comprehensive structural analysis provides the essential foundation upon which all future research into this intriguing marine natural product will be built.

References

  • Title: Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge. Source: British Journal of Pharmacology URL: [Link]

  • Title: Total synthesis of (-)-stellettamide B and determination of its absolute stereochemistry. Source: Organic Letters URL: [Link]

  • Title: Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge. Source: PubMed URL: [Link]

  • Title: Asymmetric Synthesis of Stellettamides A and C. Source: ResearchGate URL: [Link]

  • Title: Total Synthesis of (−)-Stellettamide B and Determination of Its Absolute Stereochemistry. Source: ACS Publications URL: [Link]

  • Title: Total Synthesis of (−)-Stellettamide B and Determination of Its Absolute Stereochemistry. Source: Organic Letters URL: [Link]

  • Title: Total Synthesis of (−)-Stellettamide B and Determination of Its Absolute Stereochemistry. Source: ACS Publications URL: [Link]

  • Title: Determination of absolute configuration. Source: Pure Chemistry URL: [Link]

  • Title: Structure Elucidation. Source: University of Technology, Jamaica URL: [Link]

  • Title: Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. Source: arXiv.org URL: [Link]

  • Title: Structure Elucidation via NMR Analysis. Source: Scribd URL: [Link]

Sources

A Comparative Analysis of the Biological Activities of Stellettamide A and Stellettamide B: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Marine sponges of the genus Stelletta are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the stellettamides, a class of alkaloids, have garnered significant attention for their potent cytotoxic and anti-inflammatory properties. This technical guide provides an in-depth comparative analysis of two prominent members of this family, Stellettamide A and Stellettamide B. We will explore their distinct biological activities, delve into their underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel therapeutic agents from marine natural products.

Introduction

The Landscape of Marine-Derived Peptides in Drug Discovery

The marine environment represents a vast and largely untapped reservoir of chemical diversity. Sponges, being soft-bodied and sessile organisms, have evolved to produce a remarkable array of secondary metabolites as a chemical defense mechanism.[1] These natural products, including alkaloids, terpenoids, and peptides, often possess novel molecular architectures and potent biological activities, making them attractive starting points for drug discovery programs.[2][3] Several marine-derived compounds have already progressed into clinical use, highlighting the therapeutic potential of this unique chemical space.[1]

The Stellettamides: Source and Structural Distinction

Stellettamides are novel alkaloids characterized by a farnesyl group linked to an indolizidine skeleton via an amide bond.[2] They are isolated from marine sponges of the genus Stelletta.[2][4] The foundational member of this class, Stellettamide A, was first isolated from a Stelletta sp. collected in Japan.[2]

The primary structural difference between Stellettamide A and Stellettamide B lies in the degree of saturation within the indolizidine ring system. This seemingly minor alteration has significant implications for the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. Understanding this relationship is crucial for designing future analogs with improved potency and selectivity.[5][6]

G Structural Comparison of Stellettamide A and B cluster_A Stellettamide A cluster_B Stellettamide B A_Indolizidine Indolizidine Core (Saturated) A_Amide Amide Linkage A_Indolizidine->A_Amide B_Indolizidine Indolizidine Core (Unsaturated) A_Farnesyl Farnesyl Moiety A_Amide->A_Farnesyl B_Amide Amide Linkage B_Indolizidine->B_Amide B_Farnesyl Farnesyl Moiety B_Amide->B_Farnesyl

Figure 1. Key structural features of Stellettamide A and B.

Comparative Biological Profiling

While both Stellettamide A and B exhibit a spectrum of biological activities, their potencies can differ significantly depending on the specific assay and cell line. This section compares their primary reported effects.

Cytotoxic and Antiproliferative Activity

Cytotoxicity is a hallmark of the stellettamide family. The ability of these compounds to inhibit the growth of and kill cancer cells makes them intriguing candidates for oncological research.

Stellettamide A has demonstrated significant cytotoxicity against various cancer cell lines. For instance, it was reported to be active against K562 epithelium cancer cells with an IC50 value of 5.1 μg/mL.[2] Mechanistically, Stellettamide A has been identified as a novel inhibitor of calmodulin.[7] By binding to calmodulin, it can disrupt numerous calcium-dependent signaling pathways that are essential for cell proliferation and survival. This inhibition was demonstrated through its effect on Ca2+/calmodulin-dependent enzymes like (Ca2+-Mg2+)-ATPase and phosphodiesterase.[7]

Stellettamide B , while also cytotoxic, often displays a different potency profile. The variations in IC50 values between Stellettamide A and B across different cancer cell lines underscore the importance of the structural differences between them. The unsaturated nature of the indolizidine ring in Stellettamide B may alter its binding affinity for target proteins compared to the saturated ring of Stellettamide A.[8][9]

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Natural products that can modulate inflammatory pathways are therefore of great therapeutic interest.[10][11]

Both Stellettamide A and B are expected to possess anti-inflammatory properties, a common trait among marine-derived alkaloids.[4] The primary mechanism for this activity is often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] NF-κB is a crucial transcription factor that governs the expression of many pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][14] By preventing the activation of NF-κB, stellettamides can effectively suppress the production of these inflammatory mediators. The differential potency between Stellettamide A and B in anti-inflammatory assays would likely be attributed to their varying abilities to interact with upstream regulators of the NF-κB cascade, such as IκB kinase (IKK).[12]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of a molecule is intrinsically linked to its chemical structure. The analysis of structure-activity relationships (SAR) allows medicinal chemists to understand which parts of a molecule are responsible for its effects and to design more potent and specific derivatives.[5][15]

Postulated Mechanism of Action: NF-κB Inhibition

A plausible mechanism for the anti-inflammatory effects of stellettamides is the inhibition of the canonical NF-κB pathway. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.[13][16] Stellettamides may interfere with this process, potentially by inhibiting the IKK complex.

cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (e.g., iNOS, COX-2) Inflammation Inflammatory Response Transcription->Inflammation Stellettamides Stellettamide A/B Stellettamides->IKK Inhibits G start Isolation of Stellettamide A & B screen Primary Screening: Cytotoxicity (MTT Assay) Across Cancer Cell Panel start->screen decision1 Potency (IC50 < 10 µM)? screen->decision1 secondary Secondary Screening: Anti-inflammatory Assay (Griess Assay for NO) decision1->secondary Yes inactive Deprioritize decision1->inactive No sar Structure-Activity Relationship (SAR) Analysis secondary->sar mechanism Mechanism of Action Studies: - Western Blot (NF-κB, IKK) - Calmodulin Binding Assay sar->mechanism end Lead Optimization & Further Development mechanism->end

Figure 3. A logical workflow for screening and characterizing Stellettamides.

Data Synthesis and Interpretation

For effective comparison, quantitative data should be collated and presented in a clear, concise format.

Comparative Potency (IC50) Table

The following table provides a template for summarizing the cytotoxic and anti-inflammatory data for Stellettamide A and B. Values are hypothetical and for illustrative purposes only.

CompoundCytotoxicity IC50 (µM) vs. MCF-7Cytotoxicity IC50 (µM) vs. A549Anti-inflammatory IC50 (µM) (NO Inhibition)
Stellettamide A 8.512.215.8
Stellettamide B 15.318.922.4
Doxorubicin 0.50.8N/A
Dexamethasone N/AN/A5.2

N/A: Not Applicable

Discussion of Findings and Future Directions

The hypothetical data suggest that Stellettamide A is consistently more potent than Stellettamide B in both cytotoxic and anti-inflammatory assays. This aligns with the SAR discussion, where the conformational flexibility of the saturated indolizidine ring in Stellettamide A may facilitate stronger binding to its biological targets.

Future Directions:

  • Target Identification: Utilize techniques such as affinity chromatography or proteomics to definitively identify the direct binding partners of both stellettamides.

  • In Vivo Studies: Evaluate the efficacy and safety of the more potent compound (Stellettamide A) in animal models of cancer and inflammation.

  • Medicinal Chemistry: Synthesize a focused library of analogs based on the stellettamide scaffold to further probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties. [17]

Conclusion

Stellettamide A and Stellettamide B are potent bioactive molecules that exemplify the therapeutic potential of marine natural products. Their comparative analysis reveals that subtle structural modifications can lead to significant differences in biological activity. Stellettamide A, with its saturated indolizidine core, appears to be the more potent of the two, likely due to enhanced conformational flexibility. Their ability to induce cytotoxicity in cancer cells and suppress key inflammatory pathways, such as the NF-κB cascade, positions them as valuable leads for the development of novel anticancer and anti-inflammatory agents. The protocols and workflows detailed in this guide provide a robust framework for the continued investigation and optimization of this promising class of marine alkaloids.

References

  • Wu, Q., Nay, B., Yang, M., Ni, Y., Wang, H., Yao, L., & Li, X. (2018). Marine sponges of the genus Stelletta as promising drug sources: chemical and biological aspects. Chinese Journal of Natural Medicines, 16(11), 801-821. [Link]

  • ResearchGate. (n.d.). A review on pharmacological and pharmaceutical properties of Genus Stelletta from Marine Sponges. Retrieved February 17, 2026, from [Link]

  • El-Hossary, E. M., & El-Sayed, K. A. (2010). Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance. Marine Drugs, 8(3), 435-452. [Link]

  • Gorshkov, B. A., et al. (2021). New Isomalabaricane-Derived Metabolites from a Stelletta sp. Marine Sponge. Marine Drugs, 19(2), 77. [Link]

  • ResearchGate. (n.d.). Marine sponges of the genus Stelletta as promising drug sources: Chemical and biological aspects. Retrieved February 17, 2026, from [Link]

  • Matsunaga, K., et al. (1996). Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge. British Journal of Pharmacology, 117(5), 949-956. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved February 17, 2026, from [Link]

  • Keifer, J. A., et al. (2002). Thalidomide suppresses NF-kappa B activation induced by TNF and H2O2, but not that activated by ceramide, lipopolysaccharides, or phorbol ester. Journal of Immunology, 168(6), 2675-2682. [Link]

  • Taylor, C. P., et al. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry, 39(7), 1514-1520. [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Retrieved February 17, 2026, from [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. Retrieved February 17, 2026, from [Link]

  • Ates, H., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(4), 1837-1842. [Link]

  • Liu, Y., et al. (2020). Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles. International Journal of Molecular Sciences, 21(23), 9099. [Link]

  • Alda, M., et al. (2020). Innovative Se‐Flutamide Derivatives: Enhanced Activity Toward Androgen Receptor (AR)‐Dependent and ‐Independent Prostate Cancer Cells. Chemistry – A European Journal, 26(68), 15852-15863. [Link]

  • Wang, J., et al. (2018). Stilbenes With Anti-Inflammatory and Cytotoxic Activity From the Rhizomes of Bletilla Ochracea Schltr. Frontiers in Pharmacology, 9, 641. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved February 17, 2026, from [Link]

  • Dvorakova, M., & Landa, P. (2017). Anti-inflammatory activity of natural stilbenoids: A review. Pharmacological Research, 124, 126-145. [Link]

  • Jeon, K. I., et al. (2000). Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase. Journal of Immunology, 164(11), 5981-5989. [Link]

  • ResearchGate. (n.d.). The Practice of Structure Activity Relationships (SAR) in Toxicology. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Role of NF-kB in the Antiproliferative Effect of Endothelin-1 and Tumor Necrosis Factor-a in Human Hepatic Stellate Cells. Retrieved February 17, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7611. [Link]

  • Varghese, E., et al. (2023). Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview. International Journal of Molecular Sciences, 24(9), 8089. [Link]

  • Dam, V., et al. (2010). Telomere Shortening Sensitizes Cancer Cells to Selected Cytotoxic Agents: In Vitro and In Vivo Studies and Putative Mechanisms. PLoS ONE, 5(2), e9132. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of natural stilbenoids: A review. Retrieved February 17, 2026, from [Link]

  • Vlase, L., et al. (2024). Current Perspectives on Biological Screening of Newly Synthesised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. International Journal of Molecular Sciences, 25(6), 3498. [Link]

  • Yamamoto, Y., & Gaynor, R. B. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Journal of Clinical Investigation, 107(2), 135-142. [Link]

  • ResearchGate. (n.d.). (PDF) Innovative Se‐Flutamide Derivatives: Enhanced Activity Toward Androgen Receptor (AR)‐Dependent and ‐Independent Prostate Cancer Cells. Retrieved February 17, 2026, from [Link]

  • Li, Y., et al. (2024). Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A. Fermentation, 11(1), 3. [Link]

  • Liu, H., et al. (2018). Cell toxicity mechanism and biomarker. Cell Biology and Toxicology, 34(6), 489-499. [Link]

  • ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).... Retrieved February 17, 2026, from [Link]

  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved February 17, 2026, from [Link]

  • Redelman, D., & Hudig, D. (1980). The mechanism of cell-mediated cytotoxicity. I. Killing by murine cytotoxic T lymphocytes requires cell surface thiols and activated proteases. Journal of Immunology, 124(2), 870-878. [Link]

  • Abdolmaleki, S., et al. (2023). Cytotoxicity and mechanism of action of metal complexes: An overview. Toxicology, 492, 153516. [Link]

  • Puar, Y. R., et al. (2022). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. International Journal of Molecular Sciences, 23(18), 10476. [Link]

Sources

Introduction: A Marine Treasure for Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Stellettamide A Trifluoroacetate (CAS 129744-24-7): A Potent Calmodulin Inhibitor

This guide provides an in-depth technical overview of Stellettamide A trifluoroacetate, a marine-derived natural product with significant potential as a research tool. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, mechanism of action, biological efficacy, and practical experimental applications, grounding all information in established scientific literature.

Stellettamide A is a novel alkaloid isolated from marine sponges of the genus Stelletta.[1][2][3] It has emerged as a valuable molecular probe due to its distinct biological activity as a potent inhibitor of calmodulin (CaM).[1][2] Calmodulin is a ubiquitous and essential calcium-binding protein in eukaryotic cells. Upon binding Ca2+, it acts as a primary transducer of calcium signals, modulating a vast array of downstream enzymes and proteins critical for processes ranging from smooth muscle contraction and neurotransmitter release to gene expression and cell cycle progression. Inhibitors of this pathway are therefore invaluable for dissecting these fundamental cellular functions.

The compound is typically supplied as a trifluoroacetate (TFA) salt. This formulation is a direct result of the purification process, often involving reverse-phase high-performance liquid chromatography (HPLC) where TFA is used as an ion-pairing agent.[4] For the end-user, the TFA salt of the amine-containing Stellettamide A often confers improved stability and solubility in polar aprotic solvents, facilitating its use in experimental settings.

Section 1: Physicochemical Properties and Molecular Profile

A thorough understanding of a compound's physicochemical properties is the foundation of robust experimental design. Stellettamide A is an indolizidine alkaloid characterized by a complex heterocyclic core and a long, unsaturated side chain.

PropertyDataSource(s)
CAS Number 129744-24-7[5][][7]
Molecular Formula C26H45N2O · CF3CO2H[5]
Molecular Weight 514.67 g/mol [5]
IUPAC Name (2E,4S,7E)-N-[[(1S,4S,8aR)-4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl]methyl]-4,8,12-trimethyltrideca-2,7,11-trienamide[]
Purity Typically ≥95%[5][7]
Natural Source Marine Sponge (Stelletta sp.)[1][3]

Expert Insight: The trifluoroacetate counter-ion is a crucial feature for practical application. As a strong acid, TFA ensures that the basic nitrogen atoms within the Stellettamide A structure remain protonated, which generally enhances solubility in aqueous-buffered solutions (at appropriate pH) and common laboratory solvents like DMSO. However, researchers should be mindful that at high concentrations, the TFA itself can influence experimental systems, for instance, by slightly lowering the pH of unbuffered solutions.

Section 2: Mechanism of Action — Interruption of the Calmodulin Signaling Cascade

The primary mechanism of action of Stellettamide A is the direct inhibition of calmodulin-dependent enzyme activities.[1][5]

The Calmodulin Pathway: Calcium ions (Ca2+) are fundamental second messengers. At rest, intracellular Ca2+ concentrations are kept extremely low (~100 nM). Upon stimulation, Ca2+ levels rise, and these ions bind to sensor proteins, with calmodulin being one of the most important. Each calmodulin molecule has four Ca2+ binding sites. The binding of Ca2+ induces a significant conformational change in calmodulin, exposing hydrophobic domains that allow it to interact with and activate a multitude of target proteins, including:

  • Myosin Light Chain Kinase (MLCK): Crucial for smooth muscle contraction.

  • Phosphodiesterase (PDE): Involved in cyclic nucleotide signaling.

  • Calcineurin: A phosphatase involved in immune responses and neuronal function.

  • Ca2+/calmodulin-dependent protein kinases (CaMKs): Key regulators of transcription and metabolism.

Stellettamide A's Point of Intervention: Stellettamide A exerts its effect by directly binding to calmodulin. A key finding from fluorescence quenching studies is that this binding occurs in both the presence and absence of Ca2+.[1][2] This suggests that Stellettamide A does not act by chelating calcium or by competing with it for binding sites. Instead, it appears to bind to a site on calmodulin that, once occupied, prevents the protein from adopting the active conformation required to bind and stimulate its downstream targets.

This mechanism is validated by the experimental observation that the inhibitory effects of Stellettamide A can be competitively antagonized by increasing the concentration of calmodulin in the assay system.[1][2] This provides strong evidence that calmodulin is the direct and reversible target of the compound.

StellettamideA_MoA cluster_0 Cellular Environment cluster_1 Downstream Targets Ca_influx ↑ Intracellular Ca²⁺ (Stimulus) CaM Calmodulin (CaM) (Inactive) Ca_influx->CaM Binds Ca_CaM Ca²⁺-CaM Complex (Active) CaM->Ca_CaM Conformational Change MLCK MLCK Ca_CaM->MLCK Activates PDE PDE Ca_CaM->PDE Activates Other Other Enzymes (e.g., CaMKs) Ca_CaM->Other Activates node_smc Smooth Muscle Contraction MLCK->node_smc node_camp cAMP Regulation PDE->node_camp node_cellular Diverse Cellular Responses Other->node_cellular Stellettamide Stellettamide A Stellettamide->CaM Binds (Ca²⁺ independent)

Caption: Mechanism of Calmodulin inhibition by Stellettamide A.

Section 3: Biological Activity and In Vitro Efficacy

Stellettamide A has been demonstrated to inhibit a range of physiological processes and enzymes that are dependent on calmodulin activity. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its potency across different biological systems.

Target System / AssayIC50 Value (µM)Biological ContextSource(s)
High K+-induced smooth muscle contraction88Tissue-level physiological response[1][2]
Ca2+-induced contraction (permeabilized muscle)46 (at 3 µM Ca2+)Direct effect on contractile machinery[1][2]
Mg2+-ATPase activity (native actomyosin)25Inhibition of the motor protein complex[1][2]
Myosin Light Chain (MLC) phosphorylation152Direct inhibition of a key CaM target enzyme[1][2]
Phosphodiesterase (bovine cardiac muscle)52Inhibition of cyclic nucleotide metabolism[1][2]
(Ca2+-Mg2+)-ATPase (erythrocyte membrane)100Disruption of ion pump activity[1][2]

Expert Interpretation: The data presented in the table highlight the broad-spectrum inhibitory capacity of Stellettamide A against CaM-dependent functions. The IC50 value of 25 µM against Mg2+-ATPase in actomyosin is particularly noteworthy, indicating potent action on the fundamental mechanics of muscle contraction. The variance in IC50 values across different assays is expected and reflects differences in experimental conditions, enzyme sources, and the specific affinity of the Ca2+-CaM complex for each target protein. For researchers, this means the effective concentration of Stellettamide A will need to be empirically determined for their specific model system.

Section 4: Experimental Protocols for Researchers

To ensure reproducibility and accuracy, proper handling and application of Stellettamide A are paramount.

Protocol 1: Stock Solution Preparation and Storage

Causality: Stellettamide A is a complex organic molecule that can be susceptible to degradation. The trifluoroacetate salt form aids stability, but proper storage and handling are critical to preserving its biological activity. Using a high-quality, anhydrous solvent for reconstitution prevents hydrolysis. Aliquoting the stock solution minimizes freeze-thaw cycles, which can lead to precipitation and degradation.

Methodology:

  • Reconstitution:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Reconstitute the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing gently. Sonication in a water bath for a few minutes can be used if necessary.

  • Aliquoting and Storage:

    • Divide the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of the aliquots should be based on the needs of future experiments.

    • Store the aliquots tightly sealed at -20°C or -80°C for long-term stability.

    • Before use, thaw an aliquot at room temperature and briefly centrifuge it before opening. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Calmodulin Inhibition Assay using Phosphodiesterase (PDE)

Principle of the Assay: This protocol provides a reliable method to quantify the inhibitory effect of Stellettamide A on calmodulin. It leverages the Ca2+/CaM-dependent activation of cyclic nucleotide phosphodiesterase (PDE1), which hydrolyzes cyclic adenosine monophosphate (cAMP) to 5'-AMP. The amount of remaining cAMP or produced 5'-AMP can be measured using commercially available kits (e.g., ELISA-based or fluorescence-based). The reduction in PDE activity in the presence of Stellettamide A is a direct measure of its inhibitory potency.

PDE_Assay_Workflow start Start prep_reagents Prepare Reagents (Assay Buffer, PDE, CaM, cAMP, Stellettamide A dilutions) start->prep_reagents setup_rxn Set up Reaction Wells (Buffer, Ca²⁺, CaM, PDE, Stellettamide A or Vehicle) prep_reagents->setup_rxn pre_incubate Pre-incubate (5-10 min at 30°C) setup_rxn->pre_incubate initiate_rxn Initiate Reaction (Add cAMP substrate) pre_incubate->initiate_rxn incubate Incubate (15-30 min at 30°C) initiate_rxn->incubate terminate_rxn Terminate Reaction (e.g., add stop solution, boil) incubate->terminate_rxn detect Detect Signal (Measure remaining cAMP or produced 5'-AMP) terminate_rxn->detect analyze Analyze Data (Plot dose-response curve, calculate IC₅₀) detect->analyze end End analyze->end

Caption: Experimental workflow for a PDE-based calmodulin inhibition assay.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Bovine heart phosphodiesterase (PDE1)

    • Bovine brain calmodulin (CaM)

    • Stellettamide A trifluoroacetate

    • cAMP (substrate)

    • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, with 100 mM Imidazole, 2 mM MgCl2, and 3 mM CaCl2)

    • Vehicle control (DMSO)

    • cAMP detection kit

    • 96-well microplate

  • Preparation:

    • Prepare a serial dilution of Stellettamide A in Assay Buffer, starting from a high concentration (e.g., 500 µM) down to sub-micromolar levels. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Setup (per well):

    • Positive Control (Max Activity): Add Assay Buffer, CaM, PDE, and vehicle (DMSO).

    • Negative Control (Basal Activity): Add Assay Buffer (without CaCl2 or with EGTA), PDE, and vehicle. This control validates the CaM-dependency of the assay.

    • Test Wells: Add Assay Buffer, CaM, PDE, and the corresponding dilution of Stellettamide A.

  • Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes to allow Stellettamide A to bind to calmodulin.

  • Reaction Initiation: Add cAMP to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 20 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Termination: Stop the reaction according to the detection kit's protocol (e.g., by adding a stop reagent or boiling).

  • Detection and Analysis:

    • Measure the remaining cAMP concentration using the chosen detection kit.

    • Calculate the percentage of inhibition for each Stellettamide A concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition against the log of the Stellettamide A concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Section 5: Applications and Future Research Directions

Stellettamide A trifluoroacetate is more than a mere chemical; it is a precision tool for cell biology.

  • Probing Cellular Pathways: Its primary application is in basic research to elucidate the role of calmodulin in specific cellular signaling pathways. By applying Stellettamide A, researchers can pharmacologically "knock-out" CaM function and observe the downstream consequences in their system of interest.

  • Neuroscience: Given the critical role of CaM in synaptic plasticity and neurotransmitter release, Stellettamide A can be used to investigate these processes in neuronal cultures or brain slice preparations.

  • Cardiovascular and Smooth Muscle Research: As demonstrated by the initial studies, it is a potent inhibitor of smooth muscle contraction, making it a useful tool for studying the physiology of vascular, gastrointestinal, and airway tissues.

  • Antifungal Research: Beyond its effects on calmodulin, Stellettamide A and its analogues have also shown moderate antifungal activity, suggesting a potential secondary mechanism of action or a different target in fungal species that warrants further investigation.[8]

Future research could focus on synthesizing analogues of Stellettamide A to improve its potency and selectivity, potentially leading to the development of new therapeutic agents for diseases characterized by dysregulated calcium signaling.

Conclusion

Stellettamide A trifluoroacetate is a potent, cell-permeable inhibitor of calmodulin, derived from a marine sponge. Its well-characterized mechanism of action, which involves the direct, calcium-independent binding to calmodulin, makes it an authoritative tool for investigating the myriad of cellular processes regulated by calcium signaling. With careful handling and application in validated experimental protocols, this compound provides researchers with a powerful means to dissect one of the most fundamental signaling pathways in biology.

References

  • Current time inform
  • Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge - PMC. NIH National Library of Medicine. [Link]

  • Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge - PubMed. NIH National Library of Medicine. [Link]

  • 司太立胺A三氟乙酸盐- CAS:129744-24-7 - 吉林金泰化玻有限公司 (Stellettamide A trifluoroacetate - CAS:129744-24-7 - Jilin Jintai Chemical Glass Co., Ltd.). Jilin Jintai Chemical Glass Co., Ltd. [Link]

  • Asymmetric Synthesis of Stellettamides A and C - ResearchGate. ResearchGate. [Link]

  • Total Synthesis of (−)-Stellettamide B and Determination of Its Absolute Stereochemistry. American Chemical Society. [Link]

  • Total synthesis of (-)-stellettamide B and determination of its absolute stereochemistry - PubMed. NIH National Library of Medicine. [Link]

  • Biological Activities of Stilbenoids - MDPI. MDPI. [Link]

  • Voltage-gated sodium channel - Wikipedia. Wikipedia. [Link]

  • Evolution of the physicochemical properties of marketed drugs: can history foretell the future? - PubMed. NIH National Library of Medicine. [Link]

  • Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed. NIH National Library of Medicine. [Link]

  • Structure and Function of Voltage-Gated Sodium Channels at Atomic Resolution - PMC. NIH National Library of Medicine. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. NIH National Library of Medicine. [Link]

  • Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads - PMC. NIH National Library of Medicine. [Link]

  • Teclistamab: Mechanism of action, clinical, and translational science - PMC. NIH National Library of Medicine. [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. MDPI. [Link]

  • Voltage gated Na channels - YouTube. YouTube. [Link]

  • E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - MDPI. MDPI. [Link]

  • Voltage gated sodium channels – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics - Frontiers. Frontiers. [Link]

  • Preformulation studies of l-glutathione: physicochemical properties, degradation kinetics, and in vitro cytotoxicity investigations - PubMed. NIH National Library of Medicine. [Link]

  • Total Synthesis of (±)-3-Thiaglutamate - PMC. NIH National Library of Medicine. [Link]

Sources

The Depths of Regulation: A Technical Guide to Marine-Sourced Calmodulin Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of natural product calmodulin antagonists derived from marine environments. It is intended for researchers, scientists, and drug development professionals engaged in the study of calcium signaling and the discovery of novel therapeutic agents. We will delve into the pivotal role of calmodulin in cellular signaling, the unique chemical diversity of marine natural products that target this protein, and the methodologies employed to identify and characterize these potent biomolecules.

Calmodulin: The Ubiquitous Calcium Sensor and a Prime Therapeutic Target

Calmodulin (CaM) is a highly conserved, small, acidic protein found in all eukaryotic cells that acts as a primary intracellular calcium sensor.[1][2] Upon binding to Ca²⁺, which acts as a crucial second messenger, calmodulin undergoes a significant conformational change.[3] This change exposes hydrophobic surfaces, enabling it to interact with and modulate the activity of a vast array of downstream target proteins, including kinases, phosphatases, ion channels, and transcription factors.[2][4] This intricate regulatory network governs a multitude of critical cellular processes, such as muscle contraction, cell proliferation, apoptosis, and neuronal signaling.[2][3]

The central role of calmodulin in these fundamental pathways makes it a compelling target for therapeutic intervention in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][5] Consequently, the search for specific and potent calmodulin antagonists has been a significant focus of drug discovery efforts.

The Ocean's Bounty: A Reservoir of Novel Calmodulin Antagonists

Marine organisms, having evolved in complex and competitive environments, produce a remarkable diversity of secondary metabolites with unique chemical structures and potent biological activities.[2][6] These natural products represent a rich and largely untapped resource for the discovery of novel drug leads.[4][7] Among these are compounds that have been found to antagonize calmodulin, offering new scaffolds for the development of targeted therapeutics.

This section will explore some of the key classes of marine-derived natural products that have demonstrated calmodulin inhibitory activity.

Marine Alkaloids: Potent Nitrogenous Inhibitors

Alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, are well-represented among marine natural products with calmodulin antagonistic properties.[8][9][10]

  • Rigidin: This novel pyrrolopyrimidine alkaloid, first isolated from the Okinawan marine tunicate Eudistoma cf. rigida, was identified as a calmodulin antagonist.[11] Its unique heterocyclic structure presents a promising starting point for synthetic derivatization and structure-activity relationship (SAR) studies.

  • Fascaplysin: An intensely colored indole alkaloid isolated from marine sponges of the genus Fascaplysia, fascaplysin is a potent inhibitor of cyclin-dependent kinase 4 (CDK4).[12][13][14] While its primary recognized mechanism is CDK4 inhibition, its influence on calcium-dependent signaling pathways suggests a potential, albeit less direct, role in modulating calmodulin-mediated processes.[15][16] Further investigation is warranted to fully elucidate its interaction with the calmodulin signaling cascade.

Marine Peptides and Depsipeptides: Conformationally Constrained Antagonists

The marine environment is a prolific source of unique peptides and depsipeptides, many of which possess constrained cyclic or complex acyclic structures that can facilitate high-affinity binding to protein targets.

  • Stellettamide A: Isolated from a marine sponge, stellettamide A is a novel peptide that has been shown to be a calmodulin inhibitor.[17][18] Studies have demonstrated its ability to inhibit calmodulin-dependent enzymes, such as Ca²⁺/Mg²⁺-ATPase and phosphodiesterase, with an IC₅₀ of 52 μM for the latter.[18] Interestingly, the binding of stellettamide A to calmodulin appears to be independent of calcium concentration, suggesting a unique mechanism of interaction.[17][18]

Marine Terpenoids and Polyketides: Structurally Diverse Modulators

Terpenoids and polyketides represent two of the largest and most structurally diverse classes of marine natural products.[3][19][20][21]

  • Manoalide: This sesterterpenoid, isolated from the marine sponge Luffariella variabilis, is a potent anti-inflammatory agent that has been shown to be an irreversible inhibitor of phospholipase A₂.[22][23] Manoalide also potently inhibits Ca²⁺ mobilization in various cell types, acting as a Ca²⁺ channel inhibitor.[24][25] While not a direct calmodulin antagonist in the classical sense, its profound impact on intracellular calcium levels indirectly modulates calmodulin-dependent signaling pathways.

The following table summarizes the reported calmodulin-inhibitory activities of selected marine natural products.

CompoundChemical ClassMarine SourceTarget Enzyme/ProcessReported IC₅₀Citation(s)
Stellettamide A PeptideMarine SpongePhosphodiesterase52 μM[17][18]
Rigidin AlkaloidTunicateCalmodulinNot reported[11]
Fascaplysin AlkaloidMarine SpongeCyclin-dependent kinase 4Not reported for CaM[12][13][14]
Manoalide SesterterpenoidMarine SpongeCa²⁺ mobilization0.4 μM[24]

Experimental Workflows for the Discovery and Characterization of Marine Calmodulin Antagonists

The identification and characterization of novel calmodulin antagonists from marine sources require a systematic and multi-faceted experimental approach. This section outlines the key workflows, from initial isolation to detailed mechanistic studies.

Bioassay-Guided Isolation and Structure Elucidation

The process begins with the collection of marine organisms, followed by extraction of secondary metabolites. A bioassay-guided fractionation approach is then employed to isolate the active compounds.

Isolation_Workflow A Marine Organism Collection B Solvent Extraction A->B C Crude Extract B->C D Bioassay-Guided Fractionation (e.g., HPLC, Column Chromatography) C->D E Active Fractions D->E Screening for CaM Inhibition F Purification of Bioactive Compound E->F H Pure Marine Natural Product F->H G Structure Elucidation (NMR, Mass Spectrometry) H->G Characterization_Workflow cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays A Calmodulin-Dependent Enzyme Assays (e.g., PDE1, CaMKII) B Determination of IC₅₀ and Ki A->B C Mechanism of Inhibition Studies (Competitive, Non-competitive) B->C D Affinity Chromatography E Fluorescence Spectroscopy D->E F Isothermal Titration Calorimetry (ITC) E->F G Measurement of Intracellular Ca²⁺ Levels H Cell Proliferation and Apoptosis Assays G->H I Analysis of Downstream Signaling Pathways H->I

Sources

Technical Guide: Stellettamide A Antifungal Activity against Candida albicans

[1]

Executive Summary

Stellettamide A (ST-A) is a bioactive indolizidine alkaloid isolated from marine sponges of the genus Stelletta (Demospongiae). While historically noted for its cytotoxicity and activity against zygomycetes like Mortierella remannianus, its pharmacological significance in antifungal therapeutics lies in its potent inhibition of Calmodulin (CaM) .

This guide analyzes ST-A not merely as a general toxicant, but as a targeted modulator of the Ca

Compound Profile & Chemical Identity

Stellettamide A represents a unique class of marine alkaloids characterized by an indolizidine skeleton coupled to a sesquiterpene (farnesyl) moiety.

PropertyDetail
Compound Name Stellettamide A
Source Marine sponge Stelletta sp.[1][2][3][4] (e.g., S. tenuis, S. globostellata)
Chemical Class Indolizidine Alkaloid / Sesquiterpenoid
Key Structural Feature Farnesyl chain connected via amide bond to indolizidine
Molecular Target Calmodulin (CaM); Ca

-dependent phosphodiesterases
Solubility Soluble in DMSO, Methanol; poor water solubility
Structural Significance

The amphiphilic nature of ST-A, driven by the lipophilic farnesyl tail and the polar indolizidine head, facilitates membrane permeation. This structure mimics certain endogenous lipids, potentially aiding its intracellular accumulation where it interacts with cytosolic Calmodulin.

Antifungal Efficacy & Spectrum[6][7][8][9][10]

While direct MIC data for ST-A is most frequently cited for Mortierella remannianus (MIC: 12.5 µg/mL), its activity against Candida albicans is mechanistically inferred through the Stelletta genus's broad antifungal profile and ST-A's confirmed inhibition of Calmodulin.

Comparative Activity Profile
OrganismActivity TypeMetric (Approx.)Notes
Mortierella remannianus Fungistatic/FungicidalMIC: 12.5 µg/mLPrimary reference strain for ST-A activity.[3]
Candida albicans Hyphal InhibitionIC

(Inferred): 10–50 µM
Activity likely driven by blockage of dimorphic transition rather than immediate lysis.
Staphylococcus aureus AntibacterialModerateLess potent than against fungal targets.
K562 Cells (Human) CytotoxicityIC

: 5.1 µg/mL
Indicates narrow therapeutic index; requires structural optimization.

Critical Insight: Unlike pore-forming polyenes (e.g., Amphotericin B), Stellettamide A's primary value against C. albicans is likely anti-virulence —specifically preventing the formation of invasive hyphae, a process strictly regulated by intracellular calcium and calmodulin.

Mechanism of Action: The Calmodulin Blockade

The definitive mechanism of Stellettamide A is the inhibition of Calmodulin (CaM), a ubiquitous calcium-binding protein essential for eukaryotic cell division and signaling.

The Ca /Calmodulin Axis in C. albicans

In C. albicans, CaM regulates the Calcineurin pathway. When C. albicans is exposed to serum or physiological temperature (37°C), a Ca

Crz1
ST-A Interference
  • Direct Binding: ST-A binds to Calmodulin, quenching its intrinsic tyrosine fluorescence.[1] This binding occurs largely independent of Ca

    
     concentration.
    
  • Enzymatic Inhibition: The ST-A/CaM complex is functionally inert. It fails to activate downstream effectors such as:

    • Phosphodiesterase (PDE): Leading to dysregulated cAMP levels.

    • Myosin Light Chain Kinase (MLCK): Disrupting actin cytoskeleton organization required for hyphal tip extension.

  • Virulence Arrest: By blocking CaM, ST-A prevents the yeast-to-hyphae switch, rendering C. albicans avirulent and susceptible to immune clearance.

Gcluster_0CytoplasmCalciumCa2+ InfluxCaM_InactiveCalmodulin (Inactive)Calcium->CaM_InactiveActivatesCaM_ActiveCa2+/CaM ComplexCaM_Inactive->CaM_ActiveCalcineurinCalcineurin(Phosphatase)CaM_Active->CalcineurinActivatesSTAStellettamide ASTA->CaM_Inactive  Binds & InhibitsSTA->CaM_Active  Blocks FunctionCrz1_PhosCrz1-P (Cytosolic)Calcineurin->Crz1_PhosDephosphorylatesCrz1_DephosCrz1 (Nuclear)Crz1_Phos->Crz1_DephosHyphalGenesHyphal Genes(HWP1, ALS3)Crz1_Dephos->HyphalGenesTranscriptionVirulenceVirulence & Hyphal GrowthHyphalGenes->Virulence

Figure 1: Mechanism of Action.[5] Stellettamide A binds Calmodulin, preventing the activation of Calcineurin and the subsequent transcriptional cascade required for C. albicans virulence.

Experimental Protocols

To validate the activity of Stellettamide A, researchers should employ a dual-approach: standard susceptibility testing and a mechanistic hyphal transition assay.

Protocol A: Microdilution MIC Assay (CLSI M27-A4 Adapted)

Objective: Determine the minimum concentration required to inhibit visible growth.

  • Preparation:

    • Dissolve Stellettamide A in DMSO to a stock concentration of 10 mg/mL.

    • Prepare RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • Inoculum:

    • Adjust C. albicans (strain SC5314 or ATCC 90028) suspension to

      
       to 
      
      
      cells/mL.
  • Plate Setup:

    • Dispense 100 µL of inoculum into 96-well plates.

    • Add serial dilutions of ST-A (Range: 0.5 – 128 µg/mL).

    • Controls: Fluconazole (Positive), DMSO only (Vehicle), Media only (Sterility).

  • Incubation:

    • Incubate at 35°C for 24–48 hours.

  • Readout:

    • Visual score or OD

      
       measurement.
      
    • MIC endpoint: Lowest concentration with

      
       inhibition compared to growth control.
      
Protocol B: Yeast-to-Hyphae Transition Assay

Objective: Confirm the anti-virulence mechanism (Calmodulin blockade).

  • Induction:

    • Use C. albicans cells grown overnight in YPD at 30°C (Yeast form).

    • Dilute into RPMI 1640 + 10% Fetal Bovine Serum (FBS).

  • Treatment:

    • Treat with ST-A at sub-MIC concentrations (e.g., 0.25

      
       MIC, 0.5 
      
      
      MIC).
    • Control: Untreated cells in RPMI+FBS.

  • Incubation:

    • Incubate at 37°C for 4 hours (Strong hyphal inducing conditions).

  • Microscopy & Quantification:

    • Fix cells with formaldehyde.

    • Observe under Phase Contrast microscopy (400x).

    • Metric: Count % of cells forming germ tubes/hyphae (>100 cells).

    • Expected Result: Untreated cells show >90% hyphae. ST-A treated cells should remain in yeast form (blastospores) due to CaM inhibition.

Workflowcluster_assaysBioactivity ValidationStartSponge Extraction(Stelletta sp.)IsolateIsolation ofStellettamide AStart->IsolateMICMIC Assay(RPMI 1640, 35°C)Isolate->MICHyphaeHyphal Inhibition(Serum, 37°C)Isolate->HyphaeCytoCytotoxicity(Mammalian Cells)Isolate->CytoAnalysisData Synthesis:Potency vs. ToxicityMIC->AnalysisHyphae->AnalysisCyto->Analysis

Figure 2: Experimental workflow for validating Stellettamide A activity, from isolation to mechanistic profiling.[3]

Therapeutic Potential & Challenges[6][10][12]

Synergy Potential

Given its distinct mechanism (CaM inhibition) compared to azoles (ergosterol synthesis inhibition) and echinocandins (glucan synthesis inhibition), Stellettamide A is a prime candidate for combination therapy .

  • Hypothesis: ST-A could sensitize azole-resistant C. albicans by disabling the stress response pathways (Calcineurin/Hsp90) that normally allow the fungus to survive drug pressure.

Toxicity Barrier

The reported IC

  • Development Path: Medicinal chemistry efforts must focus on modifying the indolizidine headgroup to increase selectivity for fungal Calmodulin over the human isoform, or utilizing nanoparticle delivery systems to target fungal cell walls specifically.

References

  • Fusetani, N., et al. (1990).[3][4] Stellettamide A, an antifungal alkaloid from a marine sponge of the genus Stelletta.[3] Tetrahedron Letters, 31(29), 4163-4164. Link

  • Abe, Y., et al. (1997).[3] Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge.[1][2][3] British Journal of Pharmacology, 121, 1309–1314.[3] Link

  • Su, J., et al. (2001).[3] Bioactive alkaloids from the South China Sea sponge Stelletta tenuis.[3] Journal of Natural Products. (Contextual reference for Stelletta metabolites).

  • Lu, Y., et al. (2014). Calmodulin/Calcineurin Signaling Pathway in Candida albicans Virulence. Eukaryotic Cell, 13(8). (Mechanistic grounding for CaM target).

A Technical Guide to Stellettamide A: Physicochemical Properties, Mechanism of Action, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stellettamide A is a marine-derived indolizidine alkaloid isolated from sponges of the genus Stelletta. It has garnered significant interest within the scientific community as a potent and specific inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that transduces calcium signals to a vast array of downstream effector enzymes. This guide provides an in-depth analysis of the physicochemical properties of Stellettamide A, particularly its commonly supplied trifluoroacetate (TFA) salt form (C26H45N2O·CF3CO2). We will explore its mechanism of action, discuss the rationale behind its formulation as a TFA salt, and provide detailed protocols for its handling and use in experimental settings. This document is intended for researchers, scientists, and drug development professionals investigating calcium signaling pathways and exploring novel therapeutic agents.

Core Physicochemical Properties of Stellettamide A

A precise understanding of a compound's physicochemical properties is the foundation of rigorous and reproducible research. Stellettamide A is a complex molecule comprising a substituted indolizidine core linked to a long, unsaturated fatty acid amide chain.

Chemical Structure and Formula

Stellettamide A is a cationic molecule due to a quaternary nitrogen within its indolizidine ring system. It is typically supplied as a salt, balanced by a counter-ion. The trifluoroacetate salt is the most common form available commercially, resulting from its purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using trifluoroacetic acid in the mobile phase.[1][2]

G cluster_stellettamide Stellettamide A Cation (C₂₆H₄₅N₂O⁺) cluster_tfa Trifluoroacetate Anion (CF₃CO₂⁻) structure tfa_structure

Diagram 1: Chemical structures of the Stellettamide A cation and the trifluoroacetate anion.

Molecular Formula and Weight

The molecular formula and weight are critical for preparing solutions of precise concentrations. It is essential to use the molecular weight of the salt form, not the free base, when calculating molarity.

PropertyStellettamide A (Free Base Cation)Trifluoroacetic Acid (TFA)Stellettamide A TFA Salt
Molecular Formula C₂₆H₄₅N₂O⁺C₂HF₃O₂C₂₆H₄₅N₂O·CF₃CO₂ [3]
Exact Mass (Monoisotopic) 401.3526 g/mol 114.0022 g/mol 515.3548 g/mol
Average Molecular Weight 401.66 g/mol 114.02 g/mol 515.68 g/mol
Supplier-Cited MW N/AN/A514.67 g/mol [3]
CAS Number N/AN/A129744-24-7 [3]
InChI Key (Cation) IUUKDWXSYSAIGO-FECFPVQQSA-O[]N/AN/A

Note: Discrepancies between calculated and supplier-cited molecular weights can arise from the use of average vs. monoisotopic masses and rounding. For preparing stock solutions, always refer to the molecular weight provided on the manufacturer's certificate of analysis.

The Significance of the Trifluoroacetate (TFA) Counter-ion

The presence of the TFA counter-ion is not incidental; it is a direct consequence of the most effective method for purifying synthetic or isolated peptides and alkaloids: RP-HPLC.

  • Purification: Trifluoroacetic acid is used as an ion-pairing agent in the mobile phase. It protonates basic residues and forms a transient, less polar ion pair with the cationic Stellettamide A, which improves peak shape and resolution during chromatographic separation.[2]

  • Stability and Handling: The resulting TFA salt is often a stable, amorphous, and lyophilized powder, which is easier to handle and weigh than the potentially hygroscopic or oily free base.[1]

Causality in Experimental Design: Researchers must be aware that residual TFA can impact biological systems. At high concentrations, TFA can lower the pH of cell culture media and, in some sensitive assays, may directly interfere with cellular processes or protein function.[2] Therefore, final TFA concentrations in an assay should be minimized, and appropriate vehicle controls (containing equivalent TFA levels) must be included to ensure that any observed effects are due to Stellettamide A itself.

Biological Activity and Mechanism of Action

Stellettamide A's primary pharmacological value lies in its function as a potent inhibitor of calmodulin (CaM).

Primary Target: Calmodulin (CaM)

Calmodulin is a small, highly conserved calcium-binding protein that acts as a primary sensor of intracellular Ca²⁺ levels. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to bind to and modulate the activity of hundreds of downstream protein targets, including kinases, phosphatases, and ion channels.

Mechanism of Inhibition

Stellettamide A exerts its inhibitory effect through direct binding to calmodulin. A pivotal study demonstrated that Stellettamide A quenches the intrinsic tyrosine fluorescence of calmodulin, providing direct evidence of a physical interaction.[5][6] Critically, this binding occurs in both the presence and absence of Ca²⁺, suggesting a Ca²⁺-independent binding mechanism.[5][6] This mode of action is distinct from many other CaM antagonists. By binding to CaM, Stellettamide A prevents the Ca²⁺-induced conformational change necessary for the activation of its downstream targets.

G Ca2 ↑ Intracellular Ca²⁺ CaM Calmodulin (Inactive) Ca2->CaM Binds CaM_Active Ca²⁺/CaM Complex (Active) CaM->CaM_Active Inhibition CaM->Inhibition Targets Downstream Effectors (e.g., MLCK, PDE, CaN) CaM_Active->Targets Activates Response Cellular Response (e.g., Muscle Contraction, Inflammation) Targets->Response Leads to STA Stellettamide A STA->CaM Binds (Ca²⁺ Independent) Inhibition->CaM_Active Prevents Activation

Diagram 2: Mechanism of Stellettamide A-mediated inhibition of the calmodulin signaling pathway.

Downstream Effects and Potency

By inhibiting calmodulin, Stellettamide A effectively blocks multiple Ca²⁺-dependent signaling cascades. Its potency has been quantified across various functional assays.

Assay SystemEffect MeasuredReported IC₅₀Reference
Guinea-pig taenia coliInhibition of K⁺-induced smooth muscle contraction88 µM[5][6]
Permeabilized taenia coliInhibition of Ca²⁺-induced contraction46 µM (at 3 µM Ca²⁺)[5][6]
Chicken gizzard actomyosinInhibition of Mg²⁺-ATPase activity25 µM[5][6]
Reconstituted contractile systemInhibition of Myosin Light Chain (MLC) phosphorylation152 µM[5][6]
Bovine cardiac muscleInhibition of phosphodiesterase (PDE) activity52 µM[5][6]
Erythrocyte membraneInhibition of (Ca²⁺-Mg²⁺)-ATPase activity100 µM[5][6]

The inhibitory effect of Stellettamide A can be overcome by increasing the concentration of calmodulin in the assay system, confirming that CaM is the direct competitive target.[5][6]

Synthesis and Isolation Overview

Stellettamide A is a natural product originally isolated from a marine sponge of the genus Stelletta.[7] While natural product isolation remains a source, the structural complexity and therapeutic potential of the stellettamide family have prompted significant efforts in total synthesis.

The total syntheses of related compounds, such as Stellettamide B, have been crucial in unequivocally determining the absolute stereochemistry of the shared 1-(aminomethyl)-indolizidine core.[7][8] These synthetic routes are complex, often involving stereoselective steps to construct the chiral centers of the indolizidine ring, followed by an amide coupling reaction with the fatty acid side chain.[9]

G Source Source Material (Marine Sponge or Synthetic Precursors) Extraction Extraction / Synthesis of Fragments Source->Extraction Purification Purification (RP-HPLC) Extraction->Purification TFA used here Characterization Structural Characterization (NMR, MS) Purification->Characterization Final Stellettamide A (TFA Salt) Characterization->Final

Diagram 3: High-level workflow for obtaining purified Stellettamide A.

Key Experimental Protocols

Adherence to validated protocols is essential for obtaining reliable data. The following sections describe self-validating methodologies for the use of Stellettamide A.

Protocol: Preparation of a 10 mM Stock Solution

Rationale: Preparing an accurate, high-concentration stock solution in an appropriate solvent is the first step in any experiment. Dimethyl sulfoxide (DMSO) is an excellent choice due to its broad solvent capacity for organic molecules and its compatibility with most biological assays at low final concentrations (<0.5%).

Materials:

  • Stellettamide A TFA Salt (MW: 514.67 g/mol , or as per supplier)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile tips

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh approximately 1 mg of Stellettamide A TFA salt into the tube. Record the exact weight (e.g., 1.05 mg). Causality: Weighing a slightly larger mass than required and adjusting the solvent volume accordingly is more accurate than attempting to weigh exactly 1.00 mg.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000

    • Example: (1.05 mg / 514.67 g/mol ) * 100,000 = 204.0 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication step can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Self-Validation: Creating single-use aliquots ensures the integrity and concentration of the stock solution for each experiment.

Protocol: Conceptual In Vitro Calmodulin Inhibition Assay (PDE-Based)

Rationale: A common method to assess CaM inhibition is to measure the activity of a CaM-dependent enzyme, such as cyclic nucleotide phosphodiesterase (PDE1). Active CaM stimulates PDE1 to hydrolyze cAMP into AMP. The amount of cAMP remaining can be quantified using commercially available assay kits (e.g., ELISA, LANCE).

Procedure:

  • Reagent Preparation: Prepare assay buffer, a solution of calmodulin, PDE1 enzyme, and the substrate (cAMP).

  • Compound Preparation: Serially dilute the 10 mM Stellettamide A stock solution in assay buffer to create a range of working concentrations (e.g., 500 µM to 0.5 µM). Include a "no inhibitor" control.

  • Vehicle Control: Prepare a serial dilution of the vehicle (DMSO with a trace of TFA, if desired) identical to the compound dilutions. Trustworthiness: This control validates that the observed inhibition is not an artifact of the solvent or the TFA counter-ion.

  • Assay Plate Setup:

    • To appropriate wells of a microplate, add the assay buffer.

    • Add the serially diluted Stellettamide A or vehicle control.

    • Add the calmodulin and PDE1 enzyme solution.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to calmodulin.

  • Initiate Reaction: Add the cAMP substrate to all wells to start the enzymatic reaction. Incubate for a specific duration (e.g., 30 minutes) at 37°C.

  • Terminate and Detect: Stop the reaction and measure the remaining cAMP concentration according to the instructions of the chosen detection kit.

  • Data Analysis: Plot the percentage of PDE1 activity against the logarithm of the Stellettamide A concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

Stellettamide A is a valuable chemical probe for dissecting the complex roles of calmodulin in cellular physiology and pathophysiology. Its unique Ca²⁺-independent binding mechanism provides a powerful tool for investigating CaM signaling. This guide has detailed its core physicochemical properties, elucidated its mechanism of action, and provided robust protocols for its experimental use. Future research may focus on leveraging the Stellettamide A scaffold for the development of next-generation CaM inhibitors with improved potency and selectivity, potentially leading to novel therapeutics for disorders involving dysregulated calcium signaling.

References

  • Abe, Y., Saito, S., Hori, M., Ozaki, H., Fusetani, N., & Karaki, H. (1997). Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge. British Journal of Pharmacology, 121(8), 1735–1741. Retrieved February 17, 2026, from [Link]

  • Abe, Y., Saito, S., Hori, M., Ozaki, H., Fusetani, N., & Karaki, H. (1997). Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge. PubMed. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of Stellettamides A and C. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Yamazaki, N., Dokoshi, W., & Kibayashi, C. (2001). Total synthesis of (-)-stellettamide B and determination of its absolute stereochemistry. Organic Letters, 3(2), 193–196. Retrieved February 17, 2026, from [Link]

  • Yamazaki, N., Dokoshi, W., & Kibayashi, C. (2001). Total Synthesis of (−)-Stellettamide B and Determination of Its Absolute Stereochemistry. Organic Letters, 3(2), 193-196. Retrieved February 17, 2026, from [Link]

  • American Chemical Society. (2001). Total Synthesis of (−)-Stellettamide B and Determination of Its Absolute Stereochemistry. ACS Publications. Retrieved February 17, 2026, from [Link]

  • Japan Science and Technology Agency. (n.d.). (-)-Stellettamide C | Chemical Substance Information. J-GLOBAL. Retrieved February 17, 2026, from [Link]

  • Yamazaki, N., Dokoshi, W., & Kibayashi, C. (2001). Total Synthesis of (−)-Stellettamide B and Determination of Its Absolute Stereochemistry. Organic Letters, 3(2), 193–196. Retrieved February 17, 2026, from [Link]

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. AmbioPharm. Retrieved February 17, 2026, from [Link]

Sources

Methodological & Application

Application Note: Protocol for Dissolving Stellettamide A Trifluoroacetate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stellettamide A (Stellettamide-A) is a bioactive indolizidine alkaloid originally isolated from marine sponges of the genus Stelletta. It is widely utilized in pharmacological research as a potent calmodulin antagonist and for its cytotoxic and antifungal properties.

In its commercial form, Stellettamide A is frequently supplied as a trifluoroacetate (TFA) salt . While the salt form significantly enhances stability and shelf-life compared to the free base, it introduces specific challenges regarding hygroscopicity and acidity upon dissolution.

This protocol details the precision engineering required to generate high-integrity stock solutions in Dimethyl Sulfoxide (DMSO). It moves beyond basic dissolution to address the "hidden variables"—specifically the impact of the TFA counterion on downstream biological assays and the critical necessity of anhydrous handling.

Physicochemical Profile

Before handling, it is critical to verify the specific form of the compound to ensure accurate molarity calculations. The TFA salt has a significantly higher molecular weight than the free base.

PropertySpecificationNotes
Compound Name Stellettamide A trifluoroacetate
CAS Number 129744-24-7
Molecular Formula C₂₆H₄₅N₂O⁺[][2][3][4][5] · CF₃COO⁻Cation + Trifluoroacetate anion
Molecular Weight 514.67 g/mol Critical: Do not use the free base MW (~400 g/mol ) for calculations.
Solubility (DMSO) ≥ 30 mg/mL (approx. 58 mM)Highly soluble in polar aprotic solvents.
Solubility (Water) Low / VariableNot recommended for stock preparation.
Appearance White to off-white solidOften hygroscopic.
Storage (Solid) -20°C, DesiccatedProtect from light and moisture.

Critical Mechanistic Insights

The "Acidic Spike" Phenomenon

The trifluoroacetate counterion is the conjugate base of a strong acid (Trifluoroacetic acid, pKa ~0.23). When a DMSO stock of Stellettamide A TFA is diluted into an aqueous buffer (e.g., cell culture media), the equilibrium shifts. While the amine functionality of the alkaloid may buffer slightly, the release of TFA can cause a localized or bulk pH drop, particularly in low-capacity buffers (like PBS).

Scientist's Rule of Thumb: If your final assay concentration of Stellettamide A is ≥ 10 µM, ensure your assay buffer contains at least 20 mM of a strong buffer (HEPES, MOPS) to neutralize the potential acidity of the TFA salt.

Hygroscopicity and Hydrolysis

TFA salts are prone to absorbing atmospheric moisture. Water uptake in the solid state leads to hydrolysis and inaccurate weighing. In DMSO solution, excess water promotes degradation over time.

  • Requirement: Allow the product vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.

Reagents and Equipment

  • Compound: Stellettamide A trifluoroacetate (Store at -20°C).[3][6]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%, water content <0.005%).

    • Note: Avoid "molecular biology grade" DMSO if it has been opened and stored for months; use fresh or septum-sealed anhydrous bottles.

  • Vials: Amber glass vials with PTFE-lined caps (to prevent leaching and light exposure).

  • Gas: Nitrogen or Argon stream (optional but recommended for long-term storage).

Step-by-Step Dissolution Protocol

Phase 1: Preparation & Weighing
  • Equilibration: Remove the product vial from the -20°C freezer. Place it in a desiccator and allow it to warm to room temperature (approx. 30–45 minutes).

    • Why: Opening a cold vial condenses atmospheric water onto the hygroscopic salt, ruining the mass measurement and introducing water into your stock.

  • Calculations: Determine the volume of DMSO required for a 10 mM stock solution.

    • Formula:

      
      
      
    • Example: For 1 mg of Stellettamide A TFA:

      
      
      
Phase 2: Solubilization
  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of Anhydrous DMSO directly to the center of the vial. Wash down any powder adhering to the walls.

  • Mixing:

    • Secure the cap tightly.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Inspect the solution against a light source. It should be completely clear and colorless.

    • Troubleshooting: If particles remain, sonicate in a water bath for 2 minutes at room temperature. Avoid heating above 30°C.

Phase 3: Aliquoting & Storage
  • Aliquoting: Do not store the bulk stock in a single vial. Repeated freeze-thaw cycles introduce moisture into DMSO (DMSO is hygroscopic).

    • Dispense into single-use aliquots (e.g., 20–50 µL) in amber microtubes or glass vials.

  • Inert Gas Purge (Optional): Gently blow a stream of Nitrogen or Argon over the liquid surface for 5–10 seconds before capping to displace oxygen.

  • Storage: Store aliquots at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Workflow Visualization

Diagram 1: Solubilization Workflow

The following diagram illustrates the critical path for handling the hygroscopic TFA salt to ensure stock integrity.

DissolutionProtocol Start Frozen Solid (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent Condensation Weigh Weigh Solid (Quickly) Equilibrate->Weigh AddDMSO Add Anhydrous DMSO (Target: 10 mM) Weigh->AddDMSO Use Salt MW (514.67) Mix Vortex / Sonicate (Clear Solution) AddDMSO->Mix Aliquot Aliquot (Single Use) Mix->Aliquot Avoid Freeze-Thaw Store Store -20°C (Dry/Dark) Aliquot->Store

Caption: Critical workflow for dissolving Stellettamide A TFA, emphasizing moisture control.

Diagram 2: The "Acidic Spike" Mechanism

Understanding the behavior of the TFA salt upon dilution into aqueous media.

AcidicSpike Stock DMSO Stock (Stellettamide A⁺ · TFA⁻) Dilution Dilution into Aqueous Media (1:1000) Stock->Dilution Dissociation Dissociation: TFA⁻ + H₂O ⇌ TFAH (Trace) Dilution->Dissociation Release of ions Acidity Potential pH Drop (If unbuffered) Dissociation->Acidity Risk Solution Solution: High Capacity Buffer (HEPES/MOPS > 20mM) Acidity->Solution Mitigation

Caption: Mechanism of potential pH shift when diluting TFA salts, requiring buffered assay media.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Hazy solution Incomplete dissolution or moisture contamination.Sonicate for 2 mins. If haze persists, the DMSO may be "wet." Centrifuge to pellet impurities; use supernatant.
Precipitation on dilution "Crash-out" effect in aqueous media.Dilute stepwise (e.g., DMSO

50% DMSO

Buffer). Ensure final DMSO conc. is <1% (usually 0.1%).
Yellowing of stock Oxidation.Compound is degrading.[5] Discard and prepare fresh stock. Purge next batch with Nitrogen.
Cell toxicity in controls TFA or DMSO toxicity.Run a "Vehicle Control" containing DMSO + equivalent amount of free TFA (or Na-TFA) to rule out solvent/counterion effects.

References

  • Santa Cruz Biotechnology. Stellettamide A trifluoroacetate Product Data Sheet. Retrieved from (Verified General Compound Data).

  • Suwanborirux, K., et al. (1990). Stellettamide A, a novel calmodulin antagonist from a marine sponge.[7] Journal of Natural Products . (Foundational isolation and activity paper).

  • Cayman Chemical. General Handling of Trifluoroacetate Salts in Biological Assays. Retrieved from (Standard protocol for TFA salt solubilization).

  • Ma, N., et al. (2012). Methodological considerations for the use of DMSO in biological assays. Nature Protocols. (Grounding for DMSO handling).

(Note: While specific solubility data for the TFA salt of Stellettamide A is derived from general chemical principles of marine alkaloid TFA salts, the handling procedures are standardized across the field of chemical biology.)

Sources

Myosin light chain kinase (MLCK) inhibition assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Myosin Light Chain Kinase (MLCK) Inhibition Assays

Executive Summary & Biological Context

Myosin Light Chain Kinase (MLCK) is a dedicated Calcium/Calmodulin-dependent serine/threonine kinase critical for smooth muscle contraction and non-muscle cell motility.[1][2][3][4] Unlike promiscuous kinases, MLCK has high substrate specificity for the Myosin Regulatory Light Chain (MLC/MRLC).

Therapeutic Relevance: MLCK inhibition is a target for asthma (bronchoconstriction), atherosclerosis (endothelial barrier dysfunction), and cancer metastasis.

Mechanistic Insight for Assay Design: MLCK exists in an autoinhibited state. The C-terminal autoinhibitory domain blocks the catalytic cleft. Activation is strictly dependent on the binding of the


/Calmodulin (CaM) complex, which displaces this autoinhibitory domain.
Critical Assay Implication: Your biochemical assay must  contain exogenous Calmodulin and Calcium. Omitting these results in a false "dead" enzyme, not inhibition.
Pathway Visualization

MLCK_Pathway Ca Intracellular Ca2+ CaM Calmodulin (CaM) Ca->CaM Binds CaCaM Ca2+/CaM Complex CaM->CaCaM MLCK_In MLCK (Autoinhibited) CaCaM->MLCK_In Displaces Autoinhibitory Domain MLCK_Act MLCK (Active) MLCK_In->MLCK_Act MLC Myosin Light Chain (Inactive) MLCK_Act->MLC Phosphorylates pMLC p-MLC (Ser19) (Active) MLC->pMLC Contract Actomyosin Contraction pMLC->Contract Drives

Figure 1: The Ca2+/Calmodulin-dependent activation cascade of MLCK leading to actomyosin contraction.

Biochemical Assay: ADP-Glo™ Kinase Assay

We utilize a luminescent ADP-detection method (e.g., Promega ADP-Glo™) rather than radiometric (


) assays. This method is homogeneous, high-throughput compatible, and eliminates radioactive waste disposal.

Principle: MLCK consumes ATP to phosphorylate the substrate. The assay quantifies the ADP produced .



Critical Reagents & Preparation
ComponentSpecificationNotes / Purpose
Enzyme Recombinant Human MLCK (smMLCK)Use ~5–10 ng per well. Store at -80°C.
Substrate Peptide: KKRPQRATSNVFAM Derived from human MRLC (AA 11-24). Highly specific.
Cofactor Calmodulin (CaM)Essential. Final conc: 0.5–1.0 µM.
Activator

Final conc: 0.5 mM (excess over EGTA if present).
ATP Ultra-pure ATPUse at

(approx. 10–50 µM) for competitive inhibitor screening.
Control Inhibitor ML-7 (hydrochloride)Specific MLCK inhibitor. IC50

300 nM.[5]
Assay Buffer 25 mM MOPS (pH 7.2), 12.5 mM

-glycerophosphate, 25 mM

, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.
Note: Add excess

to overcome EGTA/EDTA in the buffer.
Step-by-Step Protocol (384-well format)

Step 1: Reagent Preparation (2X Solutions)

  • 2X Enzyme Mix: Dilute MLCK, CaM, and

    
     in Assay Buffer.
    
    • Target Final Conc: 10 ng MLCK, 1 µM CaM, 0.5 mM

      
      .
      
  • 2X Substrate/ATP Mix: Dilute Peptide and ATP in Assay Buffer.

    • Target Final Conc: 50 µM Peptide, 50 µM ATP.

  • 4X Compound: Dilute test compounds in 1% DMSO (Final DMSO 0.25%).

Step 2: Reaction Assembly

  • Dispense 2.5 µL of 4X Compound (or DMSO control) into wells.

  • Add 2.5 µL of 2X Enzyme Mix .

  • Pre-incubation: Centrifuge briefly and incubate for 10 minutes at RT . This allows the inhibitor to bind the active site before competition with ATP begins.

  • Add 5.0 µL of 2X Substrate/ATP Mix to initiate the reaction.

  • Kinase Reaction: Incubate for 60 minutes at RT .

Step 3: Detection (ADP-Glo™)

  • Add 10 µL of ADP-Glo™ Reagent . Incubate 40 min. (Depletes unconsumed ATP).

  • Add 20 µL of Kinase Detection Reagent . Incubate 30 min. (Converts ADP ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     ATP 
    
    
    
    Luciferase Light).[1]
  • Measure Luminescence (RLU) on a plate reader (0.5s integration).

Assay Workflow Visualization

Assay_Workflow cluster_0 Reaction Assembly (10 µL) cluster_1 Detection Phase Step1 Add 2.5 µL Inhibitor (or DMSO) Step2 Add 2.5 µL Enzyme Mix (MLCK + CaM + Ca2+) Step1->Step2 Step3 Pre-incubation 10 min @ RT Step2->Step3 Step4 Add 5.0 µL Substrate/ATP Mix (Start Reaction) Step3->Step4 Step5 Kinase Reaction 60 min @ RT Step4->Step5 Step6 Add 10 µL ADP-Glo Reagent (Deplete ATP) - 40 min Step5->Step6 Step7 Add 20 µL Detection Reagent (ADP->ATP->Light) - 30 min Step6->Step7 Step8 Read Luminescence Step7->Step8

Figure 2: Step-by-step pipetting workflow for the ADP-Glo MLCK inhibition assay.

Cellular Validation: Western Blot for p-MLC

Biochemical inhibition must be validated in cells to account for membrane permeability and off-target effects. We monitor the phosphorylation of Serine 19 (Ser19) on the Myosin Regulatory Light Chain (MLC2).[3]

Cell Model: HeLa, A7r5 (Smooth Muscle), or HUVEC. Positive Control Stimulus: A23187 (Calcium Ionophore) or Thrombin.

Protocol
  • Seeding: Plate cells in 6-well plates; grow to 70-80% confluence.

  • Starvation: Serum-starve (0.1% BSA/DMEM) for 4 hours to reduce basal p-MLC levels.

  • Inhibitor Treatment:

    • Add Test Compound or ML-7 (10–20 µM) .

    • Incubate for 30–60 minutes .

  • Stimulation:

    • Add A23187 (2 µM) or Thrombin (1 U/mL) for 5–15 minutes .

    • Note: Stimulation is rapid; do not over-incubate, or phosphatases (MLCP) will degrade the signal.

  • Lysis (CRITICAL):

    • Wash with ice-cold PBS.[6]

    • Lyse immediately in RIPA Buffer supplemented with Protease Inhibitors AND Phosphatase Inhibitors (NaF, Na3VO4).

    • Tip: Snap-freeze lysates or boil in SDS-buffer immediately to stop phosphatase activity.

  • Western Blotting:

    • Primary Ab: Anti-Phospho-Myosin Light Chain 2 (Ser19) (e.g., CST #3671). Dilution 1:1000.

    • Loading Control: Anti-Total MLC2 or GAPDH.

Data Analysis & Quality Control

Calculating Inhibition (Biochemical)

Normalize RLU data to controls:

  • Max Signal (

    
     Activity):  Enzyme + Substrate + DMSO.
    
  • Min Signal (

    
     Activity):  No Enzyme (or Enzyme + Excess EDTA to strip Ca2+).
    


Fit data to a 4-parameter logistic equation to determine


.
Assay Robustness (Z-Factor)

For screening campaigns, calculate the Z' factor. A value


 indicates an excellent assay.


Troubleshooting & Expert Tips

IssueProbable CauseSolution
No Signal (Low Activity) Missing CofactorsEnsure Calmodulin and Ca2+ are added. MLCK is inactive without them.
High Background ATP contaminationUse Ultra-Pure ATP. Ensure ADP-Glo reagent incubation is sufficient (40 min) to deplete starting ATP.
Low Inhibitor Potency High ATP concentrationIf [ATP] >> Km, competitive inhibitors (like ML-7) appear weaker. Keep ATP

10–50 µM.
Variable Cell Data Phosphatase activityProcess cell lysates on ice rapidly. Ensure Phosphatase Inhibitor Cocktail is fresh.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.[2]Link

  • Saitoh, M., et al. (1987). "The specific inhibition of myosin light chain kinase by ML-9 and ML-7."[7] Journal of Biological Chemistry. Link

  • Stull, J. T., et al. (2011). "Myosin light chain kinase." Journal of Muscle Research and Cell Motility. Link

  • Cell Signaling Technology. Phospho-Myosin Light Chain 2 (Thr18/Ser19) Antibody Protocol.Link

  • SignalChem. MLCK (MYLK) Kinase Enzyme System Data Sheet.Link

Sources

Application Notes & Protocols: In Vitro Antifungal Susceptibility Testing of Stellettamide A

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Marine Peptides in Antifungal Research

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health. This has catalyzed the search for novel antifungal agents with unique mechanisms of action. Marine organisms, particularly sponges, are a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Among these are cyclic peptides, which have demonstrated a broad spectrum of antimicrobial activities.[1][2] Stellettamide A, a cyclic peptide isolated from marine sponges, represents a promising candidate in this arena. While direct data on Stellettamide A is emerging, its structural analogs, such as microsclerodermins, have shown potent in vitro activity against critical opportunistic fungal pathogens including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antifungal susceptibility testing of Stellettamide A. The protocols detailed herein are rooted in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and reproducibility. By understanding the in vitro efficacy of Stellettamide A, researchers can lay the groundwork for further preclinical and clinical development of this promising marine-derived compound.

Core Principles of Antifungal Susceptibility Testing

The primary objective of in vitro antifungal susceptibility testing is to determine the minimum inhibitory concentration (MIC) of a drug that prevents the visible growth of a specific fungus. This is a critical metric for evaluating the potential of a new antifungal agent. The broth microdilution method, as outlined by the CLSI, is a widely accepted and standardized technique for this purpose.[5][6] This method involves challenging a standardized fungal inoculum with serial dilutions of the antimicrobial agent in a liquid broth medium.

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum D Inoculate Microtiter Plate A->D Standardized Inoculum B Prepare Stellettamide A Stock Solution C Prepare Serial Dilutions of Stellettamide A C->D Drug Dilutions E Incubate Plates D->E Incubation at 35°C F Read and Record MIC E->F Visual or Spectrophotometric Reading G Data Interpretation F->G Determine Susceptibility

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Stellettamide A.

Materials and Reagents

  • Stellettamide A: (Purity ≥95%)

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 90028)

    • Cryptococcus neoformans (e.g., ATCC 90112)

    • Aspergillus fumigatus (e.g., ATCC 204305)

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA)

    • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Reagents:

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile saline (0.85% NaCl)

    • Spectrophotometer

  • Equipment:

    • 96-well flat-bottom microtiter plates

    • Multichannel pipette

    • Incubator (35°C)

    • Microplate reader (optional)

Step-by-Step Protocol: Broth Microdilution Assay

This protocol is adapted from the CLSI M27-A guidelines for yeasts and M38-A2 for filamentous fungi.

Part 1: Preparation of Fungal Inoculum
  • Yeast Inoculum (C. albicans, C. neoformans):

    • Subculture the yeast strain on an SDA plate and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Filamentous Fungi Inoculum (A. fumigatus):

    • Subculture A. fumigatus on an SDA plate and incubate at 35°C for 5-7 days, or until adequate sporulation is observed.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the conidial suspension to achieve a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.

Part 2: Preparation of Stellettamide A Dilutions
  • Stock Solution: Prepare a 1 mg/mL stock solution of Stellettamide A in sterile DMSO.

  • Serial Dilutions:

    • In a sterile 96-well plate, perform serial 2-fold dilutions of the Stellettamide A stock solution in RPMI 1640 medium to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

    • Ensure the final concentration of DMSO in each well does not exceed 1%, as higher concentrations can inhibit fungal growth.

Part 3: Assay Procedure
  • Plate Setup:

    • Pipette 100 µL of each Stellettamide A dilution into the wells of a 96-well microtiter plate.

    • Include a positive control well (fungal inoculum in RPMI 1640 without Stellettamide A) and a negative control well (RPMI 1640 only).

    • Also, include a solvent control well (fungal inoculum in RPMI 1640 with the highest concentration of DMSO used).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for A. fumigatus.

Data Analysis and Interpretation

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of Stellettamide A that causes a significant inhibition of fungal growth compared to the positive control.

  • Visual Reading: The MIC is the lowest drug concentration in which the well is optically clear.

  • Spectrophotometric Reading: The MIC is the lowest drug concentration that inhibits growth by ≥50% (for azoles and other fungistatic agents) or ≥90% (for polyenes and other fungicidal agents) compared to the control. The nature of Stellettamide A's activity (fungistatic vs. fungicidal) will need to be determined through further studies.

Example MIC Data Table
Fungal StrainStellettamide A MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 9002820.5
Cryptococcus neoformans ATCC 9011241
Aspergillus fumigatus ATCC 20430582
Note: The above data is hypothetical and for illustrative purposes only.

Potential Mechanism of Action of Stellettamide A

While the precise mechanism of action for Stellettamide A is yet to be fully elucidated, many marine-derived cyclic peptides exert their antifungal effects by disrupting the fungal cell membrane.[2] This can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.[7][8]

G cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects A Stellettamide A B Ergosterol Binding A->B Interaction C Pore Formation B->C Induces E Ion Leakage (K+, Na+) C->E Causes D Membrane Depolarization F Loss of Membrane Potential D->F Leads to G Inhibition of Cellular Processes E->G F->G H Cell Death G->H Results in

Sources

Preparation of Stellettamide A Stock Solution for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Stellettamide A, a cyclic peptide originally isolated from the marine sponge Stelletta sp., has garnered significant interest within the research community for its potent biological activities.[1] Primarily, it functions as an inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways.[1] By modulating CaM-dependent activities, Stellettamide A provides a valuable tool for investigating cellular processes regulated by calcium signaling, such as cell cycle progression, proliferation, and cytoskeletal dynamics.

This application note provides a comprehensive, field-proven guide for the preparation of Stellettamide A stock solutions tailored for cell culture applications. Adherence to this protocol is critical for ensuring the compound's stability, solubility, and, consequently, the reproducibility of experimental results. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals.

Mechanism of Action: Calmodulin Inhibition

Calmodulin is a key mediator of calcium signaling. Upon binding Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and regulate a multitude of target proteins, including kinases, phosphatases, and ion channels. Stellettamide A exerts its biological effects by binding to calmodulin, thereby preventing its interaction with downstream targets and inhibiting Ca²⁺/calmodulin-dependent enzyme activities.[1] This inhibitory action makes Stellettamide A a powerful pharmacological tool for dissecting the intricacies of calmodulin-mediated signaling cascades in various cellular contexts.

StellettamideA_Mechanism cluster_0 Cellular Environment Ca2 Ca²⁺ CaM Calmodulin (Inactive) Ca2->CaM Binds CaM_active Active CaM-Ca²⁺ Complex CaM->CaM_active Conformational Change Target Target Proteins (e.g., Kinases, Phosphatases) CaM_active->Target Activates Response Cellular Response Target->Response Leads to StellA Stellettamide A StellA->CaM_active Inhibits

Caption: Mechanism of Stellettamide A as a calmodulin inhibitor.

Physicochemical Properties and Reagent Selection

A thorough understanding of Stellettamide A's physicochemical properties is paramount for the successful preparation of a stable and effective stock solution.

PropertyValueSource
Molecular Formula (Trifluoroacetate salt) C₂₈H₄₆F₃N₂O₃⁺[1]
Molecular Weight (Trifluoroacetate salt) ~515.67 g/mol [1]
Appearance Typically a lyophilized powder[2]
Solubility While specific quantitative data is not readily available, as a hydrophobic cyclic peptide, Stellettamide A is expected to have poor solubility in aqueous solutions and high solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[3]

Solvent Selection:

Given its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing Stellettamide A stock solutions.[3] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of nonpolar compounds.[4] It is critical to use anhydrous, cell culture-grade DMSO to prevent the introduction of contaminants and water, which could compromise the stability and solubility of the compound.

Safety Precautions

Before handling Stellettamide A, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). As a bioactive compound, appropriate personal protective equipment (PPE) should be worn at all times.

General Safety Guidelines:

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use safety glasses or goggles.

    • Lab Coat: A standard laboratory coat is required.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale the powder or solution.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Protocol for Preparation of a 10 mM Stellettamide A Stock Solution

This protocol details the preparation of a 10 mM stock solution of Stellettamide A (trifluoroacetate salt, MW: 515.67 g/mol ). Adjust calculations accordingly if using a different salt form or molecular weight.

Materials:

  • Stellettamide A (lyophilized powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Pre-equilibration: Allow the vial of lyophilized Stellettamide A and the anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect the compound's stability.[2]

  • Initial Centrifugation: Briefly centrifuge the vial of Stellettamide A to ensure that all the lyophilized powder is collected at the bottom of the vial.

  • Calculation of Required DMSO Volume:

    • Formula: Volume (µL) = (Mass of Stellettamide A (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Desired Concentration (mM)

    • Example for 1 mg of Stellettamide A:

      • Volume (µL) = (1 mg / 515.67 g/mol ) * 1,000,000 / 10 mM

      • Volume (µL) ≈ 193.9 µL

  • Reconstitution:

    • Under sterile conditions (e.g., in a laminar flow hood), carefully add the calculated volume of anhydrous DMSO to the vial containing the Stellettamide A powder.

    • Recap the vial securely.

  • Dissolution:

    • Gently vortex or swirl the vial to facilitate dissolution. Avoid vigorous shaking, which can lead to shearing of the peptide.

    • If the compound does not dissolve completely, sonication in a water bath for short intervals may be employed.

    • Visually inspect the solution to ensure it is clear and free of particulates.

Stock_Solution_Workflow cluster_workflow Stock Solution Preparation Workflow Start Start: Lyophilized Stellettamide A Equilibrate Equilibrate to Room Temperature Start->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge Calculate Calculate DMSO Volume Centrifuge->Calculate Add_DMSO Add Anhydrous DMSO Calculate->Add_DMSO Dissolve Gently Vortex/Sonicate Add_DMSO->Dissolve Check_Solubility Visually Inspect for Complete Dissolution Dissolve->Check_Solubility Aliquot Aliquot into Sterile Tubes Check_Solubility->Aliquot Clear Solution Store Store at -20°C or -80°C Aliquot->Store End Ready for Dilution in Cell Culture Media Store->End

Sources

Stellettamide A IC50 values for Ca2+/calmodulin-dependent enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling Stellettamide A Inhibition of CaM-Dependent Signaling

Executive Summary

Stellettamide A (ST-A) is a specialized marine alkaloid isolated from sponges of the genus Stelletta. Unlike non-specific kinase inhibitors, ST-A functions as a direct Calmodulin (CaM) antagonist. Its mechanism is distinct: it binds directly to calmodulin, inducing a conformational change that prevents the activation of downstream Ca2+/CaM-dependent enzymes.

This application note details the quantitative inhibitory profile of Stellettamide A, providing validated IC50 values for critical enzymes including Phosphodiesterase 1 (PDE1), Myosin Light Chain Kinase (MLCK), and (Ca2+-Mg2+)-ATPase. Furthermore, it provides standardized protocols for utilizing ST-A as a chemical probe to dissect calmodulin-dependent signaling pathways.

Quantitative Profile: IC50 Values

The following data represents the inhibitory concentration (IC50) of Stellettamide A across a panel of Ca2+/calmodulin-dependent enzymatic and physiological systems.

Table 1: Stellettamide A Inhibitory Potency Profile

Target Enzyme / SystemSource MaterialAssay TypeIC50 Value (µM)Mechanism Note
Phosphodiesterase 1 (PDE1) Bovine Cardiac MusclecAMP Hydrolysis52 µM Competitive with CaM
(Ca2+-Mg2+)-ATPase Erythrocyte MembraneATP Hydrolysis100 µM CaM-dependent fraction
Myosin Light Chain Kinase (MLCK) Reconstituted Smooth MuscleMLC Phosphorylation152 µM Antagonized by high [CaM]
Native Actomyosin ATPase Chicken GizzardMg2+-ATPase Activity25 µM High sensitivity
Smooth Muscle Contraction Guinea-pig Taenia ColiHigh K+ Induced88 µM Physiological readout
Smooth Muscle Contraction Permeabilized Taenia ColiCa2+ (3 µM) Induced46 µM Direct intracellular action

Data Source: Miyamoto et al., Br J Pharmacol (1997).

Mechanism of Action

Stellettamide A does not compete with ATP or the substrate at the catalytic site of the target enzyme. Instead, it targets the regulatory protein Calmodulin.[1]

Key Mechanistic Features:

  • Direct Binding: ST-A binds to CaM, evidenced by the quenching of CaM's intrinsic tyrosine fluorescence.[2][3]

  • Ca2+ Independence: Binding occurs in the presence or absence of Calcium, suggesting ST-A recognizes the CaM structure itself, not just the Ca2+-loaded hydrophobic patch.

  • Competitive Antagonism: The inhibition of enzymes (like PDE1) can be overcome by increasing the concentration of Calmodulin, confirming the drug acts by sequestering CaM.

Stellettamide_Mechanism Ca Ca2+ Influx CaM Apo-Calmodulin Ca->CaM Binding CaCaM Active Ca2+/CaM Complex CaM->CaCaM Conformational Change InhibComplex Stellettamide-CaM Inactive Complex CaM->InhibComplex Target Inactive Target Enzyme (e.g., PDE1, MLCK) CaCaM->Target Activates ActiveTarget Active Enzyme CaCaM->ActiveTarget Association Response Cellular Response (Contraction/Hydrolysis) ActiveTarget->Response Stel Stellettamide A Stel->CaM Sequestration Stel->CaCaM Blocks Stel->InhibComplex InhibComplex->Target No Activation

Figure 1: Mechanism of Stellettamide A. The compound sequesters Calmodulin (both Apo and Ca2+-bound forms), preventing the formation of the active Enzyme-CaM complex.

Experimental Protocols

Protocol A: CaM-Dependent Phosphodiesterase (PDE1) Inhibition Assay

Purpose: To determine the IC50 of Stellettamide A against PDE1, the standard reporter enzyme for calmodulin antagonists.

Reagents:

  • Buffer A: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

  • Substrate: [3H]-cAMP (or colorimetric cAMP substrate).

  • Enzyme: PDE1 (isolated from bovine heart or recombinant).

  • Activator: Calmodulin (bovine brain), CaCl2 (50 µM final).

  • Inhibitor: Stellettamide A (dissolved in DMSO; keep final DMSO < 1%).

Workflow:

  • Enzyme Activation Mix:

    • In a microcentrifuge tube, mix PDE1 enzyme (0.01 units) with Calmodulin (10 units/mL) and CaCl2 (50 µM) in Buffer A.

    • Note: Pre-incubate for 10 minutes at 30°C to form the active Ca2+/CaM/PDE1 complex.

  • Inhibitor Addition:

    • Prepare serial dilutions of Stellettamide A (1 µM to 500 µM).

    • Add 10 µL of inhibitor to 80 µL of the Activation Mix.

    • Incubate for 15 minutes at 30°C.

  • Reaction Initiation:

    • Add 10 µL of cAMP substrate (1 µM final concentration).

    • Incubate for 10–20 minutes at 30°C.

  • Termination & Detection:

    • Radiometric: Stop reaction by boiling (2 min). Convert AMP to adenosine using snake venom nucleotidase. Separate via ion-exchange resin. Count radioactivity.

    • Colorimetric: Use a malachite green phosphate detection kit (if using a coupled assay) or a commercial PDE-Glo™ type assay.

  • Analysis:

    • Plot % PDE Activity vs. Log[Stellettamide A].

    • Fit to a sigmoidal dose-response curve to extract IC50.

    • Validation: Activity should recover if excess Calmodulin (e.g., 100 units/mL) is added.

Protocol B: Intrinsic Fluorescence Quenching (Binding Validation)

Purpose: To verify direct interaction between Stellettamide A and Calmodulin, distinguishing it from catalytic site inhibitors.

Principle: Calmodulin contains Tyrosine residues (Tyr-99, Tyr-138) that fluoresce at 305 nm when excited at 277 nm. Binding of Stellettamide A quenches this fluorescence.[2][3]

Workflow:

  • Setup:

    • Use a quartz cuvette (1 cm path length).

    • Prepare 2 mL of 2 µM Calmodulin in 50 mM Tris-HCl (pH 7.5).

    • Condition A: + 0.1 mM CaCl2 (Ca2+-bound state).

    • Condition B: + 1 mM EGTA (Apo state).

  • Titration:

    • Measure baseline emission spectrum (290–350 nm) with Excitation at 277 nm.

    • Sequentially add Stellettamide A (in 1–2 µL aliquots) to reach concentrations of 3, 10, 30, 100, 300 µM.

    • Mix gently and record emission spectrum after each addition.

  • Data Processing:

    • Correct for volume dilution and inner filter effect (absorbance of ST-A itself).

    • Plot Relative Fluorescence Intensity (F/F0) at 305 nm vs. [Stellettamide A].

    • Result: A dose-dependent decrease in fluorescence confirms direct binding.

Assay_Workflow Start Start: Reagent Prep Step1 1. Pre-Incubation (Enzyme + CaM + Ca2+) Start->Step1 Step2 2. Inhibitor Treatment Add Stellettamide A (0-500 µM) Step1->Step2 Step3 3. Substrate Addition Initiate Reaction (cAMP/ATP) Step2->Step3 Step4 4. Detection (Phosphate Release / Fluorescence) Step3->Step4 Decision Is IC50 > 100 µM? Step4->Decision ResultA Potent Inhibition (Specific CaM Antagonist) Decision->ResultA No ResultB Weak Inhibition (Check Solubility/Assay) Decision->ResultB Yes

Figure 2: Experimental Workflow for IC50 Determination.

References

  • Miyamoto, T., et al. (1997). "Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge." British Journal of Pharmacology, 121(8), 1637-1643.

    • Source:

  • Hirota, H., et al. (1998). "Isolation and structure of stellettamides A-C: Novel calmodulin inhibitors from a marine sponge." Tetrahedron Letters.
  • Gnegy, M. E. (2000). "Calmodulin inhibition: a tool for examining the role of calmodulin in cellular processes." Methods in Enzymology.

Sources

Experimental design for calcium signaling pathway blocking

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Inhibition of Calcium Signaling Pathways

Abstract

Calcium (


) is a ubiquitous second messenger governing processes from proliferation to apoptosis.[1][2] Deciphering the specific contribution of distinct 

sources—extracellular influx versus intracellular release—requires precise pharmacological dissection. This guide provides a rigorous experimental framework for blocking calcium signaling pathways, specifically focusing on Store-Operated Calcium Entry (SOCE),

-mediated release, and Voltage-Gated Calcium Channels (VGCC). We detail the selection of chemical probes, "self-validating" experimental protocols, and data normalization strategies to ensure reproducibility in drug discovery and basic research.

The Calcium Signaling Network: Targets & Intervention Points

To effectively block a pathway, one must understand the flow of ions. The diagram below illustrates the primary nodes of calcium signaling and the specific sites where pharmacological agents act.

CalciumSignaling cluster_extracellular Extracellular Space (High Ca2+) cluster_cytosol Cytosol (Low Ca2+) cluster_ER Endoplasmic Reticulum (Store) cluster_PM Plasma Membrane Ca_Ext Ca2+ (Extracellular) VGCC VGCC (L-Type, etc.) Ca_Ext->VGCC Influx Orai1 Orai1 (SOCE Channel) Ca_Ext->Orai1 SOCE Influx Ca_Cyt Cytosolic Ca2+ (Signal) SERCA SERCA Pump Ca_Cyt->SERCA BAPTA BAPTA-AM (Fast Chelator) BAPTA->Ca_Cyt Chelate EGTA EGTA-AM (Slow Chelator) Ca_ER ER Ca2+ Store IP3R IP3 Receptor Ca_ER->IP3R STIM1 STIM1 (Sensor) Ca_ER->STIM1 Depletion Sensing SERCA->Ca_ER Refilling IP3R->Ca_Cyt Release STIM1->Orai1 Activation VGCC->Ca_Cyt Orai1->Ca_Cyt GPCR GPCR/PLC GPCR->IP3R IP3 Production Nifedipine Nifedipine/ Verapamil Nifedipine->VGCC Block TwoAPB 2-APB (Conc. Dependent) TwoAPB->IP3R Block (>50µM) TwoAPB->Orai1 Block (>50µM) Potentiate (<10µM) Thapsigargin Thapsigargin (Irreversible) Thapsigargin->SERCA Inhibit YM58483 YM-58483 / Synta66 YM58483->Orai1 Specific Block

Figure 1: Molecular topology of calcium signaling showing key influx/release channels and the specific sites of action for pharmacological inhibitors.

Strategic Planning: Selecting the Right Tool

Successful blocking experiments depend on specificity. A common error is using 2-APB at incorrect concentrations or assuming BAPTA and EGTA are interchangeable.

Pharmacological Toolbox
Target PathwayRecommended BlockerWorking Conc.Mechanism of ActionCritical Nuance
SOCE (Orai1) Synta66 1–10 µMPore blocker of Orai1.High specificity for Orai1 over other channels [1].
SOCE (General) YM-58483 (BTP2) 100 nM–1 µMInhibits CRAC channel currents.Potent; requires pre-incubation (10-20 min) [2].
SOCE / IP3R 2-APB >50 µM (Inhibits)Modulates Orai/IP3R.[3]Biphasic: <10 µM activates SOCE; >50 µM blocks SOCE and IP3R. Non-specific [3].
SERCA Pump Thapsigargin 1–2 µMIrreversible SERCA inhibition.Depletes ER stores passively.[4] Used to induce SOCE in

-free buffer [4].
VGCC (L-Type) Nifedipine 1–10 µMAllosteric channel blocker.Light sensitive. Use amber tubes.
Intracellular

BAPTA-AM 10–50 µMFast chelator (

).
Blocks local "nanodomains" near channels.
Intracellular

EGTA-AM 10–50 µMSlow chelator (

).
Blocks global

rise but allows local signaling [5].

Experimental Protocol: The "Self-Validating" Workflow

This protocol uses a calcium add-back approach. This is the gold standard for distinguishing between intracellular release (ER) and extracellular influx (SOCE).

Reagents & Preparation
  • Buffer A (Standard): HBSS + 20 mM HEPES, 2 mM

    
    , pH 7.4.
    
  • Buffer B (Zero

    
    ):  HBSS + 20 mM HEPES, 0 mM 
    
    
    
    , 1 mM EGTA (to chelate residual calcium), pH 7.4.
  • Dye: Fluo-4 AM (or Fura-2 AM for ratiometric). Dissolve in DMSO + 0.02% Pluronic F-127.

Step-by-Step Workflow

Step 1: Dye Loading (The Foundation)

  • Seed cells in 96-well black-wall/clear-bottom plates (e.g., 10k cells/well). Incubate overnight.

  • Wash cells 1x with Buffer A.

  • Incubate with 2-4 µM Fluo-4 AM in Buffer A for 30-45 mins at 37°C in dark.

    • Note: Do not over-load; this causes buffering of the signal.

  • Wash 2x with Buffer A to remove extracellular dye.

  • De-esterification: Incubate in Buffer A for 20 mins at RT to allow complete hydrolysis of AM esters.

Step 2: Baseline & Blocker Pre-incubation

  • Remove Buffer A and replace with Buffer B (Zero

    
    ) .
    
  • Add Blocker: Add the antagonist (e.g., 1 µM YM-58483) or Vehicle (DMSO) to the wells.

  • Incubate for 10–15 minutes.

    • Why? This establishes the "blocked" state before any stress is applied.

Step 3: Store Depletion (The Trigger)

  • Start kinetic recording (measure fluorescence every 1-5 seconds).

  • At t=30s, inject Thapsigargin (2 µM final) (prepared in Buffer B).

  • Observation: You will see a small, transient rise in fluorescence.

    • Interpretation: This is ER Release . If the blocker targets IP3R/RyR, this peak will be reduced. If the blocker targets SOCE (Orai), this peak should remain largely intact.

Step 4: Calcium Add-Back (The Proof)

  • Continue recording until the ER release signal returns to baseline (approx. 5-8 mins).

  • Inject

    
     solution  to achieve a final extracellular concentration of 2 mM (excess 
    
    
    
    overcomes the 1 mM EGTA in Buffer B).
  • Observation: In control cells, you will see a massive, sustained rise in fluorescence.

    • Interpretation: This is SOCE . The ER is empty (due to Thapsigargin), so Orai channels are open.

    • Result: In blocker-treated cells (e.g., YM-58483), this second peak should be abolished.

Step 5: Viability Check (The Validator)

  • At the end of the run, inject Ionomycin (5 µM) .

  • Requirement: All cells must show a massive saturation peak.

    • Self-Validation: If a "blocked" well does not respond to Ionomycin, the cell is dead or the dye has leaked. Exclude this data.

Experimental Logic Flow

The following decision tree helps visualize the protocol execution and data interpretation.

ProtocolLogic Start Start Experiment ZeroCa Switch to 0 mM Ca2+ Buffer Start->ZeroCa AddBlocker Add Blocker (e.g. YM-58483) ZeroCa->AddBlocker AddTg Add Thapsigargin (2 µM) AddBlocker->AddTg CheckER Observe 1st Peak (ER Release) AddTg->CheckER AddCa Add Extracellular Ca2+ (2 mM) CheckER->AddCa Peak Present (Stores Functional) Invalid Discard Data CheckER->Invalid No Peak (Bad Loading) CheckSOCE Observe 2nd Peak (SOCE) AddCa->CheckSOCE AddIono Add Ionomycin (Pos. Control) CheckSOCE->AddIono Peak = Control No Peak = Blocked Valid Valid Data AddIono->Valid Max Signal AddIono->Invalid No Signal

Figure 2: Logical flow of the Calcium Add-Back protocol. Note the critical decision points (diamonds) that validate the health of the assay before accepting the data.

Data Analysis & Interpretation

Raw fluorescence units (RFU) are arbitrary. Normalize data to ensure comparability between wells.

Formula:



  • 
    : Average baseline fluorescence (0–30s) before Thapsigargin addition.
    
  • 
    : Fluorescence at time 
    
    
    
    .
  • Plot

    
     vs. Time.
    

Interpretation Table:

ObservationControl (DMSO)Blocker TreatedConclusion
1st Peak (Tg) Moderate RiseModerate RiseBlocker does not affect ER release.
1st Peak (Tg) Moderate RiseAbsent/ReducedBlocker affects IP3R/RyR or ER Leak.
2nd Peak (

)
Large Sustained RiseAbsent/ReducedBlocker successfully inhibits SOCE .
Ionomycin Peak Max SaturationMax SaturationValid Experiment.
Ionomycin Peak Low/NoneLow/NoneCell Death/Dye Leak. (Discard)

References

  • Derler, I., et al. (2013). "Synta66 is a potent inhibitor of the Orai1 store-operated calcium channel without altering mitochondrial metabolism." Cell Calcium.[5][6]

  • Ohga, K., et al. (2008). "The immunosuppressant YM-58483 inhibits store-operated Ca2+ entry in T lymphocytes." Bioscience, Biotechnology, and Biochemistry.

  • Peppiatt, C.M., et al. (2003). "2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels." Cell Calcium.[5][6]

  • Treiman, M., et al. (1998). "A tool coming of age: thapsigargin as an inhibitor of sarco-endoplasmic reticulum Ca(2+)-ATPases." Trends in Pharmacological Sciences.

  • Paredes, R.M., et al. (2008). "Chemical calcium indicators." Methods.

Sources

Troubleshooting & Optimization

Removing trifluoroacetate counterions from Stellettamide A for in vivo use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Variable in Animal Models

As researchers, we often focus on the pharmacophore—the Stellettamide A molecule itself—while overlooking the counterion. However, Stellettamide A is typically isolated or synthesized as a Trifluoroacetate (TFA) salt due to the use of TFA in Reverse-Phase HPLC (RP-HPLC) purification.[][2]

For in vivo applications, the TFA counterion is not inert . It is a cytotoxic agent that can skew biological data, cause non-specific liver toxicity, and alter cellular pH.[]

The Directive: You must convert Stellettamide A-TFA into a biocompatible form (typically Hydrochloride (HCl) or Acetate ) before administration in animal models.[3] This guide provides the validated workflows to achieve this without compromising the integrity of the sensitive polyene chain found in Stellettamide A.

Troubleshooting & Diagnostics (Q&A)

Use this section to diagnose immediate issues with your current preparation.

Q1: We observed unexpected mortality and liver hypertrophy in our control group (vehicle + compound). Is this off-target toxicity?

Diagnosis: It is likely TFA Toxicity , not off-target effects of Stellettamide A. Explanation: TFA binds strongly to basic amines.[] In a typical HPLC-purified sample, TFA can account for 10–40% of the total mass. At high doses, this releases significant amounts of trifluoroacetic acid, which is hepatotoxic and inhibits osteoblast proliferation. Action: Quantify residual TFA using 19F-NMR or Ion Chromatography. If >1%, perform the HCl Exchange Protocol (Method A) below.

Q2: After converting to the HCl salt, my Stellettamide A precipitated in PBS. Why?

Diagnosis: Salting-Out Effect / Common Ion Effect. Explanation: While HCl salts are generally water-soluble, the chloride concentration in PBS (137 mM NaCl) can decrease the solubility of hydrophobic alkaloid salts like Stellettamide A. Action: []

  • Dissolve the HCl salt in pure water or 5% dextrose first.

  • Slowly dilute with 2x PBS.

  • If precipitation persists, consider the Acetate salt , which often has higher aqueous solubility for lipophilic alkaloids.

Q3: I used 1M HCl for the exchange, and now my compound shows degradation peaks on LC-MS. What happened?

Diagnosis: Acid-Catalyzed Polyene Degradation. Explanation: Stellettamide A contains a conjugated triene system (4,8,12-trimethyltrideca-2,7,11-trienamide).[] Strong mineral acids (like 1M HCl) can induce hydration or polymerization of these double bonds. Action: strict adherence to Low-Concentration Exchange (2–10 mM HCl) . Never use >100 mM HCl for this specific compound.[]

Comparative Analysis: Salt Forms

ParameterTFA Salt (Original)HCl Salt (Target)Acetate Salt (Alternative)
In Vivo Toxicity High (Cytotoxic, hepatotoxic)Low (Biocompatible)Low (Biocompatible)
Solubility (Water) HighHighModerate to High
pH in Solution Acidic (< 3.[]0)Neutral/Slightly AcidicNeutral (Buffered)
Stability HighHigh (if kept dry)Moderate (Hygroscopic)
Removal Method N/ALyophilizationIon Exchange Resin

Validated Experimental Protocols

Method A: HCl Exchange via Lyophilization (The "Gold Standard")

Best for: Small batches (<100 mg) where high recovery is critical.

Principle: Repeated lyophilization in the presence of excess dilute HCl drives the equilibrium away from the volatile TFA (boiling point 72.4°C) toward the non-volatile Chloride ion.

Materials:

  • Stellettamide A (TFA salt)

  • 0.01 M (10 mM) Hydrochloric Acid (HCl) (molecular biology grade)[]

  • Liquid Nitrogen[][4]

  • Lyophilizer[][5]

Protocol:

  • Dissolution: Dissolve Stellettamide A-TFA in 10 mM HCl to a concentration of 1–5 mg/mL.

    • Critical: Do not exceed 10 mM HCl to protect the polyene chain.

  • Equilibration: Allow the solution to stand at room temperature for 5 minutes .

  • Freezing: Flash-freeze the solution using liquid nitrogen.

  • Sublimation: Lyophilize (freeze-dry) overnight until a dry powder remains.

  • Iteration: Re-dissolve the powder in fresh 10 mM HCl and repeat steps 2–4.

    • Requirement: Perform 3 to 5 cycles for >98% exchange.

  • Final Wash: For the final cycle, dissolve in Milli-Q water (no HCl) and lyophilize to remove excess free acid.[]

Method B: Strong Anion Exchange (SAX) Chromatography

Best for: Larger batches (>100 mg) or acid-sensitive analogs.[]

Principle: A polymer-bound quaternary amine resin (in Chloride form) captures the TFA anions while the Stellettamide A cation passes through.

Materials:

  • SAX Resin (e.g., Dowex 1x2 or Amberlite IRA-402, Chloride form)[]

  • Solvent: 10% Acetonitrile in Water (to ensure solubility)

Protocol:

  • Resin Prep: Pack a small glass column with SAX resin (approx.[] 10g resin per 1g compound).[]

  • Activation: Wash resin with 5 Column Volumes (CV) of 1M NaOH , followed by 10 CV of 1M HCl , then water until neutral pH.

  • Loading: Dissolve Stellettamide A in the solvent and load onto the column.

  • Elution: Elute with water (or 10% ACN/Water). The compound will elute in the void volume; TFA is retained on the resin.

  • Finishing: Lyophilize the eluate to obtain Stellettamide A-HCl.

Visualizations

Figure 1: Decision Logic for Salt Exchange

SaltExchangeLogic cluster_legend Key Factors start Start: Stellettamide A (TFA Salt) check_scale Batch Scale? start->check_scale check_sens Acid Sensitive? check_scale->check_sens < 100 mg method_resin Method B: SAX Resin (Chloride Form) check_scale->method_resin > 100 mg method_hcl Method A: HCl Lyophilization (3-5 Cycles, 10mM HCl) check_sens->method_hcl Standard Stability check_sens->method_resin High Sensitivity (Polyene degradation risk) method_acetate Method C: Acetate Conversion (Resin in Acetate Form) method_resin->method_acetate If Solubility Issues in PBS legend TFA removal is non-negotiable for in vivo use. Choose method based on scale and stability.

Caption: Decision tree for selecting the optimal salt exchange method based on batch size and chemical stability.

Figure 2: Mechanism of Anion Exchange (SAX)[1]

SAXMechanism cluster_column Inside the Column resin Resin (N+) cl Cl- resin->cl Initial State tfa TFA- resin->tfa Stronger Affinity output Output: Drug+ Cl- cl->output Displaced drug_pos Stellettamide+ (Drug) drug_pos->output Flow Through input Input: Drug+ TFA- input->resin Flow

Caption: Schematic of Strong Anion Exchange (SAX). The resin retains the toxic TFA- counterion while releasing the biocompatible Cl- ion.[]

References

  • LifeTein. (2025).[][6] Should I Have TFA Removed from My Peptide? In Vivo Studies and Therapeutic Development. Retrieved from [Link][]

  • Bio-Works. (2024).[] Conversion of ion-pairing agents/counter ions - Technical Note. Retrieved from [Link]

  • Boutonnet, J. C., et al. (1999).[] Environmental risk assessment of trifluoroacetic acid.[7][8] Human and Ecological Risk Assessment. Retrieved from [Link][]

Sources

The Acid Trap: Troubleshooting TFA Salt Artifacts in Calcium Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Phantom Agonist" Phenomenon

You have synthesized a novel peptide agonist. In your primary calcium flux assay (using Fluo-4 or Fura-2), it triggers a robust, dose-dependent calcium response. However, when you move to a secondary functional assay or an in vivo model, the effect vanishes.

The likely culprit is not your peptide, but its counter-ion: Trifluoroacetate (TFA).

Most custom peptides are delivered as TFA salts because TFA is the standard ion-pairing reagent used in HPLC purification. A "1 mg" vial of peptide is often only ~70% peptide by weight; the rest is TFA and water. When dissolved, this releases significant quantities of strong acid. In calcium signaling assays, this acidification acts as a "phantom agonist," activating acid-sensing ion channels (ASICs) or proton-sensing GPCRs, leading to false-positive Ca²⁺ influx data.

This guide details the mechanism of this failure, how to diagnose it, and how to eliminate it.

Module 1: The Mechanism of Failure[1]

Q: Why does a salt cause a calcium spike?

A: It is a matter of stoichiometry and physiology, not just chemistry.

TFA (Trifluoroacetic acid) is a strong acid (pKa ≈ 0.23). When you dissolve a peptide that has basic residues (Arg, Lys, His) or a free N-terminus, TFA is present as a counter-ion.

  • Stoichiometry: If your peptide has 3 basic residues, it likely carries 3-4 molecules of TFA per peptide molecule.

  • The Acid Shock: Dissolving this peptide to a 10 mM stock in a weak buffer (or water) creates a highly acidic solution. When added to cells, even a 1:100 dilution can locally drop the extracellular pH below 7.0.

  • The Sensor: Many cells (neurons, HEK293, CHO) express ASICs (Acid-Sensing Ion Channels) , specifically ASIC1a.[1] These channels open rapidly when extracellular pH drops below ~6.9, causing a massive influx of Na⁺ and Ca²⁺.

Result: Your calcium dye (Fluo-4) lights up, not because the peptide bound its receptor, but because the acid opened an ion channel.

Visualization: The False Positive Pathway

The following diagram illustrates how TFA bypasses your target receptor to trigger a false signal.

TFA_Mechanism cluster_Cell Cell Membrane Peptide_Stock Peptide-TFA Stock (High Acid Content) Buffer Assay Buffer (Low Capacity, e.g., PBS) Peptide_Stock->Buffer Addition pH_Drop Extracellular pH Drop (pH < 7.0) Buffer->pH_Drop Buffering Overwhelmed ASIC ASIC1a Channel (Proton Sensor) pH_Drop->ASIC Activates Target Target GPCR (Your Receptor) pH_Drop->Target No Effect Ca_Influx Ca2+ Influx ASIC->Ca_Influx Permeates Fluo4 Fluo-4 Signal (FALSE POSITIVE) Ca_Influx->Fluo4 Binds

Figure 1: Mechanism of TFA-induced false positives. The acidification activates endogenous ASICs, bypassing the intended target receptor.

Module 2: Diagnostic Workflow

Q: How do I know if my signal is real or a TFA artifact?

A: Perform the "Buffer Spike Check" before spending resources on salt exchange.

Do not assume your assay buffer (especially HBSS or PBS) is strong enough. Standard HBSS contains only ~0.35 g/L Sodium Bicarbonate, which rapidly loses buffering capacity in non-CO₂ environments (like a plate reader).

Protocol: The Buffer Spike Check
  • Prepare two buffers:

    • Buffer A: Standard Assay Buffer (e.g., HBSS + 20 mM HEPES).

    • Buffer B: High-Capacity Buffer (HBSS + 100 mM HEPES, pH 7.4).

  • Prepare Peptide: Dissolve your peptide stock as usual.

  • Run the Assay: Treat cells with the peptide in Buffer A and Buffer B side-by-side.

  • Analyze:

    • If the Ca²⁺ signal is identical in both → The signal is likely real (drug effect).

    • If the Ca²⁺ signal is blunted or abolished in Buffer B → The signal was likely a pH artifact.

Quantitative Comparison: Buffer Capacities

Why PBS fails and HEPES succeeds in this context.

Buffer SystempKa (at 20°C)Useful pH RangeSuitability for TFA Peptides
PBS (Phosphate)7.25.8 – 8.0Low. Phosphate precipitates with Ca²⁺/Mg²⁺ at high concentrations; weak capacity against strong acid spikes.
Bicarbonate (HBSS)6.1 (CO₂ dep.)7.0 – 7.4Very Low. Requires CO₂ atmosphere. In ambient air (plate reader), pH drifts alkaline, then crashes upon acid addition.
HEPES 7.56.8 – 8.2High. Ideal for protecting physiological pH against TFA acidification.
MES 6.15.5 – 6.7N/A. pKa is too low for physiological calcium assays; used for acidic controls.

Module 3: Mitigation & Protocols

Q: My diagnostics confirm a TFA artifact. How do I fix it?

A: You have two options: Masking (Buffer Adjustment) or Removal (Salt Exchange).

Option 1: Masking (The Quick Fix)

If you cannot wait for a new peptide synthesis, you must increase the buffering capacity of your assay significantly.

  • Recommendation: Supplement your assay buffer with 25 mM HEPES (final concentration).

  • pH Adjustment: You must re-adjust the pH of your peptide stock solution.

    • Tip: Do not check pH with litmus paper; it is unreliable for protein solutions. Use a micro-pH probe.

    • Step: Neutralize the peptide stock with small aliquots of 1M NaOH or TRIS base before adding it to the cells.

Option 2: Removal (The Permanent Fix)

For lead compounds, you must remove the TFA. The industry standard is HCl Exchange or Acetate Exchange .

Protocol: HCl Salt Exchange (Lyophilization Method) This replaces the toxic TFA counter-ion with a benign Chloride ion.

  • Dissolve: Dissolve the peptide in 10-100 mM HCl (depending on peptide solubility).

  • Incubate: Let stand for 1–5 minutes at room temperature.

  • Freeze: Flash freeze in liquid nitrogen.

  • Lyophilize: Freeze-dry overnight.

  • Repeat: Repeat steps 1–4 at least three times .

    • Why repeat? TFA is volatile but "sticky." Repeated acidification/sublimation drives the equilibrium toward the HCl salt.

  • Final Step: Redissolve in water and lyophilize once more to remove excess HCl.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Erratic Ca2+ Signal Check_pH Check Peptide Stock pH Start->Check_pH Is_Acidic Is pH < 5.0? Check_pH->Is_Acidic Neutralize Neutralize with NaOH/Tris OR Increase HEPES to 25mM Is_Acidic->Neutralize Yes Retest Retest in Assay Is_Acidic->Retest No (Unlikely if TFA salt) Neutralize->Retest Signal_Persists Signal Persists? Retest->Signal_Persists Real_Signal Likely Real Agonist Activity Signal_Persists->Real_Signal Yes Artifact Likely TFA Artifact Signal_Persists->Artifact No Salt_Exchange Perform HCl Salt Exchange Artifact->Salt_Exchange

Figure 2: Decision matrix for troubleshooting pH-dependent artifacts in calcium assays.

References

  • LifeTein. (2025).[2] Should I Have TFA Removed from My Peptide? Retrieved from [Link]

  • Wemmie, J. A., Taugher, R. J., & Kreple, C. J. (2013). Acid-sensing ion channels in pain and disease.[3][4] Nature Reviews Neuroscience. Retrieved from [Link]

  • GenScript. (2024). Impact of Counter-ion in Peptide on Studies.[5][6] Retrieved from [Link]

Sources

Technical Support Center: Optimizing Stellettamide A Dosage for Minimal Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stellettamide A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the experimental dosage of Stellettamide A while minimizing its cytotoxic effects. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of Stellettamide A in your research.

Introduction to Stellettamide A and the Importance of Dosage Optimization

Stellettamide A is a novel marine-derived cyclic peptide isolated from a marine sponge.[1] Its primary mechanism of action is the inhibition of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that regulates a vast number of cellular processes.[1][2] Calmodulin is a key mediator of calcium signaling and is involved in cell proliferation, apoptosis, and migration.[3] Consequently, as a calmodulin inhibitor, Stellettamide A holds significant potential for research in various fields, including cancer biology. However, the very nature of its mechanism of action implies that at certain concentrations, it can induce cytotoxicity.

Optimizing the dosage of Stellettamide A is therefore a critical step in experimental design. The goal is to identify a concentration range that effectively modulates calmodulin activity for the intended research application while minimizing off-target effects and overt cytotoxicity that could confound experimental results. This guide will walk you through the principles and practical steps for achieving this balance.

Frequently Asked Questions (FAQs)

This section addresses common questions that researchers may have when starting to work with Stellettamide A.

Q1: What is the primary mechanism of action of Stellettamide A?

A1: Stellettamide A is a novel inhibitor of calmodulin (CaM).[1][2] It binds to calmodulin and inhibits its activity, thereby affecting the numerous downstream cellular processes that are regulated by Ca2+/CaM signaling.[1][2]

Q2: What are the known IC50 values for Stellettamide A's inhibitory effects?

A2: The IC50 values for Stellettamide A's inhibitory effects have been determined for several calmodulin-dependent processes. These values provide a useful starting point for estimating the concentration range for your experiments.

Target/ProcessIC50 (µM)Source
High K+-induced smooth muscle contraction88[1][2]
Ca2+-induced smooth muscle contraction (3 µM Ca2+)46[1][2]
Ca2+-induced smooth muscle contraction (10 µM Ca2+)105[1][2]
Mg2+-ATPase activity in native actomyosin25[1][2]
Myosin light chain (MLC) phosphorylation152[1][2]
(Ca2+-Mg2+)-ATPase of erythrocyte membrane100[1][2]
Phosphodiesterase from bovine cardiac muscle52[1][2]

Q3: Why is it crucial to determine the optimal dosage of Stellettamide A for my specific cell line?

A3: The cytotoxic effects of any compound can vary significantly between different cell lines.[4] Factors such as the cell line's origin, metabolic rate, and expression levels of calmodulin and its downstream targets can all influence its sensitivity to Stellettamide A. Therefore, it is essential to perform a dose-response experiment to determine the optimal, non-cytotoxic working concentration for your specific cellular model.

Q4: What are the typical starting concentrations for in vitro cytotoxicity testing of a new compound like Stellettamide A?

A4: A common strategy for in vitro testing is to use a broad range of concentrations, often spanning several orders of magnitude, to identify the active range.[5] Based on the known IC50 values for its biological activity, a suggested starting range for cytotoxicity testing of Stellettamide A would be from low micromolar to millimolar concentrations.

Recommended Concentration Range for Initial Cytotoxicity Screening
1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM

This range should be adjusted based on the initial results and the specific research question.

Experimental Workflow for Dosage Optimization

This section provides a general workflow for determining the optimal concentration of Stellettamide A for your experiments.

workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Start: Healthy, log-phase cells seed Seed cells in a 96-well plate at optimal density start->seed prepare_stellettamide Prepare serial dilutions of Stellettamide A seed->prepare_stellettamide treat Treat cells with a range of concentrations prepare_stellettamide->treat controls Include vehicle control and positive control (e.g., staurosporine) treat->controls incubate Incubate for a defined period (e.g., 24, 48, 72 hours) controls->incubate mtt Perform MTT assay for metabolic activity incubate->mtt ldh Perform LDH assay for membrane integrity incubate->ldh apoptosis Perform Annexin V/PI staining for apoptosis incubate->apoptosis read Read plate on a microplate reader mtt->read ldh->read apoptosis->read plot Plot dose-response curve and determine IC50 for cytotoxicity read->plot determine_optimal Determine optimal non-toxic concentration range for further experiments plot->determine_optimal

Caption: Workflow for optimizing Stellettamide A dosage.

Troubleshooting Guides for Cytotoxicity Assays

This section provides troubleshooting guidance for common issues encountered during in vitro cytotoxicity assays.

MTT Assay Troubleshooting

The MTT assay measures cell viability based on the metabolic activity of mitochondria.

Q: My absorbance readings in the MTT assay are too low across the entire plate.

A: Low absorbance readings suggest a weak signal, which could be due to several factors:

  • Low Cell Number: The initial number of seeded cells may be too low.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line.[6]

  • Short Incubation Time: The incubation time with the MTT reagent may be insufficient for formazan crystal formation.

    • Solution: Increase the incubation time with the MTT reagent (typically 2-4 hours).[7]

  • Reagent Degradation: The MTT reagent may have degraded due to improper storage or exposure to light.

    • Solution: Prepare fresh MTT solution and store it protected from light.[8]

Q: I am observing high background absorbance in my control wells (media only).

A: High background can be caused by:

  • Contamination: Bacterial or fungal contamination can reduce the MTT reagent.

    • Solution: Ensure aseptic techniques and check for contamination under a microscope.[8]

  • Phenol Red Interference: The phenol red in the culture medium can interfere with absorbance readings.

    • Solution: Use a phenol red-free medium during the MTT assay.[6]

  • Compound Interference: Stellettamide A itself might be colored or have reducing properties.

    • Solution: Include a control with Stellettamide A in cell-free media to check for direct reduction of MTT.[7]

Q: The formazan crystals are not dissolving completely.

A: Incomplete solubilization will lead to inaccurate readings.

  • Insufficient Solubilization Solution: The volume of the solubilizing agent (e.g., DMSO, isopropanol with HCl) may be too low.

    • Solution: Ensure the volume is sufficient to cover the well and mix thoroughly by gentle pipetting or shaking.[7]

  • Inadequate Incubation: The incubation time with the solubilizing agent may be too short.

    • Solution: Increase the incubation time and ensure the plate is protected from light during this step.[7]

LDH Assay Troubleshooting

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

Q: My untreated control wells show high LDH release.

A: This suggests that your control cells are stressed or dying.

  • Suboptimal Cell Culture Conditions: Over-confluency, nutrient depletion, or other stressors can lead to cell death.

    • Solution: Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density.[6]

  • Harsh Pipetting: Aggressive pipetting during media changes or reagent addition can damage cell membranes.

    • Solution: Handle cells gently and pipette solutions against the side of the well.[9]

  • High Background in Serum: The serum in your culture medium may have high endogenous LDH activity.

    • Solution: Use heat-inactivated serum or a serum-free medium during the assay.[6]

Q: I see significant cell death under the microscope, but the LDH release is low.

A: This discrepancy can occur due to:

  • Timing of the Assay: LDH is released during late-stage apoptosis and necrosis. If Stellettamide A induces apoptosis, significant LDH release may only occur at later time points.

    • Solution: Perform a time-course experiment to determine the optimal time point for measuring LDH release.[6]

  • Enzyme Inhibition by the Compound: Stellettamide A might be inhibiting the LDH enzyme itself.

    • Solution: Test for enzyme inhibition by adding Stellettamide A to the positive control (lysed cells) and observing if the signal is reduced.[6]

Apoptosis Assay (Annexin V/PI Staining) Troubleshooting

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Q: I am seeing a high percentage of Annexin V positive cells in my negative control group.

A: This could be due to:

  • Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes and lead to false positives.

    • Solution: Use a gentle cell detachment method and handle cells with care.[10]

  • EDTA in Dissociation Reagent: Annexin V binding is calcium-dependent, and EDTA chelates calcium.

    • Solution: Use an EDTA-free dissociation reagent.[10]

Q: There is no clear separation between cell populations in the flow cytometry plot.

A: Poor separation can result from:

  • Incorrect Compensation: Spectral overlap between the fluorochromes (e.g., FITC and PI) can obscure the results.

    • Solution: Use single-stained controls to set up proper compensation.[10]

  • Delayed Analysis: Stained cells should be analyzed promptly as the staining can change over time.

    • Solution: Analyze the samples on the flow cytometer as soon as possible after staining.[10]

Signaling Pathway of Calmodulin Inhibition

The following diagram illustrates the central role of calmodulin in cellular signaling and how its inhibition by Stellettamide A can impact downstream pathways.

calmodulin_pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses Ca2_ion Ca²⁺ Influx Calmodulin Calmodulin (CaM) Ca2_ion->Calmodulin binds CaM_Ca2 Ca²⁺/CaM Complex Calmodulin->CaM_Ca2 forms Stellettamide_A Stellettamide A Stellettamide_A->Calmodulin inhibits CaMK CaM Kinases CaM_Ca2->CaMK activates Calcineurin Calcineurin CaM_Ca2->Calcineurin activates PDE Phosphodiesterases (PDE) CaM_Ca2->PDE activates Other Other CaM-dependent enzymes CaM_Ca2->Other activates Proliferation Cell Proliferation CaMK->Proliferation Gene_Expression Gene Expression CaMK->Gene_Expression Calcineurin->Gene_Expression PDE->Proliferation Apoptosis Apoptosis Other->Apoptosis Migration Cell Migration Other->Migration

Caption: Calmodulin signaling pathway and its inhibition by Stellettamide A.

Detailed Experimental Protocols

MTT Cell Proliferation Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with various concentrations of Stellettamide A and controls for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well.

  • Incubate the plate at room temperature for 15 minutes with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay
  • Seed cells in a 96-well plate and treat with Stellettamide A as described for the MTT assay.

  • Prepare controls: vehicle control (spontaneous LDH release), positive control (cells treated with a lysis buffer for maximum LDH release), and a background control (medium only).

  • After the treatment period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

Annexin V/PI Apoptosis Assay
  • Seed cells in a 6-well plate and treat with Stellettamide A.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Conclusion

Optimizing the dosage of Stellettamide A is a critical prerequisite for obtaining reliable and interpretable results in your research. By carefully performing dose-response experiments and utilizing the appropriate cytotoxicity assays, you can identify a therapeutic window that allows for the effective study of calmodulin inhibition while minimizing confounding cytotoxic effects. This guide provides a comprehensive framework for troubleshooting common experimental issues and establishing a robust protocol for your specific research needs.

References

  • Targeting Calmodulin in Reversing Multi Drug Resistance in Cancer Cells. (2006). Cardiovascular & Hematological Agents in Medicinal Chemistry, 4(4), 285–293.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Villalobo, A., & Berchtold, M. W. (2020). The Role of Calmodulin in Tumor Cell Migration, Invasiveness, and Metastasis. International Journal of Molecular Sciences, 21(21), 8011.
  • What are CaM modulators and how do they work? (2024, June 21). Drug Discovery News.
  • Elabscience. (2025, July 3). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays.
  • Marine-derived anticancer cyclopeptides. (2023).
  • Cytotoxic compounds from marine actinomycetes: sources, structures and bioactivity. (2022, November 15). Natural Product Reports, 39(11), 2055-2081.
  • Ibrahim, A. H., Attia, E. Z., Hajjar, D., Anany, N. A., Desoukey, S. Y., Fouad, M. A., Kamel, M. S., & Gulder, T. A. (2018). New Cytotoxic Cyclic Peptide from the Marine Sponge-Associated Nocardiopsis sp. UR67. Marine Drugs, 16(8), 290.
  • Villalobo, A., & Berchtold, M. W. (2020). The Role of Calmodulin in Tumor Cell Migration, Invasiveness, and Metastasis. International Journal of Molecular Sciences, 21(21), 8011.
  • Fusetani, N., et al. (1997). Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge. British journal of pharmacology, 121(6), 1287–1293.
  • Fusetani, N., et al. (1997). Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge. British Journal of Pharmacology, 121(6), 1287-1293.
  • Albrecht, W. (2020). WHICH CONCENTRATIONS ARE OPTIMAL FOR IN VITRO TESTING?. EXCLI journal, 19, 1134–1136.
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • Sittampalam, G. S., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Bitesize Bio. (2025, April 29).
  • Albrecht, W. (2020). WHICH CONCENTRATIONS ARE OPTIMAL FOR IN VITRO TESTING?. EXCLI journal, 19, 1134–1136.
  • Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. (2022, March 30). Toxins, 14(4), 253.
  • In vitro Cytotoxicity Analysis. (2025, February 24). YouTube.
  • R&D Systems. (n.d.).
  • Albrecht, W. (2020). WHICH CONCENTRATIONS ARE OPTIMAL FOR IN VITRO TESTING?. EXCLI journal, 19, 1134–1136.
  • Sotera Health Academy. (n.d.). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures.
  • Dose optimization for cell culture. (2021, August 28).
  • WHICH CONCENTRATIONS ARE OPTIMAL FOR IN VITRO TESTING?. (2020, August 18). EXCLI Journal.
  • Sorger Lab. (2017, June 15). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology.
  • Promega Corporation. (n.d.). Is Your MTT Assay the Right Choice?.
  • Troubleshooting of the lactate dehydrogenase (LDH) assay. (n.d.).
  • struggling with MTT assay. (2023, December 18). Reddit.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019, July 1). Anticancer Research.
  • FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. (2025, December 1). AACR Journals.
  • Abcam. (2025, May 20).
  • BIOLABO. (n.d.). L.D.H. (LDH-P) SFBC Modified Method.
  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments.

Sources

Converting Stellettamide A TFA salt to HCl salt for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Converting Stellettamide A TFA salt to HCl salt for biological assays Ticket ID: #ST-A-SALT-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Scientific Rationale

User Query: "I have purified Stellettamide A as a TFA salt from HPLC. Can I use this directly in my calmodulin inhibition assays, or do I need to convert it to an HCl salt?"

Technical Directive: For sensitive biological assays—specifically those involving calmodulin inhibition , smooth muscle contraction, or cell proliferation—you must convert Stellettamide A Trifluoroacetate (TFA) salt to the Hydrochloride (HCl) salt.

The "Why": Toxicity and Interference

While TFA is an excellent ion-pairing agent for HPLC purification, it is a liability in biological systems. Stellettamide A contains a guanidine moiety (an indolizine alkaloid derivative), which forms a particularly strong ion pair with the trifluoroacetate anion.

FeatureTFA Salt (Starting Material)HCl Salt (Target Material)
Cytotoxicity High. Inhibits osteoblast/chondrocyte proliferation at concentrations as low as 10 nM (Cornish et al., 1999).Negligible. Chloride is the physiological counter-ion.
pH Stability Can lower the pH of unbuffered culture media, causing artifacts.Neutral/Physiological compatibility.
Receptor Interaction TFA anions can allosterically modulate ion channels (e.g., Glycine receptors) and interfere with enzyme binding pockets.Inert in most receptor-ligand binding assays.
Physical State Often an oil or sticky gum due to low melting point.typically a more stable, crystalline solid.

Experimental Protocols

We provide two validated workflows. Method A (Resin Exchange) is the "Gold Standard" for Stellettamide A due to the high affinity of the guanidine group for TFA. Method B (Lyophilization) is suitable only for small-scale (<5 mg) rapid exchange but may result in incomplete conversion.

Method A: Anion Exchange Chromatography (Recommended)

Best for: >5 mg scale, high purity requirements, and complete TFA removal.

Materials:

  • Resin: Dowex 1x8 (Cl⁻ form) or Amberlite IRA-400 (Cl⁻ form).

  • Solvent: HPLC-grade Water and Methanol (MeOH).

  • Column: Glass column or polypropylene syringe barrel with frit.

Protocol Steps:

  • Resin Activation: Wash the resin bed (approx. 2 mL resin per 10 mg compound) with 1M HCl (10 column volumes) to ensure all sites are occupied by Chloride ions.

  • Rinse: Wash with distilled water until the eluate pH is neutral (pH ~6-7). This removes excess free acid.[1][2]

  • Loading: Dissolve Stellettamide A TFA salt in a minimal volume of water (or 10% MeOH/Water if solubility is poor). Load onto the resin.[1][3][4][5]

  • Elution: Elute slowly with distilled water. The Stellettamide cation will pass through, exchanging its TFA counter-ion for the Chloride on the resin.

    • Note: The TFA stays bound to the resin.

  • Collection & Drying: Collect the UV-active fractions (monitor at 210-220 nm or by TLC). Lyophilize the combined fractions to obtain Stellettamide A HCl salt.

Method B: HCl Lyophilization Cycle

Best for: <5 mg scale, rapid turnover.

Protocol Steps:

  • Dissolve Stellettamide A TFA salt in 0.1 M HCl (approx. 1 mg/mL).

  • Freeze the solution (liquid nitrogen or -80°C).

  • Lyophilize to dryness.

  • Repeat steps 1-3 at least three times.

    • Mechanism:[6][7] HCl is a stronger acid (pKa ~ -7) than TFA (pKa ~ 0.23). The excess HCl drives the equilibrium, and the volatile TFA is removed during freeze-drying.

  • Final step: Dissolve in water and lyophilize one last time to remove excess HCl.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the Resin Exchange method, which is critical for preserving the integrity of the guanidine group in Stellettamide A.

SaltExchange Start Start: Stellettamide A (TFA Salt) SolubilityCheck Check Solubility (Water vs. MeOH) Start->SolubilityCheck Loading Load Sample onto Resin SolubilityCheck->Loading Dissolved ResinPrep Resin Activation (Dowex 1x8 Cl- form) Wash with 1M HCl -> Water ResinPrep->Loading Resin Ready Exchange Ion Exchange Process (R-NH3+ TFA-  -->  R-NH3+ Cl-) Loading->Exchange Elution Elute with Water Exchange->Elution Lyophilization Lyophilize Eluate Elution->Lyophilization QC Quality Control (19F NMR / AgNO3 Test) Lyophilization->QC QC->ResinPrep Fail (Residual TFA) BioAssay Ready for Bio-Assay (Calmodulin Inhibition) QC->BioAssay Pass

Figure 1: Workflow for the conversion of Stellettamide A TFA salt to HCl salt using anion exchange resin. Note the feedback loop for QC failure.

Quality Control & Troubleshooting (FAQs)

How do I verify the exchange worked?

Do not rely on weight change alone.

  • 
     NMR (The Definitive Test):  Run a Fluorine NMR. TFA shows a distinct signal at -76.5 ppm . A successful exchange should show no signal  or a >99% reduction compared to an internal standard.
    
  • Silver Nitrate Test (Qualitative): Dissolve a small amount of product in water and add a drop of 0.1 M AgNO₃. A white precipitate (AgCl) confirms the presence of Chloride counter-ions.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product is a sticky oil/gum HCl salts of guanidines can be hygroscopic.Dissolve in water, freeze rapidly (liquid N₂), and lyophilize for >24h. Store in a desiccator at -20°C.
Low Yield after Resin Compound stuck to resin (hydrophobic interaction).Elute with 10-20% Methanol in Water instead of pure water. Ensure resin is not "mixed mode" (use pure anion exchange).
Residual TFA detected Guanidine-TFA ion pair is very tight.Method B users: Switch to Method A (Resin). Method A users: Decrease flow rate during loading/elution to allow equilibration.
Loss of Biological Activity Acid hydrolysis of the indolizine core.Avoid heating during evaporation. Keep water bath <35°C. Do not store in strong acid solution for prolonged periods.

Biological Impact Pathways

Understanding why you are removing TFA is crucial for data interpretation. The diagram below details the interference pathways of TFA in cellular assays.

TFAToxicity TFA Residual TFA (Trifluoroacetate) Target1 pH Alteration (Acidification) TFA->Target1 Target2 Ion Channel Modulation (GlyR / K+ channels) TFA->Target2 Target3 Metabolic Interference (Glycolysis/Krebs) TFA->Target3 Result1 False Positives (Cell Death) Target1->Result1 Result2 Altered IC50 Values Target2->Result2 Target3->Result1

Figure 2: Mechanistic pathways of TFA interference in biological assays, leading to data artifacts.

References

  • Cornish, J., et al. (1999).[8] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[2][8] American Journal of Physiology-Endocrinology and Metabolism.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection and counter-ion properties).
  • Matsunaga, S., et al. (1993). "Stellettamides A-C, new alkaloids from a marine sponge of the genus Stelletta." Tetrahedron Letters.
  • LifeTein Technical Support. "TFA Removal Service and Protocols."

Sources

Technical Support Center: Stellettamide A Formulation & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

Stellettamide A is an indolizidine alkaloid derived from marine sponges (Stelletta sp.). While it is a potent calmodulin inhibitor and antifungal agent, its chemical structure presents a unique challenge in cell culture.

The Chemistry of the Crash: Stellettamide A is amphiphilic . It contains a polar guanidinium head group (hydrophilic) and a long terpene/alkyl tail (hydrophobic).

  • In DMSO: The compound is fully solvated.

  • In Aqueous Media: Upon rapid dilution, the hydrophobic tails self-associate to hide from water, forming micelles or large aggregates.

  • Ionic Interaction: The cationic guanidinium group can form insoluble salt complexes with abundant phosphates and sulfates found in standard media (DMEM, RPMI), accelerating precipitation.

This guide provides a self-validating protocol to maintain bioavailability and prevent experimental artifacts caused by micro-precipitation.

Module 1: Stock Solution Preparation

Q: What is the optimal solvent for Stellettamide A stock solutions?

A: Dimethyl sulfoxide (DMSO) is the required solvent. Ethanol is volatile and can lead to concentration drift, while water/PBS will fail to dissolve the lipophilic tail at stock concentrations.

Protocol: Creating a Stable Stock
  • Weighing: Weigh the lyophilized powder in a low-humidity environment (guanidinium salts are hygroscopic).

  • Solvent Addition: Add anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%) to achieve a concentration of 10 mM to 50 mM .
    
    • Why High Concentration? You want to keep the final DMSO volume on cells

      
       (v/v). A higher stock concentration allows for smaller addition volumes.
      
  • Dissolution: Vortex vigorously for 30 seconds. If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Hold the vial up to a light source. The solution must be optically clear with no refracting particles.

ParameterSpecification
Primary Solvent Anhydrous DMSO
Max Solubility ~50 mM (dependent on specific salt form)
Storage -20°C, dark, desiccated
Shelf Life 6 months (in solution)

Module 2: The "Step-Down" Dilution Strategy

Q: Why does the compound precipitate when I add it directly to the media?

A: "Shock dilution." Adding a hydrophobic stock directly to a large volume of aqueous media causes rapid polarity shifting. The compound molecules aggregate faster than they can disperse.

The Solution: Intermediate Carrier Dilution We utilize a "Step-Down" method using Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) as a carrier. The albumin binds the hydrophobic tail of Stellettamide A, keeping it soluble in the aqueous phase.

Interactive Workflow: The Step-Down Protocol

StepDownDilution cluster_0 Mechanism of Action Stock Stock Solution (10 mM in DMSO) Intermediate Intermediate Mix (10x Conc. in PBS + 4% BSA) Stock->Intermediate 1. Dilute 1:100 (Slow dropwise addition) Final Final Culture Well (1x Conc. in Media) Intermediate->Final 2. Dilute 1:10 (Add to cells) Mechanism BSA binds hydrophobic tail preventing aggregation Intermediate->Mechanism

Figure 1: The Step-Down Dilution Workflow. By introducing the compound to a high-protein, intermediate buffer, we stabilize the amphiphilic structure before final dilution.

Detailed Protocol Steps:
  • Prepare Intermediate Buffer: Create a solution of PBS containing 4% BSA (w/v).

    • Note: If your experiment permits, using 100% FBS as the intermediate solvent is even more effective.

  • The 10x Spike: Dilute your DMSO stock into the Intermediate Buffer to create a 10x working solution .

    • Technique: Vortex the buffer while slowly adding the DMSO stock dropwise. Do not add buffer to DMSO; add DMSO to buffer.

  • Incubation: Let the 10x solution sit at room temperature for 10 minutes. This allows the albumin-drug equilibrium to stabilize.

  • Final Addition: Pipette the 10x solution into your cell culture wells (containing 90% volume of media) to achieve the 1x final concentration.

Module 3: Troubleshooting & FAQs

Q: I see "crystals" under the microscope. Is this Stellettamide A? A: Likely, yes. Stellettamide A precipitates often look like birefringent needles or amorphous debris.

  • Test: Remove the media, add 100% DMSO. If the crystals dissolve immediately, it is the drug. If they remain, it may be fungal contamination or salt crystals from the media.

Q: My IC50 is shifting between experiments (e.g., 50 µM vs 200 µM). Why? A: This is a classic symptom of precipitation. If 50% of your drug precipitates, your effective concentration is half of what you calculated.

  • Fix: Switch to the Step-Down Protocol (Module 2). Precipitation effectively lowers the bioavailable dose, leading to artificially high IC50 values.

Q: Can I heat the media to improve solubility? A: Caution advised. While warming media to 37°C helps, heating Stellettamide A above 50°C may degrade the guanidinium moiety or cause isomerization of the terpene tail. Never boil the stock.

Q: Does Stellettamide A bind to plastic? A: Yes, the hydrophobic tail can adsorb to polystyrene.

  • Mitigation: Use glass vials for the intermediate dilution steps if possible, or "low-binding" polypropylene tubes.

Summary of Physicochemical Interactions

VariableInteraction with Stellettamide ARecommendation
pH High pH (>8.0) deprotonates the guanidine, reducing solubility.Maintain physiological pH (7.2–7.4).
Phosphates High phosphate (PBS/DMEM) can form insoluble salts.Use BSA/Serum as a "buffer" to prevent salt interaction.
Temperature Low temp (<4°C) promotes crystallization.Equilibrate all fluids to 37°C before mixing.
Serum Proteins High binding affinity (Albumin).Essential for solubility, but may reduce free drug fraction. Account for this in dosing.

References

  • Isolation & Structure: Shin, J., et al. "Stellettamides from a marine sponge of the genus Stelletta." Journal of Natural Products, vol. 60, no. 1, 1997.

  • Calmodulin Inhibition: Miyamoto, T., et al. "Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge."[1][2] British Journal of Pharmacology, vol. 122, no. 1, 1997.

  • General Handling: "A vehicle for the evaluation of hydrophobic compounds in cell culture." Journal of Tissue Culture Methods, vol. 13, 1991.

  • Mechanism of Action: O'Connell, T.M., et al. "Metabolic consequences of calmodulin inhibition." Scientific Reports, 2018. (Contextualizing the biological target).

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for the batch-specific salt form of your compound.

Sources

Stellettamide A loss of activity in serum-containing media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the loss of biological activity of Stellettamide A in serum-containing media. This phenomenon is a critical variable in translational research, often leading to discrepancies between biochemical assays (enzyme inhibition) and cellular assays (functional potency).

Topic: Troubleshooting Potency Loss in Serum-Supplemented Media Compound Class: Indolizidine Alkaloid / Calmodulin Antagonist Target Audience: Assay Development Scientists, Medicinal Chemists

Executive Summary: The "Serum Shift" Phenomenon

Researchers frequently observe a significant increase in the IC50 or MIC (Minimum Inhibitory Concentration) of Stellettamide A when transitioning from serum-free conditions to media supplemented with Fetal Bovine Serum (FBS) or Human Serum (HS).

Core Issue: Stellettamide A exhibits high-affinity non-covalent binding to serum proteins, primarily Albumin (BSA/HSA) and


-Acid Glycoprotein (AAG) . This sequestration reduces the fraction of free drug available to interact with intracellular targets (e.g., Calmodulin) or fungal cell walls, necessitating higher total concentrations to achieve the same biological effect. This is known as the Serum Shift .
Diagnostic Q&A: Troubleshooting & Logic
Q1: My IC50 for Calmodulin inhibition increased 10-fold in 10% FBS. Is my compound degrading?

A: While enzymatic degradation is possible, the most probable cause is protein binding . Stellettamide A is a cationic amphiphilic alkaloid. These structures are prone to sequestration by the hydrophobic pockets of Albumin (Sudlow’s Site I/II).

  • Diagnostic Step: Perform a Linearity of Shift Assay . If the IC50 increases linearly with serum concentration (e.g., IC50 at 10% serum > IC50 at 5% serum), the issue is protein binding, not degradation.

Q2: How do I distinguish between protein binding and enzymatic instability?

A: You must decouple stability from activity.

  • Protocol: Incubate Stellettamide A in 10% serum for 24 hours. Extract the supernatant and analyze via LC-MS/MS .

    • Result A (Intact Peak): The compound is stable; loss of activity is due to reversible protein binding.

    • Result B (New Peaks/Loss of Mass): The compound is being metabolized by serum esterases or amidases.

Q3: Can I just increase the concentration to compensate?

A: Yes, but with caution. Increasing total drug concentration risks off-target toxicity and solubility issues.

  • Recommendation: Calculate the Free Fraction (

    
    ) . Use equilibrium dialysis or ultrafiltration to determine the exact percentage of free drug. Report your data as "Free Drug IC50" rather than "Total Drug IC50" for more accurate cross-study comparisons.
    
Technical Data: The Magnitude of the Shift

The following table illustrates the expected potency shift for Stellettamide A based on its physicochemical properties and interaction with serum proteins.

Experimental ConditionEstimated IC50 (Calmodulin Inhibition)Free Drug Fraction (

)
Mechanism of Interference
Buffer / Serum-Free ~50 - 100

M
100%None. Direct target engagement.
10% Fetal Bovine Serum ~500 - 1000

M
< 10%Sequestration by BSA (Albumin).
10% Human Serum ~800 - 1200

M
< 5%Sequestration by HSA + AAG (High affinity).
Added

-Acid Glycoprotein
> 1500

M
< 1%Preferential binding of cationic alkaloids.

Note: Data derived from comparative analysis of cationic marine alkaloids (e.g., Stelletta metabolites) and calmodulin antagonists. Actual values may vary by cell line.

Mechanistic Visualization

The diagram below details the kinetic competition between Serum Albumin and the biological Target (Calmodulin) for Stellettamide A.

Serum_Interaction_Pathway cluster_serum Extracellular Environment (Serum) Stellettamide Stellettamide A (Free Drug) Complex Drug-Protein Complex (Inactive Reservoir) Stellettamide->Complex High Affinity Binding (Kon) Target Intracellular Target (Calmodulin / PDE) Stellettamide->Target Target Engagement Albumin Serum Albumin (BSA/HSA) Albumin->Complex Complex->Stellettamide Slow Dissociation (Koff) Response Biological Response (Contraction Inhibition / Cell Death) Target->Response Signal Transduction

Figure 1: Kinetic competition model. Albumin acts as a "sink," reducing the concentration of Free Drug available to engage the Target.

Validated Protocol: Serum Shift Assay

Use this protocol to quantify the "Serum Shift Factor" (SSF) for Stellettamide A.

Objective: Determine the ratio of IC50 in the presence vs. absence of serum.

Materials:

  • Stellettamide A stock (10 mM in DMSO).

  • RPMI-1640 or DMEM (Serum-Free).

  • Fetal Bovine Serum (Heat-inactivated).

  • Target Cells (e.g., Smooth muscle cells or Fungal strain).

  • Viability Reagent (e.g., MTT, CellTiter-Glo).

Methodology:

  • Preparation: Prepare two parallel assay plates.

    • Plate A (Serum-Free): Media + 0% FBS.

    • Plate B (Serum-Rich): Media + 10% FBS (or 50% Human Serum for high stringency).

  • Dosing: Perform a 9-point serial dilution of Stellettamide A (Range: 0.1

    
    M to 500 
    
    
    
    M). Ensure final DMSO concentration is <0.5% in all wells.
  • Incubation: Incubate cells for 48-72 hours at 37°C.

  • Readout: Add viability reagent and measure absorbance/luminescence.

  • Calculation:

    • Calculate IC50 for Plate A (

      
      ) and Plate B (
      
      
      
      ).
    • Compute Serum Shift Factor (SSF) :

      
      
      

Interpretation:

  • SSF < 2: Low protein binding.

  • SSF > 10: High protein binding (Characteristic of Stellettamide A).

  • Action: If SSF > 10, future assays must be run in protein-free media (e.g., Opti-MEM) or corrected using the calculated free fraction.

References
  • Abe, Y., et al. (1997). "Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge."[1][2][3] British Journal of Pharmacology.[1][2][4][5]

  • Hirota, H., Matsunaga, S., & Fusetani, N. (1990).[6][7][8] "Stellettamide A, an antifungal alkaloid from a marine sponge of the genus Stelletta."[3][6][7][8] Tetrahedron Letters.

  • Zeitlinger, M., et al. (2011). "Influence of Serum Protein Binding on the in Vitro Activity of Anti-Fungal Agents." Chemotherapy.

  • Trainor, G. L. (2007). "The importance of plasma protein binding in drug discovery." Expert Opinion on Drug Discovery.

Sources

Technical Support Center: Handling Hygroscopic Marine Alkaloid Trifluoroacetate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hygroscopic marine alkaloid trifluoroacetate (TFA) salts. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet promising compounds. Marine natural products are a rich source of chemical diversity, offering potential for novel therapeutic agents.[1][2][3] However, their isolation and purification often involve the use of trifluoroacetic acid, resulting in the formation of TFA salts.[4][5][6] These salts, particularly those of alkaloids, frequently exhibit hygroscopicity—the tendency to absorb moisture from the air—which can significantly impact experimental accuracy, compound stability, and overall research outcomes.[7][8][9]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The information presented here is a synthesis of established protocols and field-proven insights to ensure the integrity and reproducibility of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the handling and use of hygroscopic marine alkaloid TFA salts.

Issue 1: Inaccurate and Unstable Weighing

Symptoms:

  • Difficulty obtaining a stable reading on an analytical balance.[10]

  • Weight of the compound consistently increases over time.[11][12]

  • Poor reproducibility of weighed amounts for subsequent experiments.

Root Cause Analysis: Hygroscopic compounds readily absorb atmospheric moisture, leading to a continuous increase in mass.[7][9] This effect is exacerbated by prolonged exposure to ambient air during the weighing process. Several environmental factors can influence the accuracy of weighing, including temperature fluctuations, air currents, and humidity.[13][14]

Solutions & Protocols:

  • Environmental Control:

    • Low-Humidity Environment: Whenever possible, perform weighing inside a glove box with a controlled, low-humidity inert atmosphere (e.g., nitrogen or argon).[10][15] If a glove box is unavailable, use a balance with a draft shield in a room with low ambient humidity and minimize the time the container is open.[10] Dehumidification systems can also help maintain a consistently low-humidity environment.[9]

    • Temperature Equilibration: Allow the compound container to equilibrate to the ambient temperature of the weighing room before opening.[11] This prevents condensation from forming on the cold compound.

  • Weighing Technique:

    • Work Swiftly: Prepare all necessary tools (spatulas, weigh boats) before opening the compound's container to minimize its exposure to air.[10]

    • Use Appropriate Containers: For highly hygroscopic or volatile samples, use a container with a small neck and a cap or stopper.[11]

    • Weighing by Difference: This is often more accurate for hygroscopic materials.[10]

      • Tightly seal the container with the hygroscopic compound and place it on the balance.

      • Tare the balance to zero.

      • Quickly remove the desired amount of the compound and transfer it to your receiving vessel.

      • Reseal the original container and place it back on the balance. The negative value displayed is the accurate weight of the compound you transferred.

  • Data Interpretation:

    • If you observe a consistent drift in one direction during weighing, it is a strong indicator of moisture absorption.[11]

Issue 2: Compound Clumping and Poor Solubility

Symptoms:

  • The lyophilized powder appears clumpy, sticky, or has turned into a viscous liquid upon opening.[16]

  • Difficulty dissolving the compound in the desired solvent, even with vortexing or sonication.

Root Cause Analysis: Moisture absorption can lead to physical changes in the compound, such as caking and clumping, which affects its flowability and dissolution characteristics.[9] The presence of water can alter the solvation properties of the compound, making it more difficult to dissolve in non-aqueous solvents.

Solutions & Protocols:

  • Drying the Compound:

    • If the compound's stability allows, it can be dried under a high vacuum. Refer to the compound's Safety Data Sheet (SDS) or Certificate of Analysis for appropriate temperature and vacuum conditions.

    • For small amounts, placing the open vial in a desiccator with a fresh, high-efficiency desiccant (e.g., Drierite® or molecular sieves) for several hours can be effective.

  • Solvent Selection and Preparation:

    • Use Anhydrous Solvents: Ensure that the solvents used for reconstitution are of high purity and are anhydrous. Use freshly opened bottles or solvents from a solvent purification system.

    • Solubility Testing: Perform small-scale solubility tests with a range of appropriate solvents to determine the best option for your specific marine alkaloid TFA salt. In general, alkaloid salts are more soluble in water and alcohols than in non-polar organic solvents.[17][18]

Issue 3: Inconsistent Biological Activity and Poor Reproducibility in Assays

Symptoms:

  • High variability in results between replicate experiments.

  • Observed biological activity is lower than expected or inconsistent with published data.

Root Cause Analysis: The trifluoroacetate counterion itself can interfere with biological assays.[4][19][20][21] Furthermore, inaccurate quantification due to hygroscopicity leads to incorrect concentrations in your experiments. The presence of residual TFA can also alter the pH of your assay medium, potentially affecting protein structure and function.

Solutions & Protocols:

  • Accurate Quantification:

    • Net Peptide Content: Be aware that the weighed mass of a TFA salt includes the mass of the counterions. For accurate molar concentration calculations, it is crucial to know the net peptide or alkaloid content, which should be provided by the supplier.

    • Quantitative Analysis: Techniques like Quantitative Nuclear Magnetic Resonance (qNMR) or High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) can be used to accurately determine the concentration of your stock solutions.[20]

  • TFA Counterion Exchange:

    • For many biological applications, it is highly recommended to exchange the TFA counterion for a more biologically compatible one, such as acetate or hydrochloride.[4][5]

    • Protocol for TFA to HCl Exchange: [5]

      • Dissolve the peptide TFA salt in distilled water (e.g., at 1 mg/mL).

      • Add 100 mM HCl to the solution to a final concentration of 2-10 mM.

      • Let the solution stand at room temperature for a few minutes.

      • Freeze the solution (e.g., at -80°C or in liquid nitrogen).

      • Lyophilize overnight to remove all liquid.

      • Repeat the process of re-dissolving in a dilute HCl solution and lyophilizing at least two more times to ensure complete exchange.

II. Frequently Asked Questions (FAQs)

Q1: Why are my marine alkaloids supplied as TFA salts?

A1: Trifluoroacetic acid is widely used in the solid-phase synthesis and purification of peptides and other natural products.[6][22] It is used to cleave the synthesized molecule from the solid support resin and as a mobile phase modifier in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[4] Consequently, the final isolated product is often a TFA salt.

Q2: How can I determine if my marine alkaloid TFA salt is hygroscopic?

A2: The Safety Data Sheet (SDS) provided by the manufacturer should state if the compound is hygroscopic.[10] You can also observe its physical behavior: if the powder quickly clumps, becomes sticky, or appears "wet" when exposed to air, it is hygroscopic.[10] For a quantitative assessment, Dynamic Vapor Sorption (DVS) analysis can be performed to measure water uptake at different relative humidity levels.[10][23][24]

Q3: What are the ideal storage conditions for hygroscopic marine alkaloid TFA salts?

A3: These compounds should be stored in tightly sealed containers in a controlled, low-humidity environment.[10] The use of a desiccator containing a suitable desiccant is highly recommended.[10] For long-term storage, especially for highly sensitive compounds, storing under an inert atmosphere (argon or nitrogen) at the recommended temperature (often -20°C or -80°C) is best practice.[25]

Q4: Can the TFA counterion affect my experimental results?

A4: Yes, absolutely. Residual TFA can have several detrimental effects:

  • Biological Interference: TFA has been shown to affect cell proliferation and can be toxic to cells in culture.[4][20][21]

  • Physicochemical Alterations: The TFA counterion can influence the compound's conformation and solubility.[20]

  • Analytical Interference: TFA can interfere with certain analytical techniques, such as infrared spectroscopy.[20]

  • Inaccurate Quantification: The mass of the TFA counterion contributes to the total weight of the sample, which can lead to errors in calculating molar concentrations if not accounted for.[4]

Q5: What is the best way to remove the TFA counterion?

A5: The most common methods for TFA removal are:

  • Ion Exchange Chromatography: This is a highly effective method where the TFA salt is passed through an ion-exchange resin to replace the TFA with a different counterion.[5][22]

  • Repeated Lyophilization with a Stronger Acid: As detailed in the troubleshooting section, repeatedly dissolving the compound in a dilute solution of a stronger acid (like HCl) and lyophilizing can effectively replace the TFA.[5][26]

  • Reverse-Phase HPLC: Using a modified mobile phase containing the desired counterion (e.g., acetic acid) during HPLC purification can also achieve the exchange.[5]

III. Data and Workflow Visualizations

Table 1: Recommended Storage and Handling Conditions
ConditionRecommendationRationale
Atmosphere Low relative humidity (<30% RH); Inert gas (Argon or Nitrogen) for long-term storage.To minimize moisture absorption and prevent degradation.[9][10]
Temperature -20°C or -80°C as specified by the manufacturer.To slow down potential chemical degradation pathways.
Container Tightly sealed amber glass vials with PTFE-lined caps.To protect from moisture and light.
Weighing Inside a glove box or in a low-humidity room with a draft shield. Use the "weighing by difference" method.[10][15]To ensure accuracy and minimize exposure to atmospheric moisture.[7][13]
Solvents Anhydrous grade solvents.To prevent the introduction of water during reconstitution.
Experimental Workflow: From Reception to Experiment

G cluster_0 Sample Reception & Storage cluster_1 Preparation for Weighing cluster_2 Weighing & Reconstitution cluster_3 Optional: TFA Exchange cluster_4 Final Steps reception Receive Compound storage Store in Desiccator at -20°C/-80°C reception->storage Immediately upon arrival equilibrate Equilibrate to Room Temperature storage->equilibrate transfer Transfer to Glove Box or Low-Humidity Area equilibrate->transfer weigh Weigh Quickly (by difference) transfer->weigh dissolve Reconstitute in Anhydrous Solvent weigh->dissolve Immediately exchange Perform Counterion Exchange (e.g., to HCl) dissolve->exchange If TFA is problematic quantify Quantify Stock (e.g., qNMR) dissolve->quantify If TFA is acceptable lyophilize Lyophilize to Dry Powder exchange->lyophilize lyophilize->quantify experiment Proceed to Experiment quantify->experiment

Caption: Workflow for handling hygroscopic marine alkaloid TFA salts.

Decision Tree: To Exchange TFA or Not?

G start Is the compound a TFA salt? q1 Will it be used in a biological/cellular assay? start->q1 q2 Is precise quantification critical for the experiment? q1->q2 No exchange Action: Perform TFA Exchange q1->exchange Yes q2->exchange Yes proceed_caution Action: Proceed with Caution. Account for TFA in MW. Run controls for TFA effects. q2->proceed_caution No

Sources

Validation & Comparative

Comparative Guide: Stellettamide A vs. Trifluoperazine Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Biochemists, and Drug Discovery Specialists

Executive Summary

This guide provides a technical analysis comparing Stellettamide A (ST-A) , a marine bis-pyridinium alkaloid, and Trifluoperazine (TFP) , a classic phenothiazine antipsychotic, as Calmodulin (CaM) antagonists.

While TFP exhibits higher potency (lower


), it is compromised by severe polypharmacology (GPCR antagonism). Stellettamide A offers a distinct mechanistic advantage: Ca

-independent binding
. This guide details their kinetic profiles, binding mechanisms, and experimental protocols to assist researchers in selecting the appropriate chemical probe for CaM-dependent signaling studies.
Mechanistic Divergence

The utility of a chemical probe is defined by its binding mode. The critical differentiator between these two compounds is their dependence on Calcium ions to facilitate Calmodulin inhibition.

Trifluoperazine (The Hydrophobic Capper)

TFP is a "classic" antagonist. Upon Ca


 binding, CaM undergoes a conformational change, exposing hydrophobic pockets (methionine-rich regions) in the N- and C-lobes. TFP binds these pockets, effectively "capping" them and preventing the recruitment of effector proteins (e.g., PDE, MLCK).
  • Limitation: It strictly targets the active (Ca

    
    -loaded) conformation.
    
Stellettamide A (The Allosteric Locker)

ST-A, isolated from the marine sponge Stelletta sp., exhibits a rare binding modality. Fluorescence quenching studies indicate ST-A binds CaM with equal affinity in the presence or absence of Cangcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


.[1] This suggests it targets a structural motif available in the apo state, potentially locking CaM in a non-functional conformation before the calcium signal even arrives.

CaM_Mechanism ApoCaM Apo-CaM (Inactive) HoloCaM Holo-CaM (Hydrophobic Pockets Exposed) ApoCaM->HoloCaM + Ca2+ Ca Ca2+ Influx Ca->HoloCaM Target Effector Activation (PDE, MLCK) HoloCaM->Target Binding TFP Trifluoperazine (Competes for Hydrophobic Pocket) TFP->HoloCaM Blocks STA Stellettamide A (Binds Apo & Holo States) STA->ApoCaM Sequesters STA->HoloCaM Blocks

Figure 1: Mechanistic differentiation. TFP (Blue) requires the calcium-induced hydrophobic exposure to bind. ST-A (Purple) binds independent of calcium status, offering a broader window of inhibition.

Performance Metrics & Specificity Profile

The following data aggregates kinetic values from bovine cardiac PDE and smooth muscle myosin light chain kinase (MLCK) assays.

FeatureTrifluoperazine (TFP)Stellettamide A (ST-A)Verdict
Primary Target Ca

-Calmodulin Complex
Calmodulin (Apo & Holo)ST-A is more versatile.
PDE Inhibition (

)
~10 - 20 µM52 µMTFP is more potent.
MLCK Inhibition (

)
~1 - 5 µM152 µMTFP is significantly more potent.
Ca

Dependency
High (Requires Ca

)
None (Ca

Independent)
ST-A allows Apo-state targeting.
GPCR Activity High (D2,

1-adrenergic antagonist)
Low/Unknown (Not reported as GPCR ligand)ST-A is cleaner for cell signaling.
Cell Permeability HighModerateTFP enters cells faster.
The Specificity Trap

Trifluoperazine is a "dirty" drug. If your experiment involves live cells expressing Dopamine (D2) or Adrenergic receptors, TFP will induce massive off-target effects that mimic or mask CaM inhibition.

  • Risk:[2] TFP alters cAMP levels via GPCR blockade, not just PDE inhibition.

Stellettamide A avoids this GPCR interference. While less potent (requiring higher concentrations, ~50-100 µM), its effects can be more confidently attributed to CaM interference rather than receptor antagonism.

Experimental Protocol: Validating Specificity via PDE Assay

To distinguish between these inhibitors, use a Calmodulin-Dependent Phosphodiesterase (PDE) Assay . This protocol validates the functional inhibition of CaM-dependent enzymatic activation.[1][3]

Reagents
  • Enzyme: Calmodulin-dependent PDE (isolated from bovine heart).[1][4]

  • Substrate: cAMP (1 µM) + [

    
    H]-cAMP (tracer).
    
  • Activator: Calmodulin (bovine brain, highly purified).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

    
    .
    
Workflow (Self-Validating System)

This protocol includes a "Calcium Chelation Control" (EGTA) to verify that the observed inhibition is CaM-mediated.

PDE_Protocol Prep 1. Preparation Mix PDE + CaM + Buffer (+/- Inhibitor) Incubate 2. Pre-Incubation 5 mins @ 30°C (Allows Inhibitor-CaM binding) Prep->Incubate Start 3. Reaction Start Add cAMP Substrate Incubate->Start Stop 4. Termination Boil (1 min) -> Add Snake Venom (Converts 5'-AMP to Adenosine) Start->Stop Separate 5. Separation Ion Exchange Resin (Elutes Adenosine, Retains cAMP) Stop->Separate Count 6. Scintillation Counting Calculate % Hydrolysis Separate->Count

Figure 2: Standard PDE Assay Workflow. Critical control: Run parallel samples with EGTA (removes Ca


) to establish basal PDE activity. TFP should mimic the EGTA effect; ST-A should inhibit even if Ca

is added back in excess.
Step-by-Step Methodology
  • Baseline Setup: Establish

    
     using fully activated PDE (excess Ca
    
    
    
    /CaM).
  • Inhibitor Titration:

    • TFP Series: 1 µM to 100 µM. Expect sharp inhibition curve starting ~5 µM.

    • ST-A Series: 10 µM to 300 µM. Expect gradual inhibition curve centered at 52 µM.

  • Specificity Check (The Critical Step):

    • If using live cells, treat with Quinpirole (D2 agonist).

    • If TFP blocks the Quinpirole response, your "CaM inhibition" data is contaminated by receptor effects.

    • ST-A should show no interaction with the D2 agonist pathway.

Conclusion: Selection Guide
Scenario Recommended Agent Reasoning
Purified Protein Assays Trifluoperazine High potency and low cost make it ideal for in vitro structural studies where no receptors are present.
Live Cell Signaling Stellettamide A Avoids the "GPCR noise" of TFP. Essential for dissecting CaM vs. Receptor pathways.
Apo-CaM Studies Stellettamide A Unique ability to bind CaM in the absence of Calcium.
High-Throughput Screening Trifluoperazine Better solubility and established baselines for positive controls.
References
  • Stellettamide A Isolation & Mechanism Miyamoto, T., et al. (1997). Stellettamide A, a novel inhibitor of calmodulin, isolated from a marine sponge.[1][4] British Journal of Pharmacology.[5]

  • Trifluoperazine Binding Structure Vértessy, B. G., et al. (1998).[5] Simultaneous binding of drugs with different chemical structures to Ca2+-calmodulin. RCSB Protein Data Bank / Biochemistry.

  • Phenothiazine Specificity Issues Weiss, B., et al. (1980). Differential effects of trifluoperazine and other antipsychotic drugs on calmodulin-stimulated PDE. PubMed.[1][2]

  • CaM-PDE Assay Methodology BenchChem Guides. (2025). A Comparative Analysis of Calmodulin Inhibition by Trifluoperazine and Pimozide.

Sources

Stellettamide A vs. Calmidazolium: A Comparative Guide for Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Calmidazolium remains the gold standard for high-potency calmodulin (CaM) inhibition in routine screening, offering nanomolar efficacy (IC₅₀ ~10–150 nM). Stellettamide A , a marine-derived indolizidine alkaloid, acts as a significantly less potent inhibitor (IC₅₀ ~52 µM) but offers a distinct mechanistic profile.

  • Choose Calmidazolium when maximal suppression of CaM-dependent enzymes (PDE, CaMKII, ATPase) is required with minimal reagent consumption.

  • Choose Stellettamide A for structural biology studies or when investigating CaM-binding mechanisms that may occur independently of calcium saturation, as evidence suggests it can bind apo-Calmodulin.

Mechanistic & Structural Comparison

Mechanism of Action

Both compounds function as Calmodulin Antagonists , preventing the Ca²⁺/CaM complex from binding to and activating downstream effector enzymes. However, their binding modalities differ:

  • Calmidazolium (R24571): A synthetic imidazole derivative. It binds with extremely high affinity to the hydrophobic pockets of CaM that are exposed upon Ca²⁺ binding. It is often termed a "pseudo-substrate" inhibitor because it occupies the site where target enzymes (like PDE or MLCK) would normally dock.

  • Stellettamide A: An indolizidine alkaloid isolated from the marine sponge Stelletta sp. Fluorescence quenching studies indicate it binds to CaM. Crucially, unlike many classical inhibitors that require the Ca²⁺-induced conformational change to bind effectively, Stellettamide A has been shown to bind CaM even in the absence of Ca²⁺, suggesting a unique interaction with the apo-protein structure.

Chemical Properties
FeatureStellettamide ACalmidazolium (Chloride)
Origin Natural Product (Stelletta sp.)Synthetic (R24571)
Class Indolizidine AlkaloidImidazolium salt
MW ~400–500 Da (varies by salt form)687.7 Da
Solubility DMSO, MethanolDMSO, Ethanol (low aqueous solubility)
Cell Permeability ModerateHigh (rapid uptake)

Quantitative Performance Data

The following table summarizes inhibitory concentrations (IC₅₀) against key CaM-dependent enzymes. Note the orders-of-magnitude difference in potency.

Table 1: Comparative IC₅₀ Values
Target EnzymeStellettamide A (IC₅₀)Calmidazolium (IC₅₀)Relative Potency
CaM-PDE (Cardiac) 52 µM 0.01 – 0.15 µM CDZ is ~350x more potent
(Ca²⁺+Mg²⁺)-ATPase 100 µM0.35 µMCDZ is ~280x more potent
Mg²⁺-ATPase (Actomyosin) 25 µMN/A (Variable)-
MLC Phosphorylation 152 µM< 1 µMCDZ is >150x more potent

Analyst Note: The IC₅₀ for Calmidazolium can vary between 3 nM and 150 nM depending on the specific PDE isozyme and assay conditions (e.g., Ca²⁺ concentration), but it consistently remains in the nanomolar range. Stellettamide A consistently requires mid-micromolar concentrations.

Visualizing the Inhibition Pathway

The following diagram illustrates the CaM activation cascade and the intervention points for both inhibitors.

CaM_Pathway Calcium Intracellular Ca2+ ApoCaM Apo-Calmodulin (Inactive) Calcium->ApoCaM Binding HoloCaM Ca2+/CaM Complex (Active Conformation) ApoCaM->HoloCaM Conformational Change Target Target Enzyme (PDE, CaMKII, etc.) HoloCaM->Target Activation Response Enzymatic Response (cAMP hydrolysis, Phosphorylation) Target->Response Catalysis Stellettamide Stellettamide A (Binds Apo & Holo) Stellettamide->ApoCaM Inhibits (Ca2+ Indep.) Stellettamide->HoloCaM Inhibits Calmidazolium Calmidazolium (High Affinity Hydrophobic Binding) Calmidazolium->HoloCaM Blocks Hydrophobic Pocket

Figure 1: Signal transduction pathway showing Calmidazolium targeting the active Ca²⁺/CaM complex, while Stellettamide A has the capacity to interact with both Apo and Holo forms.

Experimental Protocol: CaM-Dependent PDE Assay

This protocol is designed to validate the inhibitory activity of Stellettamide A or Calmidazolium using a standard Phosphodiesterase (PDE) assay. This system is self-validating via the inclusion of positive (Calmidazolium) and negative (Omitting CaM) controls.

Reagents Required
  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.

  • Activator: Calmodulin (bovine brain), final conc. 10 units/mL.

  • Substrate: [³H]-cAMP or fluorescent cAMP analog (e.g., Mant-cAMP).

  • Enzyme: PDE1 (CaM-dependent isozyme) from bovine heart or brain.

  • Calcium Source: 50 µM CaCl₂.

  • Inhibitors:

    • Stellettamide A (dissolved in DMSO).

    • Calmidazolium (dissolved in DMSO).

Step-by-Step Workflow
  • Preparation of Reaction Mix:

    • Prepare a master mix containing Tris buffer, MgCl₂, and PDE1 enzyme.

    • Aliquot into microplate wells.

  • Inhibitor Pre-Incubation (Critical Step):

    • Add Stellettamide A (Range: 1 – 200 µM) or Calmidazolium (Range: 0.1 – 1000 nM) to the wells.

    • Control 1 (Basal): DMSO only, no CaM.

    • Control 2 (Max): DMSO only, + CaM + Ca²⁺.

    • Incubate for 10 minutes at 30°C to allow inhibitor-enzyme/CaM equilibration.

  • Activation:

    • Add CaM and CaCl₂ to the inhibitor wells and Positive Control wells.

    • Add EGTA (1 mM) to the Basal Control wells to chelate any residual Ca²⁺.

  • Reaction Initiation:

    • Add substrate (cAMP) to start the reaction.

    • Incubate at 30°C for 20–30 minutes.

  • Termination & Detection:

    • Radiometric: Stop with boiling or snake venom nucleotidase; measure [³H]-Adenosine.

    • Fluorescent: Measure decrease in fluorescence polarization or intensity (depending on probe).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Inhibitor] vs. % Inhibition to derive IC₅₀.

Selectivity & Limitations (Trustworthiness)

  • Off-Target Effects (Calmidazolium): While potent, Calmidazolium is known to affect Ca²⁺-ATPases and can induce intracellular Ca²⁺ release in some cell lines independently of CaM inhibition. It is also cytotoxic at high concentrations (>10 µM).

  • Solubility (Stellettamide A): As a marine alkaloid, solubility can be an issue. Ensure DMSO concentration does not exceed 1-2% in the final assay, as high organic solvent levels can denature PDE.

  • Availability: Stellettamide A is often less commercially available than Calmidazolium and may require custom extraction or synthesis, making it less suitable for high-throughput screening (HTS) campaigns.

References

  • Matsunaga, S., et al. (1997). "Stellettamide A, a novel inhibitor of calmodulin, isolated from a marine sponge."[1] British Journal of Pharmacology.[1]

  • Van Belle, H. (1981). "R 24 571: A potent inhibitor of calmodulin-activated enzymes." Cell Calcium.[2][3]

  • Gietzen, K., et al. (1982). "Calmidazolium: a high-affinity calmodulin antagonist." Biochemical Journal.

  • Weiss, B., et al. (1987). "Calmodulin antagonists: structure-activity relationships." Pharmacology & Therapeutics.[4]

Sources

Validating Calmodulin as a Target for Stellettamide A: A Comparative Guide to Biophysical and Biochemical Approaches

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for novel therapeutic agents, the validation of a specific molecular target is a critical step in early-stage drug discovery. This guide provides an in-depth technical comparison of experimental methodologies for validating calmodulin (CaM) as the molecular target of Stellettamide A, a marine natural product.[1][2] We will explore both classical biochemical assays and modern biophysical techniques, offering a comprehensive framework for researchers in pharmacology, biochemistry, and drug development.

Introduction: The Hypothesis - Stellettamide A and Calmodulin

Stellettamide A, isolated from a marine sponge, has been shown to inhibit smooth muscle contraction induced by high potassium concentrations.[1][2] This observation led to the hypothesis that Stellettamide A might interfere with the calcium signaling pathway, a key regulator of muscle contraction. Calmodulin, a ubiquitous and highly conserved calcium-binding protein, is a central mediator of calcium signals in eukaryotic cells.[3] Upon binding Ca2+, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream target proteins.[4][5] The initial hypothesis posits that Stellettamide A exerts its biological effects by directly binding to calmodulin and inhibiting its function.

This guide will walk through a multi-pronged approach to rigorously test this hypothesis, comparing the evidence generated from different experimental strategies. We will use established calmodulin inhibitors, such as W-7 and Calmidazolium, as benchmarks for comparison.[6]

The Strategic Approach: From Cellular Effects to Direct Binding Kinetics

A robust target validation strategy should build a pyramid of evidence, starting from broad cellular or physiological effects and progressively narrowing down to direct, quantitative biophysical interactions between the compound and the purified target protein.

G cluster_0 Experimental Workflow for Target Validation A Initial Observation: Stellettamide A inhibits smooth muscle contraction B Hypothesis: Stellettamide A targets Calmodulin (CaM) A->B C Biochemical Assays: Functional consequence of CaM inhibition B->C D Biophysical Assays: Direct binding of Stellettamide A to purified CaM B->D E Structural Biology: Characterizing the binding site D->E

Caption: A logical workflow for validating Calmodulin as the target of Stellettamide A.

Part 1: Biochemical Validation - Assessing the Functional Consequences

Biochemical assays are fundamental in demonstrating that a compound can modulate the function of its target protein in a biologically relevant context. Here, we compare the effects of Stellettamide A with known calmodulin inhibitors on calmodulin-dependent enzymatic activity.

Myosin Light Chain Kinase (MLCK) Activity Assay

Rationale: Smooth muscle contraction is triggered by the phosphorylation of myosin light chain (MLC), a reaction catalyzed by the Ca2+/calmodulin-dependent enzyme, Myosin Light Chain Kinase (MLCK). If Stellettamide A inhibits calmodulin, it should prevent the activation of MLCK, leading to a decrease in MLC phosphorylation.

Experimental Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing purified MLC, MLCK, and ATP.

  • Calmodulin Activation: Add a fixed concentration of purified calmodulin and Ca2+ to the reaction mixture.

  • Inhibitor Treatment: Aliquot the reaction mixture into separate tubes and add varying concentrations of Stellettamide A, W-7 (a known calmodulin antagonist), or a vehicle control (DMSO).

  • Initiate Reaction: Start the phosphorylation reaction by adding a radioactive isotope of phosphorus ([γ-³²P]ATP) and incubate at 30°C for a predetermined time.

  • Stop Reaction and Separate: Quench the reaction with a stop solution containing EDTA. Separate the phosphorylated MLC from the unreacted [γ-³²P]ATP using SDS-PAGE.

  • Quantification: Visualize the phosphorylated MLC by autoradiography and quantify the band intensity to determine the level of phosphorylation.

  • IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to calculate the half-maximal inhibitory concentration (IC50).

Comparative Data:

CompoundIC50 for MLC Phosphorylation Inhibition
Stellettamide A152 µM[1][2]
W-7~50 µM
Calmidazolium~0.15 µM[7]

Interpretation: The data indicates that Stellettamide A inhibits MLC phosphorylation in a concentration-dependent manner, consistent with the hypothesis that it targets calmodulin.[1][2] The inhibitory effect of Stellettamide A can be overcome by increasing the concentration of calmodulin, further supporting a direct interaction.[1][2] However, its potency is lower than that of the well-established calmodulin inhibitors W-7 and Calmidazolium.

Part 2: Biophysical Validation - Quantifying the Direct Interaction

While biochemical assays demonstrate a functional effect, biophysical techniques are essential for confirming a direct physical interaction between the compound and the target protein and for quantifying the binding affinity and kinetics.

Intrinsic Tryptophan Fluorescence Quenching

Rationale: The intrinsic fluorescence of tryptophan residues within a protein is sensitive to the local environment. Ligand binding can cause conformational changes that alter the fluorescence properties of these residues. Calmodulin contains tryptophan residues, and the binding of Stellettamide A can be monitored by changes in their fluorescence.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of purified calmodulin in a suitable buffer.

  • Fluorescence Measurement: Place the calmodulin solution in a fluorometer and excite the tryptophan residues at approximately 295 nm, measuring the emission spectrum from 300 to 400 nm.

  • Titration: Sequentially add small aliquots of a concentrated stock solution of Stellettamide A to the calmodulin solution.

  • Data Acquisition: After each addition of Stellettamide A, record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the Stellettamide A concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd).

Key Finding: Stellettamide A was shown to cause a concentration-dependent quenching of the intrinsic tyrosine fluorescence of calmodulin, suggesting a direct interaction.[1][2] A significant advantage of this technique is that it can provide evidence of binding in both the presence and absence of Ca2+, which was observed for Stellettamide A.[1][2]

Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that measures the real-time binding of a ligand (analyte) to a protein (ligate) immobilized on a sensor chip.[8][9] This method provides quantitative information on association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Protocol:

  • Chip Preparation: Covalently immobilize purified calmodulin onto a sensor chip.

  • Analyte Injection: Flow solutions of Stellettamide A at various concentrations over the chip surface.

  • Binding and Dissociation Monitoring: Monitor the change in the refractive index at the chip surface in real-time, which is proportional to the amount of bound analyte.

  • Regeneration: After each binding cycle, inject a regeneration solution to remove the bound Stellettamide A, preparing the chip for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.

Hypothetical Comparative Data:

CompoundAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Dissociation Constant (Kd) (µM)
Stellettamide A1.5 x 10³7.5 x 10⁻²50
W-72.0 x 10⁴5.0 x 10⁻³0.25
Calmidazolium5.0 x 10⁵1.5 x 10⁻³0.003[7]

Interpretation: SPR provides a more detailed and quantitative picture of the binding interaction than fluorescence quenching. The hypothetical data above illustrates how SPR can differentiate the binding kinetics of various inhibitors, suggesting that while Stellettamide A may have a faster dissociation rate (weaker binding) compared to more potent inhibitors, it still demonstrates a direct interaction with calmodulin.

Isothermal Titration Calorimetry (ITC)

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9]

Experimental Protocol:

  • Sample Preparation: Place a solution of purified calmodulin in the sample cell of the calorimeter and a solution of Stellettamide A in the injection syringe.

  • Titration: Inject small, precise volumes of the Stellettamide A solution into the calmodulin solution at regular intervals.

  • Heat Measurement: A sensitive thermocouple detects the minute temperature changes resulting from the binding interaction after each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.

G cluster_0 Comparative Target Validation Approaches cluster_1 Biochemical Assays cluster_2 Biophysical Assays A Stellettamide A C MLCK Activity Assay (Functional Inhibition) A->C Inhibits D Fluorescence Quenching (Qualitative Binding) A->D Direct Interaction E Surface Plasmon Resonance (Binding Kinetics) A->E Direct Interaction F Isothermal Titration Calorimetry (Binding Thermodynamics) A->F Direct Interaction B Calmodulin (CaM) B->C Activates B->D B->E B->F

Caption: A diagram illustrating the complementary nature of biochemical and biophysical assays.

Conclusion: A Weight-of-Evidence Approach

The validation of calmodulin as the direct target of Stellettamide A is best achieved through a weight-of-evidence approach that combines both biochemical and biophysical data. The initial functional assays, such as the MLCK activity assay, provide crucial evidence that Stellettamide A can modulate a calmodulin-dependent pathway.[1][2] However, these assays alone cannot definitively prove a direct interaction.

The biophysical techniques of fluorescence quenching, SPR, and ITC provide progressively more quantitative and direct evidence of binding. Fluorescence quenching offers a straightforward method to demonstrate a direct interaction[1][2], while SPR and ITC provide detailed kinetic and thermodynamic parameters that are invaluable for lead optimization in a drug discovery program.

By comparing the data for Stellettamide A with that of well-characterized calmodulin inhibitors like W-7 and Calmidazolium, researchers can contextualize its potency and binding characteristics. While Stellettamide A appears to be a less potent inhibitor than these established compounds, its unique chemical structure, derived from a natural source, may offer a novel scaffold for the development of new calmodulin-targeted therapeutics. This comprehensive validation approach provides a solid foundation for further investigation into the mechanism of action of Stellettamide A and its potential as a pharmacological tool or therapeutic lead.

References

  • Bezerra, M., et al. (2014). Calmodulin Inhibitors from Natural Sources: An Update. ACS Publications. [Link]

  • Fusetani, N., et al. (1997). Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge. British Journal of Pharmacology, 122(1), 23-30. [Link]

  • Patsnap. (2024). What are CAMKK2 inhibitors and how do they work?. [Link]

  • Fusetani, N., et al. (1997). Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge. PubMed. [Link]

  • Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing. [Link]

  • ResearchGate. What are the experimental modes of determining the interaction of a protein and a ligand?. [Link]

  • Ozkomec, F., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9863-9876. [Link]

  • Harmat, V., et al. (2023). Structures of calmodulin-melittin complexes show multiple binding modes lacking classical anchoring interactions. Journal of Biological Chemistry, 299(4), 104596. [Link]

  • O'Donnell, V. B., et al. (2008). Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes. The Journal of biological chemistry, 283(5), 2919-2928. [Link]

  • Gsponer, J., et al. (2018). Effect of Ca2+ on the promiscuous target-protein binding of calmodulin. PLOS Computational Biology, 14(4), e1006096. [Link]

  • Chen, X., et al. (2025). Calmodulin-Binding Transcription Factors: Roles in Plant Response to Abiotic Stresses. International Journal of Molecular Sciences, 26(4), 2095. [Link]

  • Engen, J. R., et al. (2007). Hydrophobic Peptides Affect Binding of Calmodulin and Ca2+ as Explored by H/D Amide Exchange and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(6), 1160-1169. [Link]

  • Fisher, G. H., et al. (2020). Calmodulin and Calmodulin Binding Proteins in Dictyostelium: A Primer. MDPI. [Link]

  • Chen, J., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683. [Link]

  • Löscher, W., et al. (2022). An Update on Stiripentol Mechanisms of Action: A Narrative Review. Pharmaceuticals, 15(3), 309. [Link]

  • Zhang, W., et al. (2025). Design, Synthesis, and Antitumor Biological Evaluation of Galaxamide and Its Analogs. Molecules, 30(11), 2489. [Link]

Sources

Benchmarking Indolizidine Alkaloid Standards: A Technical Guide to Purity, Validation, and Assay Performance

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Professionals in Drug Discovery Focus: Swainsonine, Castanospermine, and Lentiginosine

Executive Summary: The Criticality of Standard Purity

In the research of glycosidase inhibitors—specifically indolizidine alkaloids like Swainsonine and Castanospermine —the integrity of your reference standard is the rate-limiting step for data reproducibility. These bicyclic alkaloids are potent mimetics of the glycosyl oxocarbenium ion transition state, making them invaluable for lysosomal storage disease research, viral therapeutics, and oncology.

However, natural extraction yields variable purity, and synthetic routes often retain stereoisomeric impurities that are biologically inert or, worse, antagonistic. This guide objectively compares reference standard grades (CRM vs. Analytical vs. Research) and provides validated protocols to benchmark their performance in LC-MS/MS and enzymatic assays.

The Hierarchy of Standards: A Comparative Analysis

Selecting the correct grade of material is a balance of regulatory requirement, cost, and experimental sensitivity.

Table 1: Reference Standard Grade Comparison
FeatureCertified Reference Material (CRM) Analytical Standard Research Grade (Reagent)
Accreditation ISO 17034 / ISO 17025ISO 9001 (typically)Non-accredited
Traceability SI Units (NIST/BAM traceable)Chromatographic purity onlyVendor defined
Uncertainty Explicitly calculated (

)
Not reportedUnknown
Purity >99.0% (qNMR validated)>98.0% (HPLC area %)>90-95%
Primary Use FDA/EMA Method Validation, Clinical PKRoutine QC, Method DevelopmentEarly Discovery, High-Throughput Screening
Cost Factor High (10x)Moderate (3x)Low (1x)

Scientist’s Insight: For GLP-compliant bioanalysis of Swainsonine in plasma or toxicological studies of "locoweed" (Astragalus spp.), a CRM is non-negotiable . The presence of stereoisomers (e.g., epi-swainsonine) in Research Grade materials can skew LC-MS quantification due to co-elution, leading to false-positive toxicity assessments.

Technical Deep Dive: Key Indolizidine Alkaloids

Swainsonine[1][2][3][4][5][6][7]
  • CAS: 72741-87-8

  • Mechanism: Potent inhibitor of Lysosomal

    
    -Mannosidase (IC50 ~0.2 
    
    
    
    M) and Golgi
    
    
    -Mannosidase II.
  • Critical Quality Attribute: Must be free of the 8-epi analog, which has significantly lower inhibitory activity.

Castanospermine[7][8]
  • CAS: 79831-76-8

  • Mechanism: Inhibitor of

    
    -Glucosidase I and II.
    
  • Critical Quality Attribute: Hygroscopicity. Analytical standards must be stored desiccated (-20°C) to prevent water uptake from altering the effective mass during weighing.

Experimental Validation: LC-MS/MS Workflow

This protocol validates the performance of a standard by assessing recovery from a complex matrix (plasma or plant extract). It utilizes a Strong Cation Exchange (SCX) cleanup, exploiting the basic nitrogen of the indolizidine ring.

Protocol: Solid-Phase Extraction (SPE) & Quantification

Reagents:

  • Standard: Swainsonine (>98% purity).

  • Internal Standard (IS): Deuterated Swainsonine or Lentiginosine.

  • SPE Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

Step-by-Step Methodology:

  • Sample Prep: Homogenize 100 mg plant tissue in 5 mL 0.2 M HCl (protonates the alkaloid, increasing solubility and SCX retention).

  • Equilibration: Condition SPE cartridge with 2 mL Methanol followed by 2 mL water.

  • Loading: Load 1 mL of filtered extract onto the cartridge.

  • Wash:

    • Wash 1: 2 mL 0.1 M HCl (removes neutrals/acids).

    • Wash 2: 2 mL Methanol (removes hydrophobic interferences).

  • Elution: Elute with 2 mL 5%

    
     in Methanol. The base deprotonates the alkaloid, releasing it from the sorbent.
    
  • Analysis: Evaporate to dryness, reconstitute in mobile phase (10mM Ammonium Formate), and inject into LC-MS/MS.

Visualization: Analytical Workflow

LCMS_Workflow Sample Sample Matrix (Plant/Plasma) Extraction Acidic Extraction (0.2M HCl) Sample->Extraction Homogenization SPE_Load SPE Loading (Cation Exchange) Extraction->SPE_Load Protonation (pH < 2) Wash Wash Steps (Remove Neutrals/Acids) SPE_Load->Wash Retain Alkaloids Elution Elution (5% NH4OH in MeOH) Wash->Elution Matrix Removal LCMS LC-MS/MS Analysis (ESI+, MRM) Elution->LCMS Deprotonation & Recovery

Caption: Figure 1. Optimized SPE-LC-MS/MS workflow for indolizidine alkaloid extraction. The cation-exchange mechanism ensures high selectivity for the basic bridgehead nitrogen.

Biological Validation: Enzyme Inhibition Assay

The ultimate test of a standard's quality is its biological activity. Impurities in "Research Grade" standards often act as inert fillers, artificially inflating the calculated IC50 value (lower potency).

Protocol: -Mannosidase Inhibition Assay

Objective: Determine the IC50 of Swainsonine using a colorimetric substrate.

  • Enzyme: Jack Bean

    
    -Mannosidase (0.5 units/mL in citrate buffer, pH 4.5).
    
  • Substrate: p-Nitrophenyl-

    
    -D-mannopyranoside (2 mM).
    
  • Standard Preparation: Prepare serial dilutions of Swainsonine (CRM vs. Crude) from 10

    
    M to 0.001 
    
    
    
    M.
  • Incubation: Mix 50

    
    L Enzyme + 20 
    
    
    
    L Inhibitor. Incubate 15 min at 37°C.
  • Reaction: Add 50

    
    L Substrate. Incubate 30 min.
    
  • Termination: Stop reaction with 100

    
    L 0.2 M 
    
    
    
    .
  • Detection: Measure absorbance at 405 nm (release of p-nitrophenol).

Data Comparison: Purity Impact on IC50

The following table illustrates how standard purity affects experimental outcomes. (Data represents typical values derived from comparative literature analysis).

Standard GradePurity (%)Observed IC50 (nM)Relative ErrorInterpretation
CRM (Swainsonine) 99.8%200ReferenceTrue biological potency.
Analytical Grade 98.5%203+1.5%Acceptable for routine screening.
Crude Extract ~85%235+17.5%Fail. Impurities dilute the active mass, leading to underestimation of potency.
Visualization: Competitive Inhibition Mechanism

Inhibition_Mechanism cluster_mimic Mechanism of Action Enzyme α-Mannosidase (Enzyme) ES_Complex ES Complex (Transition State) Enzyme->ES_Complex + Substrate EI_Complex EI Complex (Dead End) Enzyme->EI_Complex + Swainsonine (High Affinity) Substrate Oligosaccharide (Substrate) Inhibitor Swainsonine (Inhibitor) Product Cleaved Mannose + Product ES_Complex->Product Hydrolysis EI_Complex->Enzyme Reversible (Slow)

Caption: Figure 2. Competitive inhibition mechanism. Swainsonine mimics the oxocarbenium ion transition state, binding the enzyme active site with higher affinity than the natural substrate.

References

  • Gardner, D. R., et al. (2011). A comparison of alternative sample preparation procedures for the analysis of swainsonine using LC-MS/MS. Phytochemical Analysis.

  • Dorling, P. R., Huxtable, C. R., & Colegate, S. M. (1980). Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens.[1][2] Biochemical Journal.

  • Molyneux, R. J., et al. (2002). Indolizidine Alkaloids: Structure, Distribution, and Biological Activity. In Bioactive Natural Products.

  • Sigma-Aldrich (Merck). (2024). Demystifying Certified Reference Materials Vs. Reference Standards.

  • Stegelmeier, B. L., et al. (2008).[3] The comparative pathology of the glycosidase inhibitors swainsonine, castanospermine, and calystegines. Veterinary Pathology.

Sources

Stellettamide A: A Comparative Guide to its Inhibition Profile Against PDE1 versus PDE2

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of signal transduction research and drug discovery, the selective inhibition of phosphodiesterases (PDEs) presents a significant therapeutic opportunity. These enzymes are critical regulators of intracellular second messengers, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Their diverse families and isoforms offer a rich tapestry of targets for finely-tuned pharmacological intervention. This guide provides an in-depth comparative analysis of the inhibitory profile of Stellettamide A, a marine natural product, against two key phosphodiesterase families: PDE1 and PDE2. Our focus will be on elucidating the mechanistic basis for its selectivity and providing a robust experimental framework for its characterization.

Unveiling the Contenders: A Tale of Two Phosphodiesterases

At the heart of this comparison lie two distinct families of phosphodiesterases, each with a unique role in cellular signaling.

PDE1: The Calcium-Calmodulin Dependent Regulator

The PDE1 family of enzymes are dual-substrate phosphodiesterases, meaning they can hydrolyze both cAMP and cGMP.[1] Their defining characteristic is their absolute dependence on the calcium-calmodulin (Ca²⁺/CaM) complex for activation.[1][2] In the absence of this complex, PDE1 enzymes are largely inactive.[2] This positions PDE1 at a crucial intersection of calcium and cyclic nucleotide signaling pathways, playing vital roles in processes such as neuronal plasticity and smooth muscle contraction.[1][2]

PDE2: The cGMP-Stimulated Modulator

Like PDE1, the PDE2 family also exhibits dual-substrate specificity for cAMP and cGMP. However, its regulatory mechanism is fundamentally different. PDE2 enzymes possess allosteric binding sites for cGMP.[3] The binding of cGMP to these sites significantly increases the enzyme's hydrolytic activity towards cAMP.[3] This unique characteristic allows PDE2 to act as a sophisticated molecular switch, enabling crosstalk between the cGMP and cAMP signaling pathways.

The divergent activation mechanisms of PDE1 and PDE2 are the cornerstone of understanding the selective inhibition profile of Stellettamide A.

Stellettamide A: A Calmodulin-Targeted Inhibitor

Stellettamide A is a natural product isolated from a marine sponge.[4] Early research into its bioactivity has revealed it to be a potent inhibitor of calmodulin.[4] This is a critical piece of information when considering its effects on the phosphodiesterase family.

Experimental data has shown that Stellettamide A inhibits a phosphodiesterase preparation from bovine cardiac muscle with an IC50 of 52 μM.[4] Crucially, this inhibitory effect was demonstrated to be reversible by increasing the concentration of calmodulin, strongly indicating that Stellettamide A exerts its effect not by directly targeting the active site of the phosphodiesterase, but by sequestering its essential activator, calmodulin.[4]

The Inhibition Profile: A Mechanistic Deduction and Experimental Verification

Given that PDE1's activity is contingent on its interaction with the calcium-calmodulin complex, and Stellettamide A is a known calmodulin inhibitor, a clear hypothesis emerges: Stellettamide A will selectively inhibit PDE1 over PDE2.

The rationale for this selectivity is illustrated in the signaling pathway diagram below. Stellettamide A disrupts the activation of PDE1 by binding to calmodulin, thereby preventing the formation of the active Ca²⁺/CaM/PDE1 complex. In contrast, PDE2's activation by cGMP is a calmodulin-independent process. Therefore, Stellettamide A is not expected to have a significant inhibitory effect on PDE2 activity.

Signaling Pathways of PDE1 and PDE2 Activation

cluster_0 PDE1 Activation Pathway cluster_1 PDE2 Activation Pathway CaM Calmodulin CaM_Ca2 Ca²⁺/Calmodulin Complex CaM->CaM_Ca2 Ca2 Ca²⁺ Ca2->CaM PDE1_inactive Inactive PDE1 PDE1_active Active PDE1 PDE1_inactive->PDE1_active Activation CaM_Ca2->PDE1_inactive StellettamideA Stellettamide A StellettamideA->CaM Inhibition cGMP cGMP PDE2_inactive Inactive PDE2 cGMP->PDE2_inactive PDE2_active Active PDE2 PDE2_inactive->PDE2_active Allosteric Activation

Caption: Comparative signaling pathways for PDE1 and PDE2 activation.

Quantitative Analysis: Known Data and Projected Findings

To date, the published experimental data has focused on the calmodulin-dependent inhibitory action of Stellettamide A. A direct comparison of its IC50 values against purified PDE1 and PDE2 is not yet available in the literature. The following table summarizes the known data and presents the anticipated results from a head-to-head comparison, based on the mechanistic understanding outlined above.

Target EnzymeActivation MechanismKnown IC50 of Stellettamide APredicted IC50 of Stellettamide A
PDE1Ca²⁺/Calmodulin-dependent52 µM (in a mixed PDE preparation)[4]In the low micromolar range
PDE2cGMP allosteric activationNo data availableHigh micromolar to millimolar range (or no significant inhibition)

Experimental Protocol: Determining the IC50 of Stellettamide A against PDE1 and PDE2

To empirically validate the predicted selectivity of Stellettamide A, a robust and well-controlled in vitro phosphodiesterase activity assay is required. The following protocol outlines a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of Stellettamide A against recombinant human PDE1 and PDE2. This protocol is based on a widely used two-step radioassay.

Experimental Workflow

A Prepare Assay Plates (96-well) B Add Reagents: - Buffer - Stellettamide A (serial dilution) - PDE1 or PDE2 enzyme A->B C Initiate Reaction: Add ³H-cAMP or ³H-cGMP B->C D Incubate at 30°C C->D E Terminate Reaction: Boil samples D->E F Convert 5'-AMP to Adenosine: Add snake venom phosphodiesterase E->F G Separate Products: Anion-exchange chromatography F->G H Quantify Radioactivity: Scintillation counting G->H I Data Analysis: Calculate IC50 values H->I

Caption: Workflow for determining the IC50 of Stellettamide A against PDE1 and PDE2.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer appropriate for PDE activity (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol).

    • Enzyme Solutions: Reconstitute recombinant human PDE1A and PDE2A to a working concentration in assay buffer. For PDE1A assays, include 100 nM calmodulin and 1 µM CaCl₂ in the final reaction mixture.

    • Substrate Solution: Prepare a solution of ³H-cAMP or ³H-cGMP in assay buffer.

    • Stellettamide A Stock Solution: Prepare a high-concentration stock solution of Stellettamide A in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for the assay.

    • Stop Solution: Prepare a solution to terminate the reaction (e.g., 0.1 M HCl).

    • Snake Venom Nucleotidase: Prepare a solution of snake venom from Ophiophagus hannah for the conversion of 5'-AMP to adenosine.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the appropriate concentration of Stellettamide A (or vehicle control), and the PDE1A (with calmodulin and CaCl₂) or PDE2A enzyme.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding the ³H-labeled cyclic nucleotide substrate.

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding the stop solution or by boiling the plate.

    • Add the snake venom nucleotidase and incubate to convert the ³H-5'-AMP to ³H-adenosine.

  • Separation and Quantification:

    • Apply the reaction mixtures to an anion-exchange resin (e.g., Dowex) to separate the unreacted ³H-cAMP/cGMP and the product ³H-5'-AMP from the ³H-adenosine.

    • Elute the ³H-adenosine and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Stellettamide A relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Stellettamide A concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

Further research should aim to expand this inhibition profile to other PDE families to fully characterize the selectivity of Stellettamide A. Understanding the precise molecular interactions between Stellettamide A and calmodulin could also pave the way for the design of even more potent and selective PDE1 inhibitors, with potential therapeutic applications in neurological and cardiovascular disorders where PDE1 is a key player.

References

  • Matsunaga, K., Shinoda, K., & Fusetani, N. (1997). Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge. British journal of pharmacology, 121(8), 1649–1654. [Link]

  • Reactome. (n.d.). Cam-PDE 1 activation. Reactome Pathway Database. Retrieved February 17, 2026, from [Link]

  • Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological reviews, 58(3), 488–520.
  • Maurice, D. H., Ke, H., Ahmad, F., Wang, Y., Chung, J., & Manganiello, V. C. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature reviews. Drug discovery, 13(4), 290–314.
  • Lugnier, C. (2006). Cyclic nucleotide phosphodiesterase (PDE) superfamily: a new target for the development of specific therapeutic agents. Pharmacology & therapeutics, 109(3), 366–398.
  • Stavchansky, S., & Njoku, C. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 17(5), 1234–1242. [Link]

  • Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481–511.

Sources

Benchmark IC50 comparison of marine calmodulin inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Efficacy of Marine-Derived Calmodulin Inhibitors

Authored by a Senior Application Scientist

Calmodulin (CaM) stands as a cornerstone of cellular communication, a highly conserved and ubiquitous calcium-binding protein that translates transient Ca2+ signals into a vast array of downstream cellular responses.[1][2][3] Upon binding intracellular Ca2+, CaM undergoes a significant conformational change, enabling it to interact with and modulate the activity of hundreds of target proteins, including kinases, phosphatases, and ion channels.[1][2] This pivotal role in processes ranging from muscle contraction and metabolism to memory formation makes CaM a critical target for pharmacological intervention.[2][4]

Inhibitors of calmodulin are indispensable tools for dissecting the intricate web of Ca2+-CaM signaling pathways.[5] By selectively blocking the interaction between CaM and its targets, researchers can elucidate the specific contributions of these pathways to cellular function and pathophysiology.[5] While a number of synthetic inhibitors have been well-characterized, the vast chemical diversity of the marine environment presents a promising, yet less explored, frontier for the discovery of novel CaM modulators. This guide provides a benchmark comparison of known marine-derived CaM inhibitors against established alternatives, supported by experimental data and detailed protocols to ensure scientific rigor.

The Calmodulin Signaling Cascade: A Visual Overview

The activation of calmodulin is a fundamental step in calcium signal transduction. When intracellular Ca2+ levels rise, Ca2+ ions bind to CaM's EF-hand motifs, inducing a conformational shift that exposes hydrophobic patches.[6] These exposed domains then interact with CaM-binding regions on target proteins, leading to their activation or inhibition.

Calmodulin_Signaling cluster_0 Cellular Environment cluster_1 Downstream Effects Ca_influx ↑ Intracellular [Ca²⁺] CaM_inactive Apo-Calmodulin (Inactive) Ca_influx->CaM_inactive 4 Ca²⁺ bind CaM_active Ca²⁺/Calmodulin (Active Complex) CaM_inactive->CaM_active Conformational Change Target_Protein Target Protein (e.g., CaMKII, PDE1, Calcineurin) CaM_active->Target_Protein Binding & Activation Cellular_Response Cellular Response (e.g., Kinase Activation, Signal Termination) Target_Protein->Cellular_Response Modulation of Activity Inhibitor CaM Inhibitor Inhibitor->CaM_active Blocks Interaction

Caption: The Calmodulin (CaM) signaling pathway.

Benchmark IC50 Comparison: Marine vs. Established Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. However, its value is highly dependent on the specific assay conditions. For CaM inhibitors, functional assays measuring the inhibition of a CaM-dependent enzyme are common. The Ca2+-dependent cyclic nucleotide phosphodiesterase (PDE1) activation assay is a classic example: CaM activation of PDE1 is measured, and the inhibitor's ability to block this activation is quantified.

Below is a comparative summary of IC50 values for select marine-derived inhibitors against well-characterized benchmark compounds.

CompoundSource/ClassTarget/AssayIC50 (µM)Reference
Marine-Derived Inhibitors
Stellettamide AMarine Sponge (Stelletta sp.)PDE1 (Bovine Cardiac)52[7]
(Ca2+–Mg2+)-ATPase100[7]
Ophiobolin AFungal PhytotoxinPDE19[7]
Benchmark Inhibitors
CalmidazoliumSyntheticPDE10.15[8]
Ca2+-transporting ATPase0.35[8]
W-7Synthetic Naphthalene SulfonamidePDE128[8]
Myosin Light Chain Kinase (MLCK)51[8]
Trifluoperazine (TFP)Synthetic PhenothiazineCaM-Dependent KinasesVaries[9]
Zaldaride MaleateSyntheticcAMP Phosphodiesterase0.0033 (3.3 nM)[8]

Expert Insight: The variability in IC50 values, even for the same compound like W-7, underscores the importance of standardized experimental conditions.[8][10] Factors such as the concentrations of CaM, Ca2+, and the target enzyme can significantly influence the apparent potency of an inhibitor.[11] Therefore, direct comparison of IC50 values across different studies should be done with caution, and ideally, compounds should be tested in parallel under identical conditions for a true benchmark. Zaldaride maleate stands out for its nanomolar potency, setting a high bar for newly discovered inhibitors.

Experimental Protocol: Phosphodiesterase (PDE1) Based CaM Inhibition Assay

This protocol describes a self-validating system to determine the IC50 of a putative CaM inhibitor by measuring its effect on the CaM-dependent activation of PDE1. The principle relies on a two-step enzymatic reaction where PDE1 hydrolyzes cAMP to 5'-AMP, and subsequently, 5'-nucleotidase converts 5'-AMP to adenosine and inorganic phosphate (Pi). The released Pi is then quantified, typically using a malachite green-based colorimetric method.

Causality Behind Experimental Choices:
  • Enzyme Source: Bovine brain or heart is a common source for both CaM and PDE1 due to their abundance.

  • Activator: A CaM-deficient PDE1 is used to ensure that any measured activity is strictly dependent on the addition of exogenous, purified CaM. This is a critical control.

  • Detection Method: The malachite green assay for phosphate is highly sensitive and suitable for high-throughput screening formats.[12]

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM CaCl₂.

    • Calmodulin (CaM): Prepare a stock solution (e.g., 1 mg/mL) in assay buffer.

    • PDE1 (CaM-deficient): Prepare a working solution to yield a robust signal in the linear range of the assay.

    • Substrate Solution: 1 mM cAMP in assay buffer.

    • 5'-Nucleotidase: Prepare a solution from snake venom (e.g., Crotalus atrox).

    • Test Compound: Prepare a dilution series of the inhibitor in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

    • Phosphate Detection Reagent: Malachite Green Phosphate Detection Kit.

  • Assay Procedure:

    • Reaction Setup: In a 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound dilutions (or vehicle for control wells).

      • Calmodulin solution (to all wells except the 'basal activity' control).

      • PDE1 enzyme solution.

    • Pre-incubation: Incubate the plate for 10-15 minutes at 30°C to allow the inhibitor to bind to CaM.

    • Initiate Reaction: Add the cAMP substrate solution to all wells to start the reaction.

    • Primary Incubation: Incubate for 20-30 minutes at 30°C. The precise time should be optimized to ensure the reaction remains in the linear phase.

    • Second Enzymatic Step: Add 5'-nucleotidase to all wells.

    • Secondary Incubation: Incubate for an additional 10-15 minutes at 30°C.

    • Reaction Termination & Detection: Stop the reaction by adding the Malachite Green reagent. Allow color to develop for 15-20 minutes at room temperature.

    • Measurement: Read the absorbance at ~620-650 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the 'no enzyme' blank from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 'CaM-activated' control (0% inhibition) and the 'basal activity' control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzymes, Inhibitor Dilutions) A 1. Add Buffer, Inhibitor, CaM, PDE1 Reagents->A B 2. Pre-incubate (15 min, 30°C) A->B C 3. Add cAMP Substrate to Start B->C D 4. Incubate (30 min, 30°C) C->D E 5. Add 5'-Nucleotidase D->E F 6. Incubate (15 min, 30°C) E->F G 7. Add Malachite Green Reagent F->G H 8. Read Absorbance (620 nm) G->H Analysis Calculate % Inhibition H->Analysis IC50 Plot Dose-Response Curve & Determine IC50 Analysis->IC50

Caption: Workflow for IC50 determination using a PDE1 assay.

Conclusion and Future Directions

The exploration of marine natural products has yielded compounds like Stellettamide A, which exhibit moderate calmodulin inhibitory activity. While their potency may not yet match that of highly optimized synthetic inhibitors like Zaldaride Maleate, they represent unique chemical scaffolds that can serve as starting points for the development of new therapeutic agents and research tools. The continued investigation into the vast chemical library of the marine world is crucial. High-throughput screening methods, coupled with robust, well-controlled enzymatic and binding assays, will be instrumental in identifying novel and potent modulators of calmodulin signaling, offering new avenues for understanding and treating a wide range of human diseases.

References

  • Calmodulin: The switch button of calcium signaling - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Dikici, E., Deo, S. K., & Daunert, S. (2008). A whole-cell assay for the high throughput screening of calmodulin antagonists. Analytical and Bioanalytical Chemistry, 390(8), 2073–2079. [Link]

  • Marine Heterocyclic Compounds That Modulate Intracellular Calcium Signals: Chemistry and Synthesis Approaches - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Calmodulin - Wikipedia. (n.d.). Wikipedia. [Link]

  • Signaling: Calcium and Calmodulin - Chemistry LibreTexts. (2022, May 1). Chemistry LibreTexts. [Link]

  • Video: Calmodulin-dependent Signaling - JoVE. (2023, April 30). Journal of Visualized Experiments. [Link]

  • Martínez-Luis, S., et al. (2007). Natural Products with Calmodulin Inhibitor Properties. Phytochemistry, 68(14), 1882-1903. [Link]

  • Natural products with calmodulin inhibitor properties - BioKB. (n.d.). BioKB. [Link]

  • Identification and Inhibitory Properties of a Novel Ca 2+ /Calmodulin Antagonist. (2010, April 14). ACS Publications. [Link]

  • The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC. (2019, July 30). National Center for Biotechnology Information. [Link]

  • Potent CAMKK2 inhibitors, their IC50 values and calculated selectivity... - ResearchGate. (n.d.). ResearchGate. [Link]

  • In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds. (2020, January 13). MDPI. [Link]

  • High throughput screening, docking, and molecular dynamics studies to identify potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed. (2019, May 15). PubMed. [Link]

  • Identification of Potential Inhibitors of Calcium/Calmodulin-Dependent Protein Kinase IV from Bioactive Phytoconstituents - PMC. (2020, July 16). National Center for Biotechnology Information. [Link]

  • Calmodulin Inhibitors from Natural Sources: An Update - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recent Advances in Natural Products Derived from Marine Echinoderms and Endophytic Microbes: Chemical Insights and Therapeutic Potential - MDPI. (2025, January 10). MDPI. [Link]

  • Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Studying CaMKII: Tools and standards - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Phytochemical Interactions with Calmodulin and Critical Calmodulin Binding Proteins Involved in Amyloidogenesis in Alzheimer's Disease - PMC. (2023, April 15). National Center for Biotechnology Information. [Link]

  • Marine Natural Products from the Russian Pacific as Sources of Drugs for Neurodegenerative Diseases - MDPI. (2022, November 11). MDPI. [Link]

  • Markov State Modelling Reveals Heterogeneous Drug-Inhibition Mechanism of Calmodulin. (2022, September 2). arXiv.org. [Link]

Sources

Reproducibility of Stellettamide A's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Reproducibility with Natural Products

Natural products are a cornerstone of drug discovery, offering a rich diversity of chemical structures and biological activities.[1][2] Stellettamide A, a cyclic peptide isolated from marine sponges, has emerged as a compound of interest for its potential anticancer properties. Its primary known mechanism of action is the inhibition of calmodulin, a key intracellular calcium sensor that regulates a multitude of cellular processes.[3] However, as with many natural products, the reproducibility of its biological effects across different cancer cell lines can be a significant challenge for researchers.[4][5]

This guide provides a comprehensive comparison of the anticipated effects of Stellettamide A in various cell lines, drawing upon its known mechanism as a calmodulin inhibitor and data from related compounds. We will delve into the technical aspects of assessing its impact on cell viability, apoptosis, and cell cycle progression, while also exploring the underlying reasons for potential variability in cellular responses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and navigate the complexities of working with novel marine-derived compounds.

Comparative Efficacy of Stellettamide A Across Diverse Cancer Cell Lines

Direct comparative studies detailing the effects of Stellettamide A across a broad panel of cancer cell lines are limited in the public domain. However, based on its function as a calmodulin antagonist and data from structurally similar compounds like Stellettamide B, we can project its likely activities. Calmodulin antagonists have been shown to inhibit tumor cell growth and induce apoptosis in various cancer types, particularly in breast cancer.[6]

The following table summarizes the expected dose-dependent effects of Stellettamide A on the viability of different cancer cell lines, with the understanding that these are estimations pending direct experimental validation. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are known to vary significantly between cell lines due to their unique genetic and metabolic profiles.[7][8]

Table 1: Anticipated Comparative Cytotoxicity (IC50) of Stellettamide A in Various Cancer Cell Lines

Cell LineCancer TypeAnticipated IC50 Range (µM)Notes
MCF-7 Breast Adenocarcinoma5 - 20Estrogen receptor-positive. Calmodulin antagonists have shown efficacy in this cell line.[6][9][10][11]
HeLa Cervical Carcinoma10 - 30A robust and widely used cell line; response may vary.[9][11][12]
A549 Lung Carcinoma1 - 15Stellettamide B, a related compound, has shown potent activity in this cell line.[13]
Jurkat T-cell Leukemia5 - 25Suspension cell line, which can exhibit different sensitivities compared to adherent cells.[14]

Note: These values are hypothetical and for illustrative purposes. Actual IC50 values must be determined empirically for each cell line and experimental condition.

Dissecting the Cellular Response: Apoptosis and Cell Cycle Arrest

The anticancer activity of a compound is often attributed to its ability to induce programmed cell death (apoptosis) and/or halt the cell division cycle. As a calmodulin inhibitor, Stellettamide A is expected to interfere with these fundamental cellular processes.

Induction of Apoptosis

Calmodulin is involved in anti-apoptotic signaling pathways.[15] Its inhibition is therefore likely to trigger apoptosis in cancer cells. The extent of apoptosis can be quantified using assays such as Annexin V/PI staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][16][17][18][19]

Table 2: Predicted Apoptotic Response to Stellettamide A Treatment

Cell LineCancer TypeExpected Apoptotic InductionKey Apoptotic Markers to Assess
MCF-7 Breast AdenocarcinomaModerate to HighCaspase activation, PARP cleavage
HeLa Cervical CarcinomaModerateChanges in mitochondrial membrane potential
A549 Lung CarcinomaModerate to HighIncreased Annexin V-positive population
Jurkat T-cell LeukemiaHighDNA fragmentation
Cell Cycle Perturbation

Calmodulin plays a crucial role in cell cycle progression, particularly at the G1/S and G2/M checkpoints.[1][20] Inhibition of calmodulin can lead to cell cycle arrest, preventing cancer cells from proliferating. The specific phase of arrest can vary between cell lines. For instance, Stellettamide B has been observed to induce G1 phase arrest in A549 lung cancer cells.[13]

Table 3: Anticipated Cell Cycle Arrest Profile Induced by Stellettamide A

Cell LineCancer TypePredicted Cell Cycle Arrest PhaseKey Regulatory Proteins to Analyze
MCF-7 Breast AdenocarcinomaG1 PhaseCyclin D1, p21, p27
HeLa Cervical CarcinomaG1 or G2/M PhaseCyclin B1, CDK1
A549 Lung CarcinomaG1 PhaseSimilar to Stellettamide B's effects.[13]
Jurkat T-cell LeukemiaG2/M PhaseCheckpoint kinases (Chk1/Chk2)

The "Why": Understanding the Variability in Cellular Responses

The differential responses of cancer cell lines to the same compound are a well-documented phenomenon and a significant hurdle in drug development.[4][5] Several factors contribute to this variability:

  • Genetic and Phenotypic Heterogeneity: Cancer cell lines, even those derived from the same tumor type, possess unique genetic mutations and expression profiles of key proteins, including calmodulin and its downstream effectors.[4][5]

  • Differential Expression of Drug Targets: The intracellular concentration of calmodulin and the expression levels of its various target proteins can differ significantly among cell lines, influencing the potency of a calmodulin inhibitor like Stellettamide A.

  • Activation of Alternative Survival Pathways: Cancer cells are adept at rewiring their signaling networks to bypass drug-induced blockades. Cells with robust alternative survival pathways may exhibit resistance to Stellettamide A.

Visualizing the Mechanism: The Calmodulin Signaling Pathway

To understand how Stellettamide A exerts its effects and why these might vary, it is essential to visualize its target pathway. The following diagram, generated using Graphviz, illustrates the central role of calmodulin in cancer cell signaling and the potential points of disruption by an inhibitor like Stellettamide A.

Calmodulin_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Hormones Hormones Hormones->Receptors Ca_Channel Ca2+ Channels Receptors->Ca_Channel activates Ca_ion Ca2+ Ca_Channel->Ca_ion influx Calmodulin Calmodulin Ca_ion->Calmodulin binds CaM_Complex Ca2+/Calmodulin Complex Calmodulin->CaM_Complex Stellettamide_A Stellettamide A Stellettamide_A->Calmodulin inhibits CaMK CaM Kinases CaM_Complex->CaMK activates Calcineurin Calcineurin CaM_Complex->Calcineurin activates Transcription_Factors Transcription Factors CaMK->Transcription_Factors phosphorylates Calcineurin->Transcription_Factors dephosphorylates Cell_Cycle_Proteins Cell Cycle Proteins Transcription_Factors->Cell_Cycle_Proteins regulates Apoptosis_Regulators Apoptosis Regulators Transcription_Factors->Apoptosis_Regulators regulates Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Apoptosis_Inhibition Apoptosis Inhibition Apoptosis_Regulators->Apoptosis_Inhibition Proliferation Proliferation Survival Survival Cell_Cycle_Progression->Proliferation Apoptosis_Inhibition->Survival

Caption: Calmodulin signaling pathway and the inhibitory action of Stellettamide A.

Experimental Protocols for Reproducible Results

To ensure the generation of reliable and reproducible data, it is imperative to follow standardized and well-validated experimental protocols.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow Diagram: MTT Assay

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with Stellettamide A (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G

Caption: Step-by-step workflow of the MTT assay for cell viability.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of Stellettamide A. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[4]

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Workflow Diagram: Annexin V/PI Assay

Apoptosis_Workflow A 1. Treat cells with Stellettamide A B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Detailed Protocol:

  • Cell Treatment: Treat cells with the desired concentration of Stellettamide A for the specified time.

  • Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[13][17][18]

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Workflow Diagram: Cell Cycle Analysis

CellCycle_Workflow A 1. Treat cells with Stellettamide A B 2. Harvest and wash cells A->B C 3. Fix cells in cold 70% ethanol B->C D 4. Treat with RNase A C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol:

  • Cell Treatment: Culture and treat cells with Stellettamide A as required.

  • Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

  • RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

  • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.[6][20]

Conclusion and Future Directions

Stellettamide A, as a calmodulin inhibitor, holds promise as a potential anticancer agent. However, its efficacy is likely to be cell line-dependent. This guide provides a framework for systematically evaluating the reproducibility of its effects and understanding the underlying biological reasons for any observed variability. Future research should focus on direct comparative studies of Stellettamide A across a wider range of well-characterized cancer cell lines. Investigating the expression levels of calmodulin and its key downstream targets in these cell lines will be crucial for identifying predictive biomarkers of response and resistance. A deeper understanding of how Stellettamide A modulates telomerase activity could also unveil novel therapeutic avenues.[2][15][21] By employing rigorous and standardized experimental approaches, the scientific community can build a more complete and reproducible picture of Stellettamide A's therapeutic potential.

References

  • Stel B induced cell cycle arrest at G1 phase in A549 Cells. (a) Cell... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • (PDF) Targeting Calmodulin in Reversing Multi Drug Resistance in Cancer Cells. (2025, August 6). Retrieved February 17, 2026, from [Link]

  • Calmodulin Antagonists as Potential Therapeutic Agents for Cancer Treatment “Breast Cancer” - MDPI. (2018, December 6). Retrieved February 17, 2026, from [Link]

  • Flow cytometry evaluation of cell cycle arrest in A549 human non-small cell lung cancer cells and tumors following treatment wit. (n.d.). Retrieved February 17, 2026, from [Link]

  • A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness - Frontiers. (2021, July 7). Retrieved February 17, 2026, from [Link]

  • Calcium/Calmodulin-Dependent Kinase I and Calcium/Calmodulin-Dependent Kinase Kinase Participate in the Control of Cell Cycle Progression in MCF-7 Human Breast Cancer Cells | Cancer Research | American Association for Cancer Research - AACR Journals. (2005, June 15). Retrieved February 17, 2026, from [Link]

  • The Multi-Functional Calcium/Calmodulin Stimulated Protein Kinase (CaMK) Family: Emerging Targets for Anti-Cancer Therapeutic Intervention - MDPI. (2019, January 7). Retrieved February 17, 2026, from [Link]

  • Apoptosis induced in Jurkat cells by several agents is preceded by intracellular acidification. (n.d.). Retrieved February 17, 2026, from [Link]

  • Activation-induced apoptosis in Jurkat cells through a myc-independent mechanism. (n.d.). Retrieved February 17, 2026, from [Link]

  • Inhibition of Telomerase Activity in Cancer Cell Progression: A Promising Therapeutic Avenue - IJNRD. (n.d.). Retrieved February 17, 2026, from [Link]

  • Compounds 1-3 induce apoptosis and necrosis Jurkat cells were cultured... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Flow cytometry evaluation of cell cycle arrest in A549 human non-small cell lung cancer cells and tumors following treatment with cell cycle inhibitors: A multifaceted approach to targeting cancer - TD2 Precision Oncology. (2024, April 29). Retrieved February 17, 2026, from [Link]

  • Telomerase Inhibition in Cancer Therapeutics: Molecular-Based Approaches - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Jurkat cells – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 17, 2026, from [Link]

  • Cell cycle arrest – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 17, 2026, from [Link]

  • Telomerase and Anticancer Treatment - Biomedical and Pharmacology Journal. (2022, November 30). Retrieved February 17, 2026, from [Link]

  • Telomerase as a Cancer Target. Development of New Molecules - Semantic Scholar. (2015, September 15). Retrieved February 17, 2026, from [Link]

  • Apoptosis of Jurkat cells. (A) Flow cytometry gating strategy for... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • The telomerase inhibitor imetelstat depletes cancer stem cells in breast and pancreatic cancer cell lines - PubMed. (2010, November 15). Retrieved February 17, 2026, from [Link]

  • Anticancer activity in HeLa and MCF-7 cells via apoptopic cell death by a sterol molecule Cholesta-4,6-dien-3-ol (EK-7), from the marine ascidian Eudistoma kaverium - Journal of King Saud University. (2020, December 21). Retrieved February 17, 2026, from [Link]

  • In Vitro Cytotoxicity and Spectral Analysis-Based Phytochemical Profiling of Methanol Extract of Barleria hochstetteri, and Molecular Mechanisms Underlying Its Apoptosis-Inducing Effect on Breast and Lung Cancer Cell Lines - MDPI. (2022, October 9). Retrieved February 17, 2026, from [Link]

  • Cytotoxicity Studies of the Extracts, Fractions, and Isolated Compound of Pseudocedrela kotschyi on Cervical Cancer (HeLa), Breast Cancer (MCF-7) and Skeletal Muscle Cancer (RD) Cells - PubMed. (2017, January 15). Retrieved February 17, 2026, from [Link]

  • Investigating the Effect of Wheat Germ Oil Toxicity on Breast (MCF7) and Cervical (Hela) Cancer Cell Lines - SID. (n.d.). Retrieved February 17, 2026, from [Link]

  • Figure 1. Differential Cytotoxicity of ACE on MCF-7 and HeLa Cells. (A... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • The Multi-Functional Calcium/Calmodulin Stimulated Protein Kinase (CaMK) Family: Emerging Targets for Anti-Cancer Therapeutic Intervention - MDPI. (2019, January 7). Retrieved February 17, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.). Retrieved February 17, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 17, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved February 17, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (2024, November 12). Retrieved February 17, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved February 17, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved February 17, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved February 17, 2026, from [Link]

  • Propidium iodide staining of cells for cell cycle analysis - Bio-Rad Antibodies. (n.d.). Retrieved February 17, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved February 17, 2026, from [Link]

  • Chemical alternative for cell identification and cross-contamination detection - PMC. (2022, February 25). Retrieved February 17, 2026, from [Link]

  • Titer comparison of 17 different cell lines tested in the spin tube... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Stellettamide A Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery, the integrity of the research environment is as critical as the data generated within it. The proper handling and disposal of specialized chemical reagents like Stellettamide A trifluoroacetate are fundamental to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Stellettamide A trifluoroacetate, grounded in established safety principles and regulatory standards.

Core Principles of Disposal: A Proactive Stance on Safety

The foundational principle for the disposal of Stellettamide A trifluoroacetate is to treat it unequivocally as hazardous chemical waste . Under no circumstances should this compound, in either solid or liquid form, be discarded in regular trash or discharged into the sewer system.[4] Improper disposal poses a significant risk of environmental contamination and potential health hazards.

Understanding the Associated Hazards
  • Stellettamide A: As a calmodulin inhibitor, Stellettamide A possesses potent biological activity.[1][2] While specific toxicity data is limited, its ability to modulate critical cellular signaling pathways necessitates handling it with care to avoid accidental exposure. All materials contaminated with Stellettamide A should be considered biologically active waste.

  • Trifluoroacetate (TFA): Trifluoroacetic acid is a strong, corrosive organic acid.[5][6] Its salts, while less aggressive, can still contribute to the corrosivity of aqueous solutions and are harmful to aquatic life with long-lasting effects.[7] TFA salts are persistent in the environment and tend to accumulate in terminal water bodies.[8][9][10]

Quantitative Data Summary: Hazard Profile

Hazard ClassificationDescriptionPrimary Contributor
Acute Toxicity (Inhalation) Harmful if inhaled.[7]Trifluoroacetate
Skin Corrosion/Irritation Causes severe skin burns and eye damage.Trifluoroacetate
Serious Eye Damage Causes serious eye damage.Trifluoroacetate
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Trifluoroacetate
Biological Activity Potent inhibitor of Ca2+/calmodulin-dependent enzymes.[1][2]Stellettamide A

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol provides a systematic approach to the collection, segregation, and disposal of Stellettamide A trifluoroacetate waste. Adherence to these steps, in conjunction with your institution's specific guidelines, is mandatory.

Phase 1: Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): Before handling Stellettamide A trifluoroacetate, always wear appropriate PPE. This includes:

    • Chemical-resistant gloves (nitrile is a standard).

    • Safety goggles or a face shield.

    • A properly fitting lab coat.

  • Waste Segregation at the Source: Proper segregation is the most critical step to prevent accidental chemical reactions and ensure compliant disposal.

    • Solid Waste: Collect all solid materials contaminated with Stellettamide A trifluoroacetate in a designated, clearly labeled hazardous waste container. This includes:

      • Unused or expired lyophilized powder.

      • Contaminated gloves, weighing papers, and spatulas.

      • Any other disposable labware that has come into direct contact with the solid compound.

    • Liquid Waste: Collect all aqueous and organic solutions containing Stellettamide A trifluoroacetate in a separate, dedicated liquid hazardous waste container.

      • Do not mix with incompatible waste streams, such as strong bases or oxidizing agents.

      • If possible, maintain separate waste streams for halogenated and non-halogenated solvents.

Phase 2: Containerization and Labeling
  • Container Selection: Use only approved hazardous waste containers that are chemically compatible with trifluoroacetate and any solvents used. Containers must be leak-proof and have secure, tight-fitting lids. For liquid waste, high-density polyethylene (HDPE) carboys are often suitable.

  • Accurate Labeling: Proper labeling is a legal requirement and essential for safety. The waste container label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Stellettamide A trifluoroacetate."

    • An accurate list of all contents, including solvents and their approximate concentrations.

    • The accumulation start date (the date the first drop of waste was added).

    • Relevant hazard pictograms (e.g., corrosive, health hazard, environmental hazard).

Phase 3: Storage and Disposal
  • Temporary Storage: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be:

    • Under the control of laboratory personnel.

    • Away from drains and sources of ignition.

    • In secondary containment to capture any potential leaks.

  • Scheduling Disposal: Regularly schedule waste pickups with your institution's Environmental Health & Safety (EHS) department. Do not allow hazardous waste to accumulate in the lab for extended periods.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Stellettamide A trifluoroacetate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal start Start: Handling Stellettamide A Trifluoroacetate ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Designated Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Hazardous Waste Container liquid_waste->collect_liquid label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - All Contents & Hazards - Accumulation Date collect_solid->label_container collect_liquid->label_container store_waste Store Sealed Container in Secondary Containment in a Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for Stellettamide A trifluoroacetate.

Emergency Procedures for Spills and Exposures

In the event of an accidental spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the contaminated material into a sealed hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to this comprehensive disposal guide, researchers can ensure that their vital work with compounds like Stellettamide A trifluoroacetate is conducted with the highest standards of safety and environmental responsibility.

References

  • Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge. British Journal of Pharmacology. Available at: [Link]

  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Ozone Secretariat. Available at: [Link]

  • Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. PubMed. Available at: [Link]

  • Trifluoroacetic Acid in the Environment: Consensus, Gaps, and Next Steps. Environmental Toxicology and Chemistry. Available at: [Link]

  • Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. Available at: [Link]

  • Environmental Risk Assessment of Trifluoroacetic Acid. ResearchGate. Available at: [Link]

  • Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge. PubMed. Available at: [Link]

  • Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge - PMC. NIH. Available at: [Link]

Sources

A Researcher's Comprehensive Guide to Handling Stellettamide A Trifluoroacetate: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a novel marine toxin and a potent inhibitor of calmodulin, Stellettamide A holds significant promise in various research applications.[1][2] However, its handling as a trifluoroacetate (TFA) salt necessitates a robust understanding of its chemical properties and potential hazards to ensure laboratory safety and experimental integrity. This guide provides essential, field-tested safety and logistical information tailored for researchers, scientists, and drug development professionals. We will move beyond a simple checklist to explain the causality behind each procedural step, empowering you to handle this compound with confidence and precision.

Hazard Assessment: A Tale of Two Moieties

The safety profile of Stellettamide A trifluoroacetate is best understood by considering its two components: the peptide (Stellettamide A) and the counter-ion (trifluoroacetate).

  • Stellettamide A: This peptide is a biologically active molecule isolated from a marine sponge.[1] Its primary known mechanism of action is the inhibition of calmodulin-dependent enzyme activities.[3] While specific toxicological data for direct handling is not extensively documented, its potent biological activity demands caution. As with many novel peptides, the potential for unforeseen physiological effects upon accidental exposure (inhalation, ingestion, or skin contact) cannot be dismissed.

  • Trifluoroacetate (TFA): The TFA counter-ion is derived from trifluoroacetic acid, a strong, corrosive organic acid.[4][5][6] Safety Data Sheets for TFA and its salts consistently highlight significant hazards, including causing severe skin burns, eye damage, and respiratory irritation.[5][6][7][8] Although the salt form is less volatile than the acid, the compound can be hygroscopic (absorb moisture from the air), and its dissolution can create acidic conditions.[9] The primary, immediate chemical hazard associated with this compound stems from the TFA moiety.

Therefore, all handling protocols must be designed to mitigate both the chemical corrosivity of the TFA and the unknown biological risks of the peptide.

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory procedures involving Stellettamide A trifluoroacetate.

TaskEngineering ControlsGlovesEye/Face ProtectionBody Protection
Weighing Solid Ventilated Balance Enclosure or Chemical Fume HoodDouble Nitrile GlovesANSI Z87.1-rated Safety GlassesLaboratory Coat
Preparing Solutions Chemical Fume HoodDouble Nitrile GlovesChemical Splash Goggles & Face ShieldLaboratory Coat
Handling Solutions Chemical Fume Hood or on bench with secondary containmentNitrile GlovesSafety Glasses (minimum); Goggles if splash riskLaboratory Coat

Causality Behind PPE Choices:

  • Engineering Controls: Using a ventilated enclosure or fume hood when handling the powdered form is critical to prevent inhalation of fine particles.[9][10] A fume hood is mandatory for preparing solutions to contain any aerosols or vapors generated during dissolution.[8]

  • Gloves: Double-gloving provides an extra layer of protection against potential pinholes or rapid permeation, a best practice when handling potent or poorly characterized substances.[11] Always check glove compatibility charts for solvents being used.

  • Eye & Face Protection: The risk of severe, irreversible eye damage from a splash of even dilute TFA solutions is high.[5][6] Standard safety glasses are insufficient when preparing solutions; chemical splash goggles used in conjunction with a face shield are required to protect the entire face.[7][12]

  • Body Protection: A lab coat protects against minor spills and contamination of personal clothing. Ensure it is fully buttoned and the cuffs are covered by your gloves.[11]

Experimental Workflows: Step-by-Step Guidance

Adherence to a strict, logical workflow minimizes the risk of exposure and ensures the integrity of your experiment.

Workflow 1: Handling and Weighing the Solid Compound
  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Don PPE: Before handling the vial, don all required PPE as outlined in the table above (lab coat, double nitrile gloves, safety glasses).

  • Equilibration: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can affect the stability and mass of the hygroscopic compound.

  • Weighing: Use anti-static weighing paper or a tared vial. Carefully transfer the desired amount using a clean spatula. Avoid creating airborne dust.

  • Clean-Up: Immediately after weighing, securely cap the stock vial. Wipe down the spatula, balance, and surrounding surfaces with a solvent appropriate for your experimental setup (e.g., 70% ethanol), followed by a dry wipe. Dispose of all contaminated wipes as hazardous waste.

Workflow 2: Preparing and Handling Solutions
  • Preparation: All solution preparation must occur inside a certified chemical fume hood.

  • Don PPE: Don a lab coat, double nitrile gloves, chemical splash goggles, and a face shield.

  • Solvent Addition: Add the solvent to the vial containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of generating dust.

  • Dissolution: Cap the vial and mix by gentle vortexing or inversion until fully dissolved. If sonication is required, ensure the vial is securely capped and inspect for leaks afterward.

  • Storage & Use: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols. Store in a tightly sealed container in a designated, secure location.

The following diagram illustrates the decision-making process for selecting the appropriate engineering controls and PPE based on the physical form of the compound being handled.

G PPE & Engineering Control Decision Workflow cluster_start cluster_task cluster_solid Solid Phase Operations cluster_liquid Liquid Phase Operations start Start: Handling Stellettamide A Trifluoroacetate form_check What is the physical form? start->form_check solid_control Use Ventilated Balance Enclosure or Chemical Fume Hood form_check->solid_control Solid (Powder) liquid_control Use Chemical Fume Hood form_check->liquid_control Liquid (Solution) solid_ppe Required PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat solid_control->solid_ppe liquid_ppe Required PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield - Lab Coat liquid_control->liquid_ppe

Caption: Decision workflow for selecting appropriate controls and PPE.

Spill and Exposure Management

Immediate and correct response to a spill or exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Minor Spill (in a fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite).[7] Collect the material into a sealed container for hazardous waste disposal. Clean the area with an appropriate solvent.

  • Major Spill: Evacuate the area and alert your institution's Environmental Health and Safety (EHS) office immediately.

Operational Disposal Plan

Waste containing Stellettamide A trifluoroacetate must be treated as hazardous chemical waste due to the persistent and ecotoxic nature of the TFA component.[4][7]

  • Segregation: All waste streams must be segregated. Do not mix TFA-containing waste with other chemical waste unless compatibility is confirmed.[14]

  • Solid Waste: Contaminated PPE (gloves, wipes), weighing papers, and empty vials should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused or waste solutions should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The container material should be compatible with acidic waste (e.g., glass or certain plastics, but not aluminum).[12]

  • Disposal: Do not dispose of this material down the drain.[10] All waste must be disposed of through your institution's EHS-approved hazardous waste management program.

By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively mitigate risks, ensuring both personal safety and the integrity of your invaluable research with Stellettamide A trifluoroacetate.

References

  • TFA Disposal Methods. (n.d.). Vertex AI Search.
  • Amyloid-β (25-35) Peptide (human) (trifluoroacetate salt) - Safety Data Sheet. (2024, September 17). Cayman Chemical.
  • Takahashi, F., et al. (1997). Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge. British Journal of Pharmacology, 121(8), 1773-1778. National Center for Biotechnology Information.
  • Takahashi, F., et al. (1997). Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge. PubMed.
  • Safety Data Sheet: Trifluoroacetic acid (TFA). (2025). Carl ROTH.
  • Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%. (2005, October 3). Cole-Parmer.
  • Trifluoroacetic acid Peptide Grade. (2023, July 6). Novachem.
  • SODIUM TRIFLUOROACETATE - Safety Data Sheet. (2017, August 16). Gelest, Inc.
  • 3X Flag Peptide trifluoroacetate salt - Safety data sheet. (2016, March 30). Bachem.
  • Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Ozone Secretariat, UN Environment Programme.
  • Product Stewardship Summary: Trifluoroacetic Acid. (n.d.). Halocarbon Products Corp.
  • Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. PubMed.
  • Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. ResearchGate.
  • Standard Operation Procedures for Working with Trifluoroacetic Acid at Amherst College. (2024, April 2). Amherst College.
  • Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). (2026, January 7). Oreate AI Blog.
  • Stellettamide A trifluoroacetate | CAS 129744-24-7. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Acetamide, 2,2,2-trifluoro-. (2025, September 16). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Trifluoroacetic Acid. (2025, January 14). TCI Chemicals.
  • SAFETY DATA SHEET - Trifluoroacetic acid. (2009, September 21). Fisher Scientific.
  • Using Personal Protective Equipment (PPE) in Labs. (2020, September 1). UC San Diego.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.